EACC
Description
Properties
IUPAC Name |
ethyl N-[2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O6S2/c1-2-22-13(19)15-10(17)7-5-6-23-12(7)14-11(18)8-3-4-9(24-8)16(20)21/h3-6H,2H2,1H3,(H,14,18)(H,15,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLJZDYAPAUORR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the European Collection of Authenticated Cell Cultures (ECACC)
For Researchers, Scientists, and Drug Development Professionals
The European Collection of Authenticated Cell Cultures (ECACC) stands as a cornerstone of the global scientific community, providing authenticated, high-quality cell lines and associated services. Established in 1984, ECACC has become one of the world's largest and most diverse collections of authenticated cell cultures, playing a critical role in ensuring the reproducibility and reliability of biomedical research.[1][2][3] This guide provides an in-depth technical overview of the ECACC's core operations, with a focus on its extensive collection, rigorous quality control methodologies, and the experimental protocols that underpin its reputation for excellence.
The ECACC Collection: A Quantitative Overview
The ECACC repository is a vast and meticulously curated resource for researchers across a multitude of disciplines. The collection's diversity is a key asset, enabling a wide range of studies from fundamental biology to drug discovery and development.[1][4] The quantitative breakdown of the collection is summarized below.
| Category | Number |
| Total Cell Lines | > 40,000[1][4] |
| Species Represented | 45[1][2][3][4][5] |
| Tissue Types Represented | 50[1][2][3][4][5] |
| HLA Types | 300[1][2][3][4][5] |
| Monoclonal Antibodies | 450[1][2][3][5] |
| Genetic Disorders Represented | > 800[2][3][4][5] |
Core Services for the Research Community
Beyond the provision of cell lines, ECACC offers a comprehensive suite of services designed to support the scientific community. These services are integral to maintaining the quality and integrity of research conducted using cell cultures.[1][6][7]
-
Cell Line Authentication: Ensuring the identity of cell lines through DNA profiling.[1][6]
-
Mycoplasma and Sterility Testing: Comprehensive screening for common cell culture contaminants.[1][6]
-
Cell Banking: Secure cryopreservation and storage of master and working cell banks.[1][8][9]
-
DNA and RNA Extraction: Provision of high-quality nucleic acids from its vast collection of cell lines.[5]
-
Patent and Safe Deposit: Acting as an International Depository Authority for patent purposes.[1][7]
-
Training and Consultation: Offering expertise in cell culture techniques and best practices.[1][2][7]
Rigorous Quality Control: The Foundation of Trust
Every cell line distributed by ECACC undergoes a stringent quality control process to guarantee its authenticity, viability, and freedom from contaminants.[6] This multi-faceted approach is fundamental to the ECACC's mission of supporting reproducible science. The general workflow for quality control is depicted below.
Caption: High-level overview of the ECACC quality control workflow.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments performed as part of the ECACC's quality control and authentication procedures.
Sterility Testing for Bacteria and Fungi
To ensure cell cultures are free from bacterial and fungal contamination, ECACC employs a method based on the United States Food and Drug Administration (FDA) Code of Federal Regulations, Title 21 (610.12).[6][10][11][12][13]
-
Principle: The test involves inoculating the cell culture supernatant into two different types of broth media, each designed to support the growth of a broad range of aerobic and anaerobic bacteria and fungi.
-
Methodology:
-
A sample of the cell line under test is used to inoculate both Fluid Thioglycolate Medium (FTM) and Tryptone Soya Broth (TSB).[6]
-
FTM is primarily for the detection of anaerobic bacteria, though it can also support the growth of aerobes.
-
TSB is used to detect aerobic bacteria and fungi.[6]
-
The inoculated broths are incubated for a period of 14 days.[6]
-
Throughout the incubation period, the broths are visually inspected for any signs of microbial growth, such as turbidity.
-
-
Interpretation: The absence of growth in both media after 14 days indicates that the cell line is free from bacterial and fungal contamination.
Mycoplasma Detection
Mycoplasma are a common and often undetected contaminant of cell cultures that can significantly alter the physiology and experimental results of the cells.[6] ECACC utilizes a multi-pronged approach for robust mycoplasma detection, recommending the use of at least two distinct methods for a reliable result.[4]
-
Indirect Hoechst DNA Staining: This method allows for the visualization of mycoplasma DNA.
-
Principle: The fluorescent dye Hoechst 33258 binds to the DNA of both the cell line and any contaminating mycoplasma. When viewed under a fluorescence microscope, mycoplasma appear as small, distinct fluorescent particles on the cell surface and in the surrounding area, distinguishable from the larger, well-defined nucleus of the host cell. To increase the sensitivity of detection, a mycoplasma-free indicator cell line (e.g., Vero) is co-cultured with the test sample, providing a larger surface area for mycoplasma to adhere to.[4][7]
-
Methodology:
-
An indicator cell line (Vero, ECACC 84113001) is seeded onto coverslips in a tissue culture plate and allowed to adhere.[7]
-
The test cell line sample is added to the indicator cells and co-cultured for 3-5 days.[7]
-
The cells are then fixed to the coverslip using a freshly prepared Carnoy's fixative (1:3 glacial acetic acid: absolute methanol).
-
The fixed cells are stained with Hoechst 33258 stain.[7]
-
The coverslip is mounted on a microscope slide and examined under UV epi-fluorescence.[4]
-
-
Interpretation: A positive result is indicated by the presence of small, punctate or filamentous fluorescence outside of the cell nucleus. A negative result shows only the fluorescence of the indicator cell nuclei.
-
-
Culture Isolation: This is considered a "gold standard" method due to its high sensitivity.[7]
-
Principle: This method involves attempting to grow mycoplasma from the test sample on specialized agar and in broth media.
-
Methodology: A sample of the cell culture is inoculated onto mycoplasma-specific agar plates and into broth. The cultures are incubated under specific atmospheric conditions for up to 28 days.
-
Interpretation: The appearance of characteristic "fried egg" colonies on the agar is indicative of a positive result.
-
-
Polymerase Chain Reaction (PCR): A rapid and sensitive method for detecting mycoplasma DNA.
-
Principle: PCR-based assays use primers that target conserved regions of the mycoplasma genome, typically the 16S rRNA gene. This allows for the amplification and detection of mycoplasma DNA even at very low levels.
-
Methodology: DNA is extracted from the cell culture sample and subjected to PCR using mycoplasma-specific primers. The PCR products are then visualized, typically by gel electrophoresis.
-
Interpretation: The presence of a PCR product of the expected size indicates mycoplasma contamination.
-
Cell Line Authentication
Ensuring the identity of a cell line is paramount to the validity of the research it is used for. ECACC employs species-specific authentication methods.
Caption: Workflow for cell line authentication at ECACC.
-
Human Cell Line Authentication: Short Tandem Repeat (STR) Profiling
-
Principle: The human genome contains numerous short tandem repeat (STR) loci, which are short, repetitive sequences of DNA. The number of repeats at each locus is highly variable between individuals, creating a unique genetic fingerprint. By analyzing a panel of these loci, a highly specific profile can be generated for each human cell line.[2][14]
-
Methodology:
-
DNA is extracted from the human cell line.
-
A multiplex PCR is performed to simultaneously amplify 16 specific STR loci and the Amelogenin gene (for sex determination).[5][14]
-
The fluorescently labeled PCR products are separated by size using capillary electrophoresis.
-
The resulting data is analyzed to determine the alleles present at each locus.
-
-
Interpretation: The generated STR profile is compared to a comprehensive database of known cell line profiles, such as ECACC's AuthentiCell database.[14][15] A match of ≥80% between the sample profile and a reference profile is generally considered to confirm the identity of the cell line.[15]
-
-
Animal Cell Line Authentication: DNA Barcoding
-
Principle: DNA barcoding is a technique used to identify species by sequencing a short, standardized region of a specific gene. For animal species, a segment of the mitochondrial Cytochrome c Oxidase subunit 1 (CO1) gene is used.[1][16] This gene has a high mutation rate between species but is relatively conserved within a species, making it an ideal marker for species identification.[1]
-
Methodology:
-
DNA is extracted from the animal cell line.
-
The CO1 gene region is amplified using PCR with universal primers.[1]
-
The PCR product is sequenced.
-
-
Interpretation: The resulting DNA sequence is compared against public databases like the Barcode of Life Data System (BOLD) and GenBank to determine the species of origin.[16]
-
Conclusion
The European Collection of Authenticated Cell Cultures provides an indispensable resource to the global scientific community. Through its commitment to rigorous quality control and comprehensive authentication, ECACC ensures that researchers have access to reliable and well-characterized cell lines. The detailed experimental protocols outlined in this guide highlight the meticulous processes that underpin the integrity of the ECACC collection, thereby fostering reproducible and high-impact scientific discovery.
References
- 1. Animal speciation | Culture Collections [culturecollections.org.uk]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ECACC | Culture Collections [culturecollections.org.uk]
- 4. rc.med.sumdu.edu.ua [rc.med.sumdu.edu.ua]
- 5. Interpretation of STR profiles for human cell line identification | Culture Collections [culturecollections.org.uk]
- 6. Quality control | Culture Collections [culturecollections.org.uk]
- 7. Types of Mycoplasma testing | Culture Collections [culturecollections.org.uk]
- 8. Depositing a cell line with ECACC: the strengths of quality control, storage and distribution | Culture Collections [culturecollections.org.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. eCFR :: 21 CFR 610.12 -- Sterility. [ecfr.gov]
- 11. govinfo.gov [govinfo.gov]
- 12. customsmobile.com [customsmobile.com]
- 13. Federal Register :: Amendments to Sterility Test Requirements for Biological Products [federalregister.gov]
- 14. AuthentiCell | Culture Collections [culturecollections.org.uk]
- 15. User instructions | Culture Collections [culturecollections.org.uk]
- 16. Standards for Cell Line Authentication and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's In-depth Guide to Navigating the ECACC Catalogue for Specific Cell Lines
For researchers, scientists, and professionals in drug development, the European Collection of Authenticated Cell Cultures (ECACC) stands as a vital resource, providing authenticated and quality-controlled cell lines. This technical guide offers a comprehensive walkthrough on effectively finding and selecting specific cell lines from the extensive ECACC catalogue, complete with detailed search strategies and experimental considerations.
Understanding the ECACC Catalogue Landscape
The ECACC is one of the four culture collections of the UK Health Security Agency and boasts a diverse and expanding collection of cell lines.[1][2] The catalogue is meticulously organized into various collections to facilitate targeted searches.
Table 1: Overview of Major ECACC Cell Line Collections
| Collection Category | Description | Examples |
| General Cell Collection | A broad assortment of cell lines from various species and tissues. | Fibroblasts, epithelial cells, etc.[3] |
| Cancer Cell Lines | Cell lines derived from a wide array of cancer types. | Colorectal, neurobiology, and oesophageal cancer cell lines.[3] |
| Hybridoma Collection | Cell lines that produce monoclonal antibodies.[3] | ECACC currently holds cell lines representing 450 monoclonal antibodies.[1][2] |
| Induced Pluripotent Stem Cells (iPSCs) | Stem cells generated from adult cells, crucial for regenerative medicine and disease modeling.[1][3] | Available as part of their product offerings.[1] |
| Disease and Normal Cohorts | Cell lines grouped based on specific diseases or normal physiological states.[3] | Cell lines representing at least 800 genetic disorders.[1][2] |
| HLA-Typed Collection | Cell lines characterized by their Human Leukocyte Antigen (HLA) type, important for immunology research.[3] | The collection includes 300 HLA types.[1][2] |
| Chromosomal Abnormality Collection | Cell lines with specific and verified chromosomal abnormalities.[3] | - |
| Specialized Collections | Includes serum-free cell lines and SCREENflex GPCR Cell Lines.[3] | - |
The ECACC catalogue is substantial, holding over 40,000 cell lines that represent 45 different species and 50 tissue types.[4]
A Systematic Approach to Finding Your Cell Line
Navigating the ECACC catalogue efficiently requires a systematic approach. The primary tool for this is the searchable online database available on the Culture Collections website.
Logical Workflow for Searching the ECACC Catalogue
The process of finding a specific cell line can be broken down into a logical sequence of steps, from initial broad searching to refining the results to pinpoint the exact cell line required.
Caption: Logical workflow for searching the ECACC catalogue.
Step-by-Step Guide to Using the Search Functionality
While the ECACC website is user-friendly, employing advanced search techniques can significantly streamline the process of locating a specific cell line.
-
Initiate Your Search : Begin by navigating to the "Cell Line Catalogue" section on the Culture Collections website.[1][3] You can either "Browse the entire collection" for a broad overview or use the search bar for a more direct approach.[3]
-
Leverage Advanced Search : For more precise queries, the advanced search function is invaluable. This feature allows for the combination of multiple search criteria. While the exact interface may vary, advanced searches typically allow you to filter by:
-
Species: Human, Mouse, Rat, etc.
-
Tissue Type: Lung, Colon, Brain, etc.[5]
-
Cell Type: Epithelial, Fibroblast, etc.
-
Disease/Condition: Specify the disease of interest.
-
HLA Type: For immunology-focused research.
-
Table 2: Key Search Parameters in the ECACC Catalogue
| Parameter | Description | Example Search Query |
| Keyword | A general search term for cell line name, depositor, etc. | "MCF7" |
| Species | The organism from which the cell line was derived. | "Homo sapiens (Human)" |
| Tissue | The specific tissue of origin. | "Breast" |
| Disease | The associated disease state of the cell line. | "Adenocarcinoma" |
| Cell Type | The morphological or functional type of the cell. | "Epithelial" |
Quality Control and Authentication: Ensuring the Integrity of Your Research
A cornerstone of the ECACC's service is its rigorous quality control and authentication procedures for all its cell lines. This ensures the reliability and reproducibility of your experimental results.
Table 3: ECACC Quality Control and Authentication Procedures
| Test | Methodology | Purpose |
| Mycoplasma Testing | Culture isolation, Hoechst DNA staining, and PCR.[3] | To ensure cultures are free from mycoplasma contamination. |
| Sterility Testing | Culture testing for contaminant bacteria, yeast, and fungi.[3] | To guarantee the absence of microbial contaminants. |
| Species Verification | DNA barcoding.[3] | To confirm the species of origin for the cell line. |
| Identity Verification (Human) | Short Tandem Repeat (STR) PCR profiling.[3] | To authenticate the identity of human cell lines and detect cross-contamination.[6] |
Researchers can request a Certificate of Analysis (CoA) for each cell line lot, which provides details on the viable cell count, cell line identity, and confirmation of the absence of contaminants.[3]
Experimental Protocols: From Receipt to Culture
Proper handling of cell lines upon receipt is critical for maintaining their viability and integrity. The ECACC provides comprehensive guidance and protocols, often available in their downloadable handbooks.[1]
Experimental Workflow for Handling Newly Received ECACC Cell Lines
Caption: Recommended workflow for handling new ECACC cell lines.
Key Experimental Methodologies
-
Thawing of Frozen Cell Lines : This protocol involves rapidly warming the cryovial in a 37°C water bath, transferring the cell suspension to pre-warmed media, and centrifuging to remove the cryoprotectant before resuspending in fresh media for incubation.
-
Subculture of Adherent Cell Lines : This typically involves washing the cell monolayer with a balanced salt solution, detaching the cells using a reagent like trypsin-EDTA, neutralizing the trypsin, and then seeding the cells into new culture vessels at an appropriate density.
-
Cryopreservation of Cell Lines : This procedure requires slowly freezing the cells in a cryoprotective medium (e.g., growth medium with 10% DMSO) using a controlled-rate freezer or a freezing container to ensure high viability upon thawing.
For detailed, step-by-step protocols, researchers are strongly encouraged to consult the ECACC handbook and the specific product datasheets for their chosen cell lines.[7]
Conclusion
The ECACC catalogue is an indispensable resource for the scientific community. By understanding the structure of the catalogue, employing effective search strategies, and adhering to recommended experimental protocols, researchers can confidently source high-quality, authenticated cell lines that are fundamental to the success of their research and development endeavors. The commitment of ECACC to rigorous quality control provides a crucial foundation for reproducible and reliable scientific outcomes.
References
- 1. ECACC | Culture Collections [culturecollections.org.uk]
- 2. European Collection of Authenticated Cell Cultures (ECACC) - The UKBRCN [ukbrcn.org]
- 3. Cell cultures | Culture Collections [culturecollections.org.uk]
- 4. -ECACC- | ECCO [eccosite.org]
- 5. selectscience.net [selectscience.net]
- 6. Identify your cell lines with the AuthentiCell database | Culture Collections [culturecollections.org.uk]
- 7. rc.med.sumdu.edu.ua [rc.med.sumdu.edu.ua]
The Critical Role of the European Collection of Authenticated Cell Cultures (ECACC) in Advancing Scientific Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The European Collection of Authenticated Cell Cultures (ECACC) is a cornerstone of the global scientific community, providing authenticated, high-quality cell lines and nucleic acids that are fundamental to a vast array of research and development activities. Established in 1984, ECACC has become one of the world's largest and most diverse collections of authenticated cell cultures, playing a pivotal role in ensuring the reproducibility and reliability of biomedical research and drug discovery.[1] This technical guide provides an in-depth overview of ECACC's core functions, its rigorous quality control protocols, and its overall impact on scientific advancement.
The ECACC Cell Line Collection: A Diverse and Vital Resource
ECACC maintains a comprehensive repository of cell lines, encompassing a wide range of species, tissue types, and disease models. This extensive collection is a critical resource for researchers working in diverse fields, from fundamental biology to preclinical drug development.
| Metric | ECACC Collection Statistics |
| Total Cell Lines | Over 40,000 |
| Represented Species | 45 different species |
| Tissue Types | 50 different tissue types |
| HLA Types | 300 HLA types |
| Monoclonal Antibodies | 450 monoclonal antibodies |
| Genetic Disorders | At least 800 genetic disorders represented |
Core Services Supporting Scientific Excellence
Beyond its extensive cell line repository, ECACC offers a suite of services designed to support the scientific community and uphold the highest standards of research integrity. These services include the supply of nucleic acids (DNA, RNA, and cDNA) derived from their cell lines, which are invaluable for genetic and transcriptomic studies.[2] Other key services include patent depository services, contract cell culture, and comprehensive training programs in cell culture techniques.
Rigorous Quality Control: The Foundation of Reliable Research
A primary and critical function of ECACC is its stringent quality control (QC) and authentication procedures, which are applied to all cell lines distributed from the collection. These measures are essential for combating the pervasive issues of cell line misidentification and contamination, which can invalidate research findings and lead to significant financial and time losses. Every cell line supplied by ECACC undergoes a comprehensive panel of QC tests to ensure its identity, purity, and viability.[2]
ECACC's Quality Control and Authentication Workflow
The following diagram illustrates the general workflow for cell line banking and quality control at ECACC, from the initial deposit of a cell line to its distribution to the research community.
Detailed Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed by ECACC for the quality control and authentication of its cell lines.
Sterility Testing for Bacteria and Fungi
To ensure cultures are free from bacterial and fungal contamination, ECACC employs a robust sterility testing protocol based on the FDA Code of Federal Regulations.[3]
Methodology:
-
Sample Preparation: The cell line to be tested is cultured for a minimum of two passages in the absence of antibiotics.
-
Inoculation: A sample of the cell culture supernatant is used to inoculate two types of broth media:
-
Fluid Thioglycolate Medium (FTM): This medium is primarily for the detection of anaerobic bacteria, but also supports the growth of aerobic bacteria.
-
Tryptone Soya Broth (TSB): This medium supports the growth of a broad range of aerobic bacteria and fungi.
-
-
Incubation: The inoculated broths are incubated for a period of 14 days.[3] One set of tubes is typically incubated at 20-25°C and another at 30-35°C to support the growth of a wide range of microorganisms.
-
Observation: The broths are visually inspected for any signs of turbidity, which would indicate microbial growth.
-
Controls: Positive and negative controls are run in parallel to ensure the validity of the test.
Mycoplasma Detection
Mycoplasma are a common and insidious contaminant of cell cultures that can significantly alter cellular physiology and experimental outcomes. ECACC utilizes a multi-pronged approach for the sensitive detection of mycoplasma.
1. Mycoplasma Detection by PCR:
This is a rapid and highly sensitive method for detecting mycoplasma DNA in a cell culture sample.
Methodology:
-
Sample Preparation: DNA is extracted from the cell culture supernatant or from the cells themselves.
-
PCR Amplification: A polymerase chain reaction (PCR) is performed using primers that target conserved regions of the mycoplasma 16S rRNA gene. This allows for the amplification of DNA from a broad range of mycoplasma species.
-
Gel Electrophoresis: The PCR products are run on an agarose gel. The presence of a band of the expected size indicates a positive result for mycoplasma contamination.
-
Controls: Positive (mycoplasma DNA) and negative (sterile water) controls are included in every assay.
2. Mycoplasma Detection by Culture Isolation:
This "gold standard" method involves attempting to culture mycoplasma from the cell line sample.
Methodology:
-
Inoculation: The cell culture sample is used to inoculate specialized mycoplasma broth and agar plates.
-
Incubation: The plates and broths are incubated under specific atmospheric conditions (often anaerobic) for up to 28 days.
-
Microscopic Examination: The agar plates are examined under a microscope for the characteristic "fried egg" colony morphology of mycoplasma.
3. Mycoplasma Detection by Indirect Hoechst Stain:
This method uses a fluorescent dye that binds to DNA to visualize mycoplasma.
Methodology:
-
Co-cultivation: The test cell line is cultured with an indicator cell line (e.g., Vero cells) that is known to support mycoplasma growth.
-
Fixation and Staining: After a few days of co-culture, the cells are fixed and stained with Hoechst 33258, a fluorescent dye that binds to DNA.
-
Fluorescence Microscopy: The stained cells are examined using a fluorescence microscope. The presence of small, punctate or filamentous fluorescent signals in the cytoplasm or on the cell surface, distinct from the host cell nucleus, indicates mycoplasma contamination.
Cell Line Authentication
Ensuring the identity of a cell line is paramount. ECACC employs DNA-based methods for definitive cell line authentication.
1. Short Tandem Repeat (STR) Profiling for Human Cell Lines:
STR profiling is the gold-standard for authenticating human cell lines. It involves the analysis of short, repetitive DNA sequences that are highly variable between individuals.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from the human cell line.
-
Multiplex PCR: A multiplex PCR is performed to amplify multiple STR loci simultaneously. ECACC analyzes 16 loci for a comprehensive profile.[4]
-
Fragment Analysis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis.
-
Profile Generation and Comparison: The resulting data is analyzed to generate a unique STR profile for the cell line. This profile is then compared to a reference database of known cell line STR profiles to confirm its identity. A match of ≥80% is typically required for authentication.
Workflow for Human Cell Line Authentication by STR Profiling
2. DNA Barcoding for Species Identification:
For non-human cell lines, ECACC uses DNA barcoding to confirm the species of origin. This technique utilizes a short, standardized region of DNA that is conserved within a species but varies between species. The cytochrome c oxidase subunit I (COI) gene is a commonly used barcode for animals.[5]
Methodology:
-
DNA Extraction: Genomic DNA is isolated from the animal cell line.
-
PCR Amplification: The COI barcode region is amplified using universal primers.
-
DNA Sequencing: The amplified PCR product is sequenced.
-
Database Comparison: The resulting DNA sequence is compared against a public reference database (such as the Barcode of Life Data System - BOLD) to identify the species.
Conclusion: A Commitment to Scientific Integrity
The European Collection of Authenticated Cell Cultures plays an indispensable role in the life sciences by providing researchers with authenticated and contamination-free cell lines. Through its comprehensive collection, extensive services, and rigorous quality control protocols, ECACC underpins the validity and reproducibility of scientific research, thereby accelerating the pace of discovery and the development of new therapies. For any researcher utilizing cell lines, partnering with a reputable repository like ECACC is a critical step in ensuring the integrity and impact of their work.
References
- 1. ECACC | Culture Collections [culturecollections.org.uk]
- 2. Quality Control Considerations in Cell Culture [sigmaaldrich.com]
- 3. Quality control | Culture Collections [culturecollections.org.uk]
- 4. Interpretation of STR profiles for human cell line identification | Culture Collections [culturecollections.org.uk]
- 5. Animal speciation | Culture Collections [culturecollections.org.uk]
A Researcher's Guide to Sourcing and Validating Cell Lines for Genetic Disorder Research from the ECACC Catalogue
Abstract
The European Collection of Authenticated Cell Cultures (ECACC) is a vital biological resource center, providing researchers with authenticated, quality-controlled cell lines essential for the study of human health and disease.[1][2] With a collection that includes cell lines representing at least 800 genetic disorders, ECACC is an indispensable tool for scientists in genetics and drug development.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth methodology for searching the ECACC catalogue for specific genetic disorders, interpreting the associated data, and implementing foundational experimental protocols. It emphasizes the critical importance of cell line authentication and offers a standardized workflow from initial search to experimental application, using Cystic Fibrosis as a case study.
Introduction: The Critical Role of Authenticated Cell Lines
The reproducibility and validity of biomedical research hinge on the quality and identity of the materials used. Cell lines are fundamental models for studying the molecular basis of genetic diseases and for testing novel therapeutics. However, issues of cross-contamination and misidentification are widespread, with some estimates suggesting that 15-20% of cell lines used in research are misidentified. This underscores the necessity of sourcing cell lines from reputable collections like ECACC, which performs rigorous quality control and authentication on all its holdings.[3]
ECACC ensures the integrity of its cell lines through a comprehensive suite of quality control tests, including:
-
Sterility Testing: Detection of bacteria and fungi.[3]
-
Mycoplasma Testing: Using a minimum of two different methods (e.g., PCR, DNA staining, culture isolation) to ensure cultures are free from this common contaminant.[3]
-
Cell Line Authentication: Verifying the identity of its human cell lines via Short Tandem Repeat (STR) profiling.[3]
This guide will walk you through the process of effectively utilizing the ECACC resource for your genetic disorder research.
A Strategic Approach to Searching the ECACC Catalogue
Finding the right cell line is the foundational step in any cell-based research project. The ECACC website, managed by the UK Health Security Agency, provides a searchable catalogue of its holdings.
Search Workflow
The process of identifying and acquiring a suitable cell line from ECACC can be broken down into a logical sequence of steps. The following workflow outlines a best-practice approach from initial search to final selection.
Figure 1: Logical workflow for searching, selecting, and validating a cell line from ECACC.
Step-by-Step Search Guide
-
Navigate to the Culture Collections Website: Access the main portal for all UK Health Security Agency collections, including ECACC.
-
Use the Main Search Bar: The most effective way to start is by using the "Search all products" feature. Enter the name of the genetic disorder (e.g., "Cystic Fibrosis"), the associated gene (e.g., "CFTR"), or a specific cell line name if known.
-
Refine Your Search: On the search results page, use the available filters. You can typically filter by:
-
Collection: Ensure "ECACC" is selected.
-
Species: Select "Human" for most genetic disorder research.
-
Disease: If available, select the specific disease from the list. ECACC has dedicated collections for certain diseases.
-
-
Examine the Results: The search will return a list of cell lines. Click on individual catalogue numbers to access the detailed cell line data sheet. This page contains critical information for your evaluation.
Interpreting Cell Line Data: A Quantitative Overview
The cell line data sheet is the primary source of information for a specific cell line. It contains essential data regarding the line's origin, culture conditions, and quality control results. When selecting a cell line, it is crucial to scrutinize this information.
Below is a table summarizing the typical quantitative and qualitative data provided for an ECACC cell line, using a representative example for a hypothetical Cystic Fibrosis bronchial epithelial cell line (CFBE41o-).
| Parameter | Example Data | Description |
| ECACC Catalogue No. | 94090102 | Unique identifier for the cell line in the collection. |
| Cell Line Name | CFBE41o- | The established name of the cell line. |
| Disease | Cystic Fibrosis (Homozygous F508del) | The genetic disorder associated with the cell line. |
| Species | Human | The species of origin. |
| Tissue | Lung | The tissue from which the cell line was derived. |
| Cell Type | Bronchial Epithelial | The specific type of cell. |
| Morphology | Epithelial | The visual appearance of the cells under a microscope. |
| Growth Properties | Adherent | Indicates if cells grow attached to a surface or in suspension. |
| Biosafety Level | 2 | The required biosafety containment level for handling the cells.[4] |
| Post-Thaw Viability | > 85% | The expected percentage of viable cells immediately after resuscitation. |
| Mycoplasma Test | Negative | Result of testing for mycoplasma contamination. |
| Sterility Test | Negative | Result of testing for bacterial and fungal contamination. |
| STR Profile | See Table 2 | The unique DNA fingerprint of the cell line. |
Understanding the STR Profile
Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines. It generates a unique genetic fingerprint by analyzing the length of repetitive DNA sequences at specific loci. ECACC provides an STR profile for its human cell lines, which you should use as a baseline to verify the identity of the cells you receive and culture in your lab.
Table 2: Example STR Profile for a Human Cell Line
| Locus | Allele 1 | Allele 2 |
| D5S818 | 11 | 12 |
| D13S317 | 8 | 12 |
| D7S820 | 9 | 10 |
| D16S539 | 11 | 13 |
| vWA | 16 | 17 |
| TH01 | 7 | 9.3 |
| Amelogenin | X | Y |
| TPOX | 8 | 11 |
| CSF1PO | 10 | 12 |
Foundational Experimental Protocols
Upon receiving a cell line from ECACC, it is critical to follow established protocols for resuscitation, expansion, and cryopreservation to maintain the line's integrity. Furthermore, specific functional assays are required to investigate the phenotype of the genetic disorder.
Protocol 1: Resuscitation and Creation of a Working Cell Bank
This protocol outlines the essential steps from receiving a frozen vial to establishing your own validated cell banks. Creating Master and Working Cell Banks is a critical step to ensure a long-term, consistent supply of low-passage cells for your experiments.[5][6]
Figure 2: Experimental workflow for creating cell banks from a received ECACC vial.
Methodology:
-
Preparation: Prepare the appropriate complete culture medium as specified on the ECACC data sheet and warm it to 37°C. Prepare a sterile T-25 culture flask.
-
Thawing: Retrieve the vial from liquid nitrogen storage and immediately thaw it by gentle agitation in a 37°C water bath. Thawing should be rapid (approx. 60-90 seconds).
-
Removal of Cryoprotectant: Once thawed, decontaminate the outside of the vial with 70% ethanol. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 150 x g for 5 minutes to pellet the cells.
-
Resuspension and Culture: Aspirate the supernatant containing the cryoprotectant (DMSO). Gently resuspend the cell pellet in 5-6 mL of fresh complete medium. Transfer the entire suspension to a T-25 flask.
-
Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2.
-
Expansion: Monitor the cells daily. Once the culture reaches ~80% confluency, passage the cells to expand the population.
-
Banking: Once a sufficient number of cells is available (typically after 2-3 passages), harvest the cells and cryopreserve them in multiple aliquots using a solution of 90% serum and 10% DMSO. Designate vials as Master Cell Bank (do not touch again) and Working Cell Bank (for routine experiments).
-
Validation: At the time of banking, send a sample of the cell population for STR profiling to confirm its identity against the ECACC reference profile. Perform a mycoplasma test on the cell culture supernatant.
Protocol 2: Functional Assessment of CFTR Chloride Channel Activity
For many genetic disorders, functional assays are key to studying the disease phenotype. In Cystic Fibrosis, the genetic defect in the CFTR gene leads to a dysfunctional chloride channel. A common method to assess this function is the short-circuit current (Isc) measurement in a specialized apparatus called an Ussing chamber.[7][8][9] This technique measures the net ion flow across an epithelial monolayer.
Methodology (Short-Circuit Current Measurement):
This protocol is adapted for a cell line like CFBE41o- which forms polarized epithelial monolayers.
-
Cell Seeding: Seed CFBE41o- cells at a high density onto permeable filter supports (e.g., Transwell inserts).
-
Differentiation: Culture the cells for 7-14 days, allowing them to form a tight, polarized monolayer with high transepithelial electrical resistance (TEER).
-
Ussing Chamber Setup: Mount the permeable support containing the cell monolayer into an Ussing chamber, which separates the apical and basolateral sides into two fluid-filled compartments.
-
Measurement: Voltage-clamp the monolayer at 0 mV. The current required to maintain this clamp is the short-circuit current (Isc), representing the net ion transport.
-
Pharmacological Modulation: Sequentially add pharmacological agents to the chambers to stimulate and inhibit specific ion channels. A typical sequence for assessing CFTR function is:
-
Amiloride: Add to the apical side to block the epithelial sodium channel (ENaC), isolating chloride currents.
-
Forskolin (or CPT-cAMP): Add to stimulate adenylyl cyclase, increasing intracellular cAMP and activating CFTR-mediated chloride secretion. An increase in Isc after this step indicates functional CFTR.
-
CFTR Inhibitor (e.g., CFTRinh-172): Add to the apical side to specifically block the CFTR channel. A decrease in the stimulated Isc confirms that the current was CFTR-dependent.
-
UTP: Add to the apical side to activate calcium-dependent chloride channels as a control for cell viability and response.
-
Case Study: CFTR Signaling Pathway in Cystic Fibrosis
Understanding the cellular pathways affected by a genetic disorder is crucial for interpreting experimental results and developing therapeutic strategies. In Cystic Fibrosis, the CFTR protein is an ion channel whose activity is primarily regulated by the cAMP/Protein Kinase A (PKA) signaling pathway.
Figure 3: Simplified CFTR activation signaling pathway via cAMP/PKA.
This pathway begins when a ligand binds to a G-protein coupled receptor (GPCR), activating adenylyl cyclase. This enzyme converts ATP to cyclic AMP (cAMP). cAMP then binds to and activates Protein Kinase A (PKA). Activated PKA phosphorylates the Regulatory (R) domain of the CFTR protein, causing a conformational change that opens the channel and allows chloride ions to flow out of the cell.[7] In research, agents like Forskolin are used to directly activate adenylyl cyclase, bypassing the receptor and robustly stimulating the pathway to measure CFTR function.
Conclusion
Sourcing high-quality, authenticated cell lines is a non-negotiable prerequisite for valid and reproducible research into genetic disorders. The European Collection of Authenticated Cell Cultures provides an invaluable, centralized resource for the scientific community. By following a systematic approach to searching the catalogue, carefully interpreting the provided quality control data, and adhering to standardized protocols for cell handling and experimentation, researchers can significantly enhance the integrity and impact of their work. The integration of robust cell line authentication and rigorous functional assays is paramount to advancing our understanding of genetic diseases and accelerating the development of effective therapies.
References
- 1. ECACC | Culture Collections [culturecollections.org.uk]
- 2. European Collection of Authenticated Cell Cultures (ECACC) - The UKBRCN [ukbrcn.org]
- 3. rc.med.sumdu.edu.ua [rc.med.sumdu.edu.ua]
- 4. culturecollections.org.uk [culturecollections.org.uk]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 8. Cell Model Resources | Cystic Fibrosis Foundation [cff.org]
- 9. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The European Collection of Authenticated Cell Cultures (ECACC) is a cornerstone of the global scientific community, providing researchers with authenticated and quality-controlled cell lines that are fundamental to a vast array of research applications, from basic biological studies to the development of novel therapeutics. A critical decision for any researcher is the choice between primary and continuous cell lines. This guide provides an in-depth technical comparison of these two cell culture models available from ECACC, offering insights into their inherent characteristics, experimental applications, and the rigorous quality control standards they undergo.
Core Distinctions: Primary vs. Continuous Cell Lines
The fundamental difference between primary and continuous cell lines lies in their origin and proliferative capacity. Understanding these distinctions is paramount for selecting the appropriate model system to address specific research questions.
Primary Cell Lines are derived directly from tissues and have a finite lifespan, undergoing a limited number of cell divisions before entering a state of senescence.[1][2] This finite nature means they more closely mimic the in vivo state of cells, retaining many of the physiological and morphological characteristics of their tissue of origin.[1][2]
Continuous Cell Lines , in contrast, are immortalized and can proliferate indefinitely in vitro.[1] This immortalization can occur spontaneously or be induced through viral transformation or the introduction of oncogenes.[3][4] While their unlimited growth potential offers a consistent and readily available resource, it's important to recognize that they have undergone significant genetic and phenotypic alterations compared to their tissue of origin.[1][2]
Quantitative Comparison of Cell Line Characteristics
To aid in the selection process, the following tables summarize key quantitative parameters that differentiate primary and continuous cell lines. It is important to note that these values can vary depending on the specific cell line and culture conditions.
| Characteristic | Primary Cell Lines | Continuous Cell Lines | Source |
| Lifespan | Finite (Limited number of population doublings) | Infinite | [1][2] |
| Population Doubling Time | Generally slower (e.g., Human Fibroblasts: 16-28 hours initially, increasing with passage) | Generally faster (e.g., HeLa: ~16-46 hours) | [5][6][7][8] |
| Passage Number Limit | Limited by senescence | Unlimited | [1] |
| Genetic Integrity | More representative of the original tissue; diploid | Often aneuploid and genetically drifted from the original tissue | [1][2] |
| Phenotypic Stability | More stable in early passages, but can change with time in culture | Can be unstable and subject to phenotypic drift over prolonged culture | [2] |
| Functional Parameter | Primary Cell Lines | Continuous Cell Lines | Source |
| Physiological Relevance | High; closely mimics in vivo cellular behavior | Lower; adapted to 2D culture and may not reflect in vivo responses | [1][2] |
| Expression of Tissue-Specific Markers | Generally retained, especially in early passages | May be altered or lost | [5] |
| Signaling Pathway Fidelity | More representative of normal cellular signaling | Often have altered signaling pathways due to immortalization | [3][4][9][10] |
| Suitability for Drug Screening | Excellent for toxicity and efficacy studies in a more physiologically relevant context | High-throughput screening due to robustness and scalability, but with a higher risk of false positives/negatives | [11] |
Experimental Protocols: ECACC Standards and Methodologies
ECACC employs a stringent set of quality control procedures to ensure the authenticity and purity of their cell lines. The following are detailed methodologies for key experiments.
Cell Line Authentication: Short Tandem Repeat (STR) Profiling
Objective: To verify the identity of human cell lines by creating a unique DNA profile.[12][13]
Methodology:
-
Sample Preparation: Genomic DNA is extracted from the cell line. For the AuthentiCell™ service, cells can be directly spotted onto an FTA card, which simplifies sample submission.[12][13]
-
PCR Amplification: The DNA is amplified using a multiplex PCR kit that targets specific short tandem repeat (STR) loci. ECACC analyzes 16 loci, including Amelogenin for sex determination.[12][13]
-
Fragment Analysis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis.
-
Data Analysis: The resulting electropherogram is analyzed to determine the number of repeats at each STR locus. This generates a unique numerical profile for the cell line.
-
Database Comparison: The generated STR profile is compared against the ECACC database and other public databases to confirm the cell line's identity.[13]
Mycoplasma Detection
Objective: To detect the presence of mycoplasma contamination, a common and serious issue in cell culture.
Methodology (PCR-based):
-
Sample Collection: A sample of the cell culture supernatant or cell lysate is collected.
-
DNA Extraction: DNA is extracted from the collected sample.
-
PCR Amplification: A PCR reaction is performed using primers that target highly conserved regions of the mycoplasma 16S rRNA gene. This allows for the detection of a broad range of mycoplasma species.[14][15][16][17]
-
Gel Electrophoresis: The PCR products are run on an agarose gel. The presence of a band of the expected size indicates a positive result for mycoplasma contamination.
-
Controls: Positive and negative controls are included in every assay to ensure the validity of the results.[14][15]
Cell Viability and Population Doubling Time Assessment
Objective: To determine the health and growth rate of a cell culture.
Methodology:
-
Cell Counting: A sample of the cell suspension is mixed with a viability dye, such as trypan blue. The number of viable (unstained) and non-viable (stained blue) cells is counted using a hemocytometer or an automated cell counter.[18]
-
Seeding: Cells are seeded at a known density in a new culture vessel.
-
Incubation: The cells are incubated under optimal conditions for a defined period (e.g., 24, 48, 72 hours).
-
Harvesting and Counting: At the end of the incubation period, the cells are harvested and the viable cell number is determined as in step 1.
-
Population Doubling Time Calculation: The population doubling time (PDT) is calculated using the following formula:[19]
PDT = (t * log(2)) / (log(Nf) - log(Ni))
Where:
-
t = incubation time
-
Ni = initial number of cells
-
Nf = final number of cells
-
Visualizing Key Differences: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual differences between primary and continuous cell lines.
Caption: Simplified signaling pathways for proliferation in primary vs. continuous cell lines.
Caption: A logical workflow for the initial characterization of a cell line upon receipt.
Conclusion: Making an Informed Decision
The choice between primary and continuous cell lines from ECACC is a critical step in experimental design. Primary cells offer high physiological relevance, making them invaluable for studies where mimicking the in vivo environment is crucial. Continuous cell lines, with their indefinite proliferative capacity, provide a robust and scalable system for a wide range of applications, particularly in high-throughput screening and large-scale production.
By understanding the inherent differences in their characteristics, adhering to rigorous quality control protocols, and selecting the appropriate cell model, researchers can enhance the validity and reproducibility of their findings, ultimately accelerating scientific discovery and the development of new therapies. ECACC's commitment to providing authenticated and well-characterized cell lines empowers researchers to conduct their work with the highest level of confidence.
References
- 1. kosheeka.com [kosheeka.com]
- 2. stemcell.com [stemcell.com]
- 3. Regulatory network changes between cell lines and their tissues of origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Growth rate of control and beta-interferon-treated human fibroblast populations over the course of their in vitro life span - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth of HeLa cells in diffusion chamber cultures in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-cell lineage tracking analysis reveals that an established cell line comprises putative cancer stem cells and their heterogeneous progeny - PMC [pmc.ncbi.nlm.nih.gov]
- 8. percell.se [percell.se]
- 9. Oncogenic Signaling Pathways in The Cancer Genome Atlas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal Transduction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Primary Cell Culture Basics [sigmaaldrich.com]
- 12. STR Profiling | Culture Collections [culturecollections.org.uk]
- 13. Interpretation of STR profiles for human cell line identification | Culture Collections [culturecollections.org.uk]
- 14. media.tghn.org [media.tghn.org]
- 15. A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 19. omnicalculator.com [omnicalculator.com]
A Technical Guide to the European Collection of Authenticated Cell Cultures (ECACC)
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the history, development, and core functions of the European Collection of Authenticated Cell Cultures (ECACC). It provides a comprehensive overview of the repository's services, quality control methodologies, and its pivotal role in the scientific community. Detailed experimental protocols, data summaries, and workflow diagrams are presented to offer a thorough understanding of ECACC's operations.
A Rich History of Supporting Scientific Advancement
Established in 1984, the European Collection of Cell Cultures (ECACC) was created to serve the research community and act as an International Depository Authority (IDA) for patent deposits in Europe.[1][2][3] Over the past four decades, ECACC has evolved into one of the world's leading collections of authenticated cell cultures.[1][3]
The repository's origins trace back to the 1970s at the Porton Microbiological Research Establishment (MRE), which managed several small cell collections.[3] With the formation of the Centre for Applied Microbiology and Research (CAMR) in 1979, these collections were consolidated into the National Collection of Animal Cell Cultures (NCACC).[3] In 1985, with funding from the Department of Trade and Industry, the NCACC became the European Collection of Animal Cell Cultures.[3] The subsequent decade saw significant scientific growth, leading to the development of a human genetics service and new molecular identity tests.[3]
A major milestone in the 2000s was the establishment of the ECACC Cryostore at Porton Down, a state-of-the-art facility capable of storing vast numbers of cell lines at -196°C for long-term international distribution.[3] The 2000s and 2010s also brought organizational changes, with ECACC becoming part of the Health Protection Agency in 2002, and subsequently Public Health England in 2014, and now the UK Health Security Agency (UKHSA).[3]
ECACC is one of four culture collections curated by the UKHSA, alongside the National Collection of Type Cultures (NCTC), the National Collection of Pathogenic Viruses (NCPV), and the National Collection of Pathogenic Fungi (NCPF).[2][4]
The ECACC Collection: A Diverse and Expanding Resource
ECACC provides a vast and diverse collection of authenticated and quality-controlled cell lines, nucleic acids, and induced Pluripotent Stem Cells (iPSCs).[5][6] The collection is a vital resource for research into a wide range of diseases, including cancer and diabetes, as well as for studies in infectious diseases.
Quantitative Overview of the Collection
| Category | Number |
| Cell Lines | > 40,000[2] |
| Species Represented | 45[2][5] |
| Tissue Types | 50[2][5] |
| HLA Types | 300[2][5] |
| Monoclonal Antibodies | 450[2][5] |
| Genetic Disorders | > 800[5] |
Key Collections
ECACC houses several specialized collections to cater to specific research needs, including:
-
General Cell Collection: A broad range of human and animal cell lines.
-
Human Genetic Collection: This rapidly growing collection includes cell lines derived from individuals with over 700 clinical disorders. A key service associated with this collection is the immortalization of lymphocytes from human peripheral blood using Epstein Barr Virus (EBV).
-
Hybridomas: A substantial collection of hybridoma cell lines producing monoclonal antibodies.
-
induced Pluripotent Stem Cells (iPSCs): ECACC is a key distributor for major iPSC collections, including the European Bank of Induced Pluripotent Stem Cells (EBiSC) and the Human Induced Pluripotent Stem Cell Initiative (HipSci).[7]
Core Services for the Scientific Community
ECACC offers a comprehensive suite of services designed to support researchers throughout their workflow.
-
Supply of Biological Materials: Providing authenticated cell lines, DNA, RNA, and iPSCs.
-
Cell Line Authentication: Offering STR profiling for human cell lines and DNA barcoding for animal cell lines.
-
Quality Control Testing: Including sterility testing for bacteria and fungi, and comprehensive mycoplasma detection.
-
Patent Depository: Acting as an International Depository Authority (IDA) under the Budapest Treaty.
-
Contract Cell Banking: Creating master and working cell banks for clients.
-
Training: Providing hands-on training courses in cell culture techniques.
Rigorous Quality Control: The Cornerstone of ECACC
A commitment to quality is fundamental to ECACC's operations. All cell lines undergo a comprehensive quality control process to ensure their authenticity and purity. This rigorous testing is accredited to the ISO/IEC 17025:2005 international standard for testing and calibration laboratories.[2]
Quality Control Workflow
The following diagram illustrates the general workflow for quality control at ECACC.
Caption: High-level overview of the ECACC Quality Control Workflow.
Experimental Protocols
Detailed, step-by-step protocols for all of ECACC's procedures are available in the "Fundamental Techniques in Cell Culture Laboratory Handbook," which is produced in partnership with Merck (Sigma-Aldrich).[1][8][9] The following sections provide an overview of the key experimental methodologies.
ECACC's sterility test method is based on the FDA Code of Federal Regulations, Title 21 (610.12).
-
Methodology: The cell line under test is used to inoculate both Fluid Thioglycolate Medium (FTM) and Tryptone Soya Broth (TSB).
-
Incubation: The inoculated media are incubated for 14 days.
-
Detection: FTM is used for the detection of anaerobic and aerobic bacteria, while TSB supports the growth of fungi and aerobic bacteria. Visual inspection for turbidity is performed.
ECACC employs a multi-faceted approach to mycoplasma testing to ensure the highest level of sensitivity and accuracy. It is recommended to use at least two different methods for reliable results.
-
Quantitative PCR (qPCR): A highly sensitive in-house developed qPCR assay that can detect 56 species of mycoplasma. This method uses hydrolysis probes targeting the 16S rRNA gene.
-
Hoechst DNA Staining (Indirect Method): This method involves co-culturing the test cell line with an indicator cell line (e.g., Vero cells) grown on coverslips. After 3-5 days of incubation, the cells are fixed and stained with Hoechst 33258, a fluorescent dye that binds to DNA. The presence of mycoplasma is indicated by characteristic particulate or filamentous staining over the cytoplasm of the indicator cells.
-
Culture Isolation: Considered the "gold standard," this method involves inoculating the test sample onto specialized agar and into broth that supports the growth of mycoplasma. The cultures are incubated for up to 28 days and examined for the presence of characteristic "fried egg" colonies on the agar plates.
Authentication is crucial to prevent the use of misidentified or cross-contaminated cell lines.
-
Short Tandem Repeat (STR) Profiling (Human Cell Lines): This is the gold standard for authenticating human cell lines. The process involves the PCR amplification of multiple (typically 16) specific STR loci in the human genome. The resulting DNA profile is unique to an individual and can be compared to a database of known cell line profiles to confirm identity.
-
DNA Barcoding (Animal Cell Lines): For non-human cell lines, ECACC uses DNA barcoding of the mitochondrial Cytochrome c Oxidase subunit I (COI) gene to confirm the species of origin.
The Cell Banking Process: Ensuring Long-Term Viability and Consistency
ECACC employs a tiered cell banking system to ensure a consistent and long-lasting supply of high-quality cell lines.
Master and Working Cell Bank System
Caption: The tiered Master and Working Cell Bank system at ECACC.
-
Master Cell Bank (MCB): A well-characterized bank of cell line ampoules is created from the original cell line. A small number of these ampoules undergo extensive quality control. The MCB is then stored long-term in liquid nitrogen and is used to generate Working Cell Banks.
-
Working Cell Bank (WCB): An ampoule from the MCB is thawed and expanded to create a larger WCB. Ampoules from the WCB are used for distribution to researchers. This practice minimizes the number of passages the cell line undergoes and preserves the characteristics of the original cell line.
Patent Deposition under the Budapest Treaty
As an International Depository Authority (IDA), ECACC accepts deposits of biological materials for patent purposes under the Budapest Treaty. This allows depositors to meet the patent disclosure requirements of multiple countries by making a single deposit at an IDA.
Patent Deposit Workflow
Caption: The process for depositing biological material for patent purposes at ECACC.
ECACC accepts human and animal cell lines, including genetically modified lines, hybridomas, and viruses for patent deposit. Upon successful quality control testing, a Certificate of Acceptance is issued to the depositor. The deposit is kept confidential until the relevant patent is issued and is stored for at least 30 years.
Conclusion
For four decades, ECACC has been an indispensable resource for the global scientific community. Through its commitment to quality, extensive collection, and comprehensive services, ECACC plays a vital role in ensuring the reproducibility and validity of biomedical research. As cell-based technologies continue to advance, the importance of a centralized, expertly curated repository like ECACC will only continue to grow.
References
- 1. ECACC Handbook [sigmaaldrich.com]
- 2. -ECACC- | ECCO [eccosite.org]
- 3. ECACC | Culture Collections [culturecollections.org.uk]
- 4. gov.uk [gov.uk]
- 5. European Collection of Authenticated Cell Cultures - Wikipedia [en.wikipedia.org]
- 6. European Collection of Authenticated Cell Cultures (ECACC) - The UKBRCN [ukbrcn.org]
- 7. researchgate.net [researchgate.net]
- 8. ECACC Handbook [sigmaaldrich.com]
- 9. Fundamental Techniques in Cell Culture [norecopa.no]
Methodological & Application
Application Note: ECACC Protocol for Thawing Cryopreserved Cell Lines
Introduction
The successful resuscitation of cryopreserved cell lines is fundamental to downstream experimental success. The European Collection of Authenticated Cell Cultures (ECACC) provides standardized protocols to ensure optimal cell viability and recovery post-thaw. This document outlines the recommended procedure for thawing cryopreserved cells, emphasizing rapid yet careful handling to mitigate cellular stress and the toxic effects of cryoprotectants like dimethyl sulfoxide (DMSO). Adherence to this protocol is critical for maintaining cell line integrity and ensuring reproducible experimental outcomes. Some cryoprotectants, such as DMSO, are toxic to cells at temperatures above 4°C, making it essential to thaw cultures quickly and dilute them in culture medium to minimize these toxic effects.[1]
Key Experimental Parameters
A summary of the critical quantitative parameters in the ECACC thawing protocol is provided below. These values are crucial for minimizing cell damage and maximizing viability.
| Parameter | Recommended Value | Notes |
| Water Bath Temperature | 37°C | For mammalian cell lines.[2] The temperature should be appropriate for the specific cell line. |
| Thawing Time | 1-2 minutes | Until only a small amount of ice remains in the vial.[2] Rapid thawing is crucial to minimize cell membrane damage. |
| Centrifugation Speed | 100-150 x g | To pellet cells for removal of cryoprotectant. Higher forces may damage cells.[3] |
| Centrifugation Time | 2-5 minutes | Sufficient to form a cell pellet.[4] |
| Post-Thaw Incubation | 24 hours | Initial incubation period to allow for cell recovery and attachment (for adherent lines).[2] |
Experimental Protocol: Thawing of Cryopreserved Cells
This protocol details the step-by-step methodology for the successful resuscitation of cryopreserved cell lines according to ECACC guidelines.
1. Materials and Reagents
-
Cryopreserved cell line ampoule
-
Pre-warmed complete cell culture medium (refer to the specific ECACC cell line data sheet for the correct medium)
-
70% (v/v) isopropanol or ethanol in sterile water[3]
-
Sterile centrifuge tubes (e.g., 15 mL)
-
Sterile pipettes
-
Trypan Blue solution (for viability assessment)
-
Hemocytometer or automated cell counter
2. Equipment
-
Personal Protective Equipment (PPE): sterile gloves, lab coat, safety visor
-
Container for transporting frozen ampoules (e.g., dry ice box or liquid nitrogen dewar)
-
Water bath set to 37°C
-
Microbiological safety cabinet (Class II)
-
Incubator set to the appropriate temperature and CO2 level for the cell line
-
Inverted phase-contrast microscope
-
Centrifuge
3. Procedure
-
Preparation:
-
Retrieval of Ampoule:
-
Wearing appropriate PPE, retrieve the frozen ampoule from liquid nitrogen storage. On rare occasions, ampoules may explode upon warming due to trapped liquid nitrogen.
-
In a microbiological safety cabinet, hold a tissue soaked in 70% alcohol around the cap and turn it a quarter turn to release any trapped liquid nitrogen, then re-tighten.
-
-
Thawing:
-
Quickly transfer the ampoule to the 37°C water bath.
-
Immerse only the lower half of the ampoule to avoid contamination.[2]
-
Thaw for approximately 1-2 minutes, until only a small ice crystal remains. Do not thaw completely.
-
-
Cell Suspension Preparation:
-
Wipe the exterior of the ampoule with 70% alcohol before opening inside the microbiological safety cabinet.
-
Using a sterile pipette, transfer the entire contents of the ampoule into a sterile 15 mL centrifuge tube.
-
Slowly add 5 mL of pre-warmed complete culture medium to the tube dropwise to dilute the cryoprotectant.[2]
-
-
Removal of Cryoprotectant (Recommended):
-
While not always necessary, washing the cells to remove the cryoprotectant is recommended, especially if the cryoprotectant is known to have adverse effects on the specific cell type (e.g., differentiation in the presence of DMSO).[1][3]
-
Centrifuge the cell suspension at 100-150 x g for 2-5 minutes.
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Gently resuspend the cell pellet in a small volume (e.g., 1-2 mL) of fresh, pre-warmed complete culture medium.
-
-
Cell Counting and Seeding:
-
Perform a viable cell count using the Trypan Blue exclusion method and a hemocytometer or an automated cell counter.
-
Transfer the appropriate volume of the cell suspension to the pre-labelled culture flask to achieve the recommended seeding density as per the cell line data sheet.
-
Add the required volume of fresh, pre-warmed complete culture medium to the flask.
-
-
Incubation and Post-Thaw Care:
-
Place the flask in a humidified incubator at the recommended temperature and CO2 concentration.[2] If using a vented cap flask, ensure it is loosened to allow for gas exchange.
-
Examine the cells microscopically after 24 hours to check for attachment (for adherent cells) and signs of recovery.[2]
-
It is recommended to change the medium after the first 24 hours to remove any residual cryoprotectant and cell debris.
-
Visualized Workflow
The following diagram illustrates the key steps in the ECACC protocol for thawing cryopreserved cell lines.
Caption: Workflow for thawing cryopreserved cells.
References
- 1. Thawing of Frozen Cell Lines [merckmillipore.com]
- 2. Resuscitation of Frozen Cell Lines [m.antpedia.com]
- 3. rc.med.sumdu.edu.ua [rc.med.sumdu.edu.ua]
- 4. Freezing and thawing of cell lines protocol. EuroMAbNet [euromabnet.com]
- 5. Cell culture protocols | Culture Collections [culturecollections.org.uk]
A Step-by-Step Guide to Subculturing ECACC Adherent Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the routine subculture of adherent cell lines obtained from the European Collection of Authenticated Cell Cultures (ECACC). Adherent cells grow as a monolayer attached to a substrate and require periodic passaging to maintain viability and continuous growth. This process, also known as subculturing or passaging, involves detaching the cells from the culture vessel surface, diluting them, and transferring them into a new vessel with fresh growth medium.
I. Introduction
Adherent cell lines will proliferate in vitro until they cover the available surface area or deplete the nutrients in the medium. At this stage, known as confluency, cell growth slows down, and the culture's health can decline if not subcultured. The following protocol outlines the standard procedure for passaging adherent cells, ensuring the maintenance of a healthy and viable cell population for downstream applications. The degree of cell adhesion can vary between cell lines, with most requiring a protease like trypsin to detach them from the flask.
II. Materials and Equipment
Reagents
-
Pre-warmed complete cell culture medium (refer to the specific ECACC cell line data sheet for the correct formulation)[1]
-
Phosphate Buffered Saline (PBS), Calcium and Magnesium-free (Ca²⁺/Mg²⁺-free)[1][2]
-
Trypsin/EDTA solution (e.g., 0.05% or 0.25% Trypsin/EDTA)[1][2]
-
Trypsin inhibitor (e.g., Soybean Trypsin Inhibitor or Fetal Bovine Serum)[1]
-
70% (v/v) alcohol (e.g., isopropanol or ethanol) in sterile water[1][2]
-
Trypan Blue solution (for cell viability assessment)[1]
Equipment
-
Class II Microbiological Safety Cabinet
-
Personal Protective Equipment (sterile gloves, lab coat, safety glasses)
-
Humidified CO₂ Incubator set to the appropriate temperature and CO₂ concentration (typically 37°C and 5% CO₂)
-
Inverted Phase Contrast Microscope
-
Water bath set to 37°C
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Sterile serological pipettes
-
Sterile centrifuge tubes (e.g., 15 mL and 50 mL)
-
Pre-labeled sterile cell culture flasks
-
Pipette aid
-
Micropipettes and sterile tips
-
Waste container for biohazardous materials
III. Experimental Protocol: Subculturing Adherent Cells
This protocol details the process of passaging adherent cells from observation to incubation of the new culture.
1. Preparation and Observation:
-
Pre-warm the required reagents (complete growth medium, PBS, Trypsin/EDTA) in a 37°C water bath.[3][4]
-
Disinfect the biological safety cabinet and all reagent bottles with 70% alcohol before placing them inside.
-
Examine the cell culture flask under an inverted microscope to assess the degree of confluency and check for any signs of contamination.[2] Cells should ideally be passaged when they are in the log phase of growth, typically at 80-90% confluency.[2][5]
2. Aseptic Removal of Media and Washing:
-
Aseptically remove the spent culture medium from the flask using a sterile pipette.[2]
-
Wash the cell monolayer with pre-warmed, Ca²⁺/Mg²⁺-free PBS to remove any residual medium and serum, which can inhibit trypsin activity.[2][4] The volume of PBS should be sufficient to cover the cell surface (e.g., 5-10 mL for a T75 flask). Gently rock the flask to ensure the entire surface is washed.
-
Remove and discard the PBS. For strongly adherent cell lines, a second PBS wash may be necessary.
3. Cell Detachment with Trypsin/EDTA:
-
Add a minimal volume of pre-warmed Trypsin/EDTA solution to cover the cell monolayer (e.g., 1-2 mL for a T25 flask, 3-5 mL for a T75 flask).[2]
-
Gently tilt the flask to ensure the solution covers the entire cell surface.
-
Incubate the flask at 37°C for 2-10 minutes.[2] The incubation time will vary depending on the cell line's adherence.
-
Observe the cells under the microscope. Once the cells appear rounded and detached, gently tap the side of the flask to dislodge any remaining attached cells. Over-trypsinization can damage cells and should be avoided.[4]
4. Trypsin Inactivation and Cell Collection:
-
Once the cells are detached, add a volume of pre-warmed complete growth medium (containing serum) that is at least equal to the volume of the trypsin solution used. The serum in the medium will inactivate the trypsin.[4] For serum-free cultures, a soybean trypsin inhibitor should be used.[1]
-
Gently pipette the cell suspension up and down several times to create a single-cell suspension and wash any remaining cells from the flask surface.[6]
-
Transfer the cell suspension to a sterile centrifuge tube.
5. Cell Counting and Viability Assessment:
-
Take a small aliquot (e.g., 10-20 µL) of the cell suspension and mix it with an equal volume of Trypan Blue solution.
-
Load the mixture into a hemocytometer or use an automated cell counter to determine the total number of viable cells. Viable cells will exclude the blue dye, while non-viable cells will be stained blue.[6] A cell viability of at least 90% is recommended for subculturing.[7]
6. Centrifugation and Resuspension (Optional but Recommended):
-
To remove the old medium and trypsin, centrifuge the cell suspension at 100-150 x g for 5 minutes.[2][5]
-
Aspirate the supernatant without disturbing the cell pellet.
-
Resuspend the cell pellet in a known volume of fresh, pre-warmed complete growth medium.
7. Seeding and Incubation:
-
Calculate the volume of the cell suspension required to achieve the desired seeding density in the new culture flasks. The recommended seeding density can be found on the ECACC cell line data sheet.[2]
-
Add the calculated volume of cell suspension to the new, pre-labeled flasks containing the appropriate volume of pre-warmed complete growth medium.
-
Gently rock the flasks to ensure an even distribution of cells.
-
Place the flasks in a humidified incubator at the recommended temperature and CO₂ concentration. If the flask has a vented cap, tighten it. If it has a non-vented cap, leave it slightly loose to allow for gas exchange.[6]
IV. Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for subculturing adherent cells. Note that specific values may vary depending on the cell line and should be optimized accordingly.
Table 1: Recommended Reagent Volumes for Different Flask Sizes
| Flask Size | Surface Area (cm²) | PBS Wash Volume (mL) | Trypsin/EDTA Volume (mL) | Final Medium Volume (mL) |
| T25 | 25 | 3 - 5 | 1 - 2 | 5 - 10 |
| T75 | 75 | 5 - 10 | 3 - 5 | 15 - 25 |
| T175 | 175 | 10 - 15 | 5 - 7 | 30 - 50 |
Table 2: General Seeding Density and Centrifugation Parameters
| Parameter | Recommended Value |
| Typical Seeding Density | 1 x 10⁴ - 5 x 10⁴ cells/cm² |
| Centrifugation Speed | 100 - 150 x g |
| Centrifugation Time | 5 minutes |
| Post-resuscitation Seeding Density | Use the mid to upper end of the recommended range[5] |
V. Visualized Workflow and Pathways
The following diagrams illustrate the key workflows in the subculturing process.
References
- 1. rc.med.sumdu.edu.ua [rc.med.sumdu.edu.ua]
- 2. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 3. scribd.com [scribd.com]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. culturecollections.org.uk [culturecollections.org.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. Seeding, Subculturing, and Maintaining Cells | Thermo Fisher Scientific - LT [thermofisher.com]
Application Notes and Protocols for In Vitro Drug Screening Assays Using ECACC Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing cell lines from the European Collection of Authenticated Cell Cultures (ECACC) in in vitro drug screening assays. The focus is on providing clear, actionable guidance to ensure reproducible and reliable results.
Introduction to ECACC Cell Lines in Drug Discovery
The European Collection of Authenticated Cell Cultures (ECACC) is a valuable resource for the scientific community, providing authenticated and quality-controlled cell lines.[1] These cell lines are integral to preclinical drug discovery, offering standardized models for assessing the efficacy and cytotoxicity of novel therapeutic compounds.[2][3] Utilizing well-characterized cell lines from a reputable source like ECACC is crucial for the reproducibility and validity of drug screening data.[2]
This guide focuses on four commonly used ECACC cell lines:
-
MCF-7 (ECACC 86012803): A human breast adenocarcinoma cell line that is estrogen receptor (ER) positive.[2]
-
HeLa (ECACC 93021013): A human cervical adenocarcinoma cell line.
-
A2780 (ECACC 93112519): A human ovarian carcinoma cell line.
-
HEK293 (ECACC 85120602): A human embryonic kidney cell line.
Key Considerations for Drug Screening Assays
Before initiating any drug screening experiment, it is essential to ensure the quality and integrity of the cell lines.
-
Cell Line Authentication: Regularly authenticate cell lines using methods like Short Tandem Repeat (STR) profiling to confirm their identity and rule out cross-contamination.
-
Mycoplasma Testing: Routinely test for mycoplasma contamination, as it can significantly alter cellular responses to drugs.
-
Passage Number: Maintain a record of the passage number and use cells within a consistent and low passage range to minimize phenotypic drift.
Quantitative Data for In Vitro Drug Screening
The following tables provide a summary of recommended seeding densities for various assays and a compilation of reported IC50 values for common chemotherapeutic agents. These values should be used as a starting point, and optimization is recommended for specific experimental conditions.
Table 1: Recommended Seeding Densities for 96-well Plates
| Cell Line (ECACC No.) | Assay Type | Seeding Density (cells/well) | Incubation Time Before Treatment |
| MCF-7 (86012803) | Cytotoxicity (MTT) | 5,000 - 15,000 | 24 hours |
| Proliferation (BrdU) | 5,000 - 10,000 | 24 hours | |
| Apoptosis (Annexin V) | 10,000 - 20,000 | 24 hours | |
| HeLa (93021013) | Cytotoxicity (MTT) | 2,500 - 10,000 | 24 hours |
| Proliferation (BrdU) | 2,000 - 8,000 | 24 hours | |
| Apoptosis (Annexin V) | 8,000 - 15,000 | 24 hours | |
| A2780 (93112519) | Cytotoxicity (MTT) | 3,000 - 10,000 | 24 hours |
| Proliferation (BrdU) | 3,000 - 8,000 | 24 hours | |
| Apoptosis (Annexin V) | 10,000 - 20,000 | 24 hours | |
| HEK293 (85120602) | Cytotoxicity (MTT) | 5,000 - 20,000 | 24 hours |
| Proliferation (BrdU) | 4,000 - 15,000 | 24 hours | |
| Apoptosis (Annexin V) | 15,000 - 30,000 | 24 hours |
Table 2: Reported IC50 Values for Common Chemotherapeutic Drugs
| Cell Line | Drug | IC50 Value | Exposure Time | Assay |
| MCF-7 | Doxorubicin | ~0.1 - 8.3 µM | 48 - 72 hours | MTT |
| HeLa | Cisplatin | ~5 - 15 µM | 48 hours | MTT |
| Paclitaxel | ~2.5 - 7.5 nM | 24 hours | Clonogenic | |
| A2780 | Cisplatin | ~1 - 10 µM | 24 - 72 hours | MTT |
| HEK293 | Doxorubicin | ~0.5 - 2 µM | 72 hours | MTT |
Disclaimer: IC50 values can vary significantly based on experimental conditions (e.g., cell density, passage number, assay method, and drug formulation). The values presented here are for reference and should be determined empirically in your laboratory.
Experimental Workflows and Signaling Pathways
Visualizing experimental workflows and the underlying biological pathways is crucial for understanding and executing drug screening assays.
Experimental workflow for in vitro drug screening.
Simplified apoptosis signaling pathway.
Detailed Experimental Protocols
Cytotoxicity Assay: MTT Protocol
This protocol is for determining the cytotoxic effects of a compound on ECACC cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
Materials:
-
ECACC cell line of choice
-
Complete culture medium
-
96-well clear flat-bottom plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at the recommended density (see Table 1) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.[6]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix gently on an orbital shaker for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.[6]
Cell Proliferation Assay: BrdU Protocol
This protocol measures the rate of cell proliferation by detecting the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.[7]
Materials:
-
ECACC cell line of choice
-
Complete culture medium
-
96-well clear flat-bottom plates
-
Test compound
-
BrdU labeling solution (e.g., 10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (follow manufacturer's recommended dilution, e.g., 1:100-1:500)[8]
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at the recommended density (see Table 1) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat cells with the test compound and incubate for the desired period.
-
Add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours.[9]
-
Remove the medium and fix/denature the cells according to the kit manufacturer's instructions.
-
Wash the wells with wash buffer.
-
Add the diluted anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the wells and add TMB substrate.
-
Incubate until color develops, then add the stop solution.
-
Read the absorbance at 450 nm.
Apoptosis Assay: Annexin V-FITC Protocol
This protocol identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane using Annexin V conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells.[10][11]
Materials:
-
ECACC cell line of choice
-
Complete culture medium
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of approximately 1-5 x 10^5 cells/well.
-
Incubate for 24 hours and then treat with the test compound for the desired duration.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[12]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
By following these detailed protocols and utilizing the provided quantitative data as a starting point, researchers can effectively employ ECACC cell lines for robust and reproducible in vitro drug screening assays.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. MCF7 | Culture Collections [culturecollections.org.uk]
- 3. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Brdu Monoclonal Antibody - Elabscience® [elabscience.com]
- 8. genecopoeia.com [genecopoeia.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.cn [abcam.cn]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Establishing a New Cell Culture Laboratory: Adhering to ECACC Guidelines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols based on the European Collection of Authenticated Cell Cultures (ECACC) guidelines for establishing and operating a new cell culture laboratory. These guidelines are designed to ensure the highest standards of quality, safety, and reproducibility in cell culture practices.
Section 1: Laboratory Design and Environmental Control
A well-designed cell culture facility is fundamental to preventing contamination and ensuring experimental consistency. The design should facilitate aseptic workflow and be easy to clean and maintain.
Core Principles of Laboratory Layout
The ideal layout separates the cell culture area from general laboratory spaces to minimize traffic and potential contamination. A typical design involves a dedicated cell culture room with an anteroom for gowning and de-gowning.
-
Anteroom: Acts as a buffer zone. It should contain dedicated lab coats, overshoes, and hand-washing facilities.
-
Main Cell Culture Laboratory: This area should house all essential equipment for cell culture work, including biological safety cabinets, incubators, centrifuges, and microscopes.
-
Negative Pressure: Cell culture laboratories should be maintained at a negative air pressure relative to the surrounding corridors to contain any potential aerosols.[1]
-
Surface Finishes: Surfaces (benchtops, floors, and walls) should be smooth, waterproof, and resistant to chemicals and disinfectants to allow for easy cleaning and decontamination.[1] Coved skirting between floors and walls is recommended to prevent dust accumulation.[1]
-
Windows: Any windows in the facility should be sealed to prevent the ingress of airborne contaminants.[1]
Essential Equipment and Specifications
The selection of appropriate equipment is critical for successful cell culture. All equipment should be regularly cleaned, maintained, and calibrated according to the facility's internal procedures.[2]
| Equipment | Key Specifications and ECACC Recommendations |
| Biological Safety Cabinet (BSC) | Class II is required for handling human and animal cell lines. The cabinet should be certified annually to ensure proper airflow and filtration. |
| CO2 Incubator | Should provide stable and uniform temperature (typically 37°C) and CO2 levels (typically 5%).[1] Regular monitoring of temperature and CO2 is essential.[1] Water pans should be filled with sterile distilled water to maintain humidity and cleaned regularly to prevent microbial growth.[1] |
| Centrifuge | A refrigerated centrifuge is recommended. Cells are typically sedimented at 80-150 x g.[1] Higher forces can damage cells. Tubes must be properly balanced to prevent aerosol generation and damage to the centrifuge.[1] |
| Inverted Microscope | Essential for routine observation of cell morphology, confluence, and signs of contamination. |
| Water Bath | Used for thawing cryopreserved cells and warming reagents. Should be cleaned regularly and treated with an antimicrobial agent to prevent contamination.[1] |
| Cryogenic Storage | Vapour phase liquid nitrogen storage is recommended for long-term storage of cell banks at temperatures below -135°C.[3] A -80°C freezer is not a suitable alternative for long-term storage as it can lead to a loss of cell viability.[3][4] |
| Autoclave | Necessary for sterilizing equipment and decontaminating waste. A distinction between "clean" and "waste" autoclaves is recommended to prevent cross-contamination. |
Section 2: Aseptic Technique and Good Cell Culture Practice
Strict adherence to aseptic technique is paramount to prevent microbial contamination.
Protocol: Aseptic Technique in a Biological Safety Cabinet
Aim: To perform cell culture manipulations in a sterile environment to prevent contamination.[5]
Materials:
-
70% (v/v) isopropanol or ethanol
-
Personal Protective Equipment (PPE): sterile gloves, lab coat, safety glasses
-
Disinfectant (e.g., sodium hypochlorite solution)
Procedure:
-
Prepare the BSC: Before starting, ensure the BSC is running and the airflow is stable. Decontaminate the work surface by spraying with 70% alcohol and wiping with a sterile cloth.
-
Personal Protective Equipment: Wear a clean lab coat, safety glasses, and sterile gloves. Spray gloves with 70% alcohol before entering the cabinet.[5]
-
Material Preparation: Wipe all items (media bottles, pipette tip boxes, etc.) with 70% alcohol before placing them inside the cabinet.[5] Arrange materials to ensure a clear workflow and avoid passing dirty items over clean ones.
-
Workflow: Perform all manipulations in the central area of the cabinet. Avoid rapid movements that can disrupt the sterile airflow.[5] Do not block the front or rear grilles of the cabinet.
-
Handling Reagents: When opening bottles and flasks, do not place caps face down on the work surface. Briefly flame the necks of glass bottles before and after use.
-
Waste Disposal: All liquid waste that has been in contact with cells should be decontaminated with a disinfectant like sodium hypochlorite (final concentration of 10,000 ppm) for a minimum of two hours before disposal.[5] Solid waste should be placed in biohazard bags and autoclaved.
-
Post-Work Cleanup: After completing work, remove all items from the cabinet and decontaminate the work surface again with 70% alcohol.[5]
Section 3: Cell Line Acquisition, Authentication, and Banking
Proper management of cell lines is crucial for the integrity and reproducibility of research.
Workflow for Introducing a New Cell Line
All new cell lines, whether developed in-house or acquired from a cell bank, should be treated as potentially contaminated until proven otherwise. A quarantine procedure is essential.
Protocol: Cell Line Authentication using STR Profiling
Aim: To verify the identity of a human cell line by Short Tandem Repeat (STR) profiling. ECACC provides authentication services for human and animal cell lines.[6]
Methodology Overview: This protocol provides a general overview. It is recommended to use a commercial STR profiling service or a dedicated kit for detailed procedures.
-
DNA Extraction: Isolate high-quality genomic DNA from a confluent culture of the cell line to be tested.
-
PCR Amplification: Amplify multiple STR loci and a gender-specific marker (amelogenin) using a multiplex PCR kit.
-
Fragment Analysis: Separate the fluorescently labeled PCR products by capillary electrophoresis.
-
Data Analysis: Determine the allele sizes for each STR locus. Compare the resulting STR profile to the reference database (e.g., ATCC, DSMZ) to confirm the cell line's identity.
Protocol: Cryopreservation of Cell Lines
Aim: To preserve cell stocks for long-term storage while maintaining high viability upon resuscitation.
Materials:
-
Healthy, log-phase cell culture (>90% viability)
-
Complete growth medium
-
Fetal Bovine Serum (FBS)
-
Cryoprotectant: Dimethyl sulfoxide (DMSO) or glycerol
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
-
Cryovials
-
Controlled-rate freezer or freezing container (e.g., Mr. Frosty)
Procedure:
-
Cell Preparation: Harvest cells during the logarithmic growth phase. For adherent cells, this is typically at 70-85% confluency.[3]
-
Cell Counting: Perform a viable cell count.
-
Resuspension: Centrifuge the cell suspension (150 x g for 5 minutes) and resuspend the cell pellet in cold cryopreservation medium at a final concentration of 3-5 x 10^6 viable cells/mL for adherent cells and 6-8 x 10^6 for suspension cells.[3]
-
Aliquoting: Dispense 1 mL aliquots of the cell suspension into sterile cryovials.[3]
-
Freezing:
-
Storage: Transfer the cryovials to the vapor phase of a liquid nitrogen freezer for long-term storage (below -135°C).[3]
Section 4: Quality Control Testing
Routine quality control is essential to ensure the reliability of experimental results.
Protocol: Mycoplasma Detection by Indirect DNA Staining (Hoechst Stain)
Aim: To detect the presence of mycoplasma contamination by staining DNA with a fluorescent dye. This method is recommended by ECACC for its improved sensitivity when co-culturing with an indicator cell line.[7]
Materials:
-
Indicator cell line (e.g., Vero cells, ECACC 84113001)[7]
-
Test cell line
-
Sterile coverslips
-
Tissue culture plates
-
Methanol:Acetic acid fixative (3:1)
-
Hoechst 33258 staining solution
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Prepare Indicator Cells: Seed indicator cells onto sterile coverslips in a multi-well plate and incubate for 2-24 hours to allow for attachment.[7]
-
Inoculation: Inoculate the indicator cells with a sample of the test cell culture (supernatant or cell suspension).[7] Include positive (known mycoplasma-contaminated culture) and negative (uninfected indicator cells) controls.
-
Incubation: Incubate the co-culture for 3-5 days.[8]
-
Fixation: Aspirate the medium, wash the coverslips with PBS, and fix with the methanol:acetic acid solution.
-
Staining: Stain the fixed cells with Hoechst 33258 solution.
-
Microscopy: Mount the coverslips onto microscope slides and examine under a fluorescence microscope.
-
Negative Result: Only the nuclei of the indicator cells will be fluorescent.
-
Positive Result: In addition to the host cell nuclei, small, cocci- or filamentous-shaped fluorescent particles will be visible in the cytoplasm or surrounding the cells, indicating the presence of mycoplasma DNA.
-
Protocol: Sterility Testing for Bacteria and Fungi
Aim: To detect bacterial and fungal contamination in cell cultures. This method is based on the FDA Code of Federal Regulations.[9]
Materials:
-
Fluid Thioglycolate Medium (FTM)
-
Tryptone Soya Broth (TSB)
-
Cell culture sample
Procedure:
-
Inoculation: Inoculate both FTM (for anaerobic and aerobic bacteria) and TSB (for aerobic bacteria and fungi) with the cell culture sample.[9]
-
Incubation: Incubate the inoculated media for 14 days.[9]
-
Observation: Regularly inspect the media for any signs of turbidity, which indicates microbial growth.
Section 5: Safety and Waste Management
A comprehensive safety plan is a critical component of laboratory setup.
-
Risk Assessment: Conduct a thorough risk assessment for all procedures and cell lines, especially those of human or primate origin.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including lab coats, gloves, and eye protection.[10] When handling liquid nitrogen, thermally insulated gloves and a full-face visor are mandatory.[10]
-
Biohazard Waste: All contaminated materials (pipettes, flasks, media) must be decontaminated, typically by autoclaving, before disposal.
-
Sharps Disposal: Needles and scalpels must be disposed of in designated sharps containers.
By implementing these ECACC-aligned guidelines, new cell culture laboratories can establish a robust framework for high-quality, reproducible, and safe scientific research.
References
- 1. m.youtube.com [m.youtube.com]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. culturecollections.org.uk [culturecollections.org.uk]
- 4. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 5. Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells [sigmaaldrich.com]
- 6. AuthentiCell | Culture Collections [culturecollections.org.uk]
- 7. 细胞培养实验方案10:通过Hoechst DNA染色检测细胞的支原体污染 [sigmaaldrich.com]
- 8. Types of Mycoplasma testing | Culture Collections [culturecollections.org.uk]
- 9. Quality control | Culture Collections [culturecollections.org.uk]
- 10. krishgen.com [krishgen.com]
Application of ECACC Cell Lines in 3D Cell Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Three-dimensional (3D) cell culture models are increasingly recognized for their ability to more accurately recapitulate the complex in vivo microenvironment of tissues and tumors compared to traditional two-dimensional (2D) monolayers.[1][2] The European Collection of Authenticated Cell Cultures (ECACC) provides a diverse portfolio of well-characterized and authenticated cell lines that are amenable to a variety of 3D culture techniques, including spheroid and organoid formation. These models are invaluable tools for studying cell-cell and cell-matrix interactions, drug efficacy and resistance, and complex biological processes such as cancer progression and tissue morphogenesis.[3][4][5]
This document provides detailed application notes and protocols for utilizing ECACC cell lines in 3D cell culture, offering insights into experimental design, data interpretation, and troubleshooting.
Quantitative Data Summary
The following table summarizes quantitative data from studies utilizing ECACC cell lines in 3D spheroid and organoid models. This data highlights key parameters such as spheroid size, cell viability, and drug response, providing a valuable resource for experimental planning and comparison.
| ECACC Cell Line | 3D Model Type | Seeding Density (cells/well) | Spheroid Diameter (µm) | Assay | Key Findings | Reference |
| MDA-MB-231 | Spheroid | 1,000 | 986 ± 155 (untreated) | Epirubicin treatment | Dose-dependent decrease in spheroid diameter. | [6] |
| 525 ± 163 (1 µM Epirubicin) | ||||||
| SUM1315 | Spheroid | 1,000 | Not specified | Epirubicin treatment | Spheroids showed a necrotic core with 1 µM epirubicin. | [6] |
| HCT116 | Spheroid | 2,500 | ~70 (Day 14) | Proliferation Assay | Gradual increase in spheroid size over 14 days. | [7] |
| Not specified | Not specified | 5-FU Treatment | Insignificant drug effect in 3D culture compared to 2D. | [8] | ||
| SW620 | Spheroid | 5,000 | Not specified | 5-FU Treatment | Reduced efficacy of 5-FU in 3D culture. | [9] |
| MCF-7 | Spheroid | 1,000-25,000 | Varies with seeding density | Growth Kinetics | Spheroid growth prominent between 5 and 7 days. | [10][11] |
| T47D | Spheroid | 500 - 10,000 | Varies with seeding density | Morphology | Seeding density >8,000 cells does not form good spheroids. | [12] |
| PANC-1 | Spheroid | 1,000 | 450-500 (Day 4) | Growth Kinetics | Spheroid size remained relatively stable until day 8. | [13][14] |
| Huh-7D12 | Organoid | Not specified | Not specified | Not specified | Amenable to organoid culture for studying viral infections. | [15][16] |
Experimental Protocols
Protocol 1: Spheroid Formation using the Liquid Overlay Technique
This is a widely used scaffold-free method for generating spheroids from a variety of cell lines.
Materials:
-
ECACC cell line of choice (e.g., MDA-MB-231, MCF-7, HCT116)
-
Complete cell culture medium (refer to ECACC data sheet for specific cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Cell counter (e.g., hemocytometer or automated counter)
-
Optional: Extracellular matrix (ECM) solution (e.g., Geltrex™, Matrigel®) at 2% final concentration[6]
Procedure:
-
Culture ECACC cells in a T75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 10 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5 mL of complete culture medium.
-
Perform a cell count and determine cell viability. Viability should be >90%.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 10,000 cells/well).[6][12]
-
(Optional) If using ECM, dilute the stock solution in cold complete medium to achieve a final concentration of 2% and mix with the cell suspension.[6]
-
Add 100-200 µL of the cell suspension to each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.
-
Change the medium every 2-3 days by carefully aspirating half of the medium from each well and replacing it with fresh, pre-warmed medium.
Protocol 2: Organoid Culture from ECACC Cell Lines
This protocol describes a scaffold-based method for generating organoids, which are more complex 3D structures that can exhibit tissue-like architecture.
Materials:
-
ECACC cell line suitable for organoid formation (e.g., Huh-7D12 for liver organoids)
-
Complete cell culture medium
-
Basement Membrane Extract (BME), such as Matrigel® or Geltrex™, kept on ice
-
Pre-warmed multiwell cell culture plates
-
AdvDMEM/F12 medium
-
Growth factors and small molecules specific to the desired organoid type (e.g., Wnt3a, R-spondin1, Noggin for intestinal organoids)[17]
Procedure:
-
Prepare the organoid culture medium by supplementing AdvDMEM/F12 with the required growth factors and small molecules.
-
Culture ECACC cells to 70-80% confluency and harvest as described in Protocol 1 (Steps 1-7).
-
Resuspend the cell pellet in a small volume of the appropriate organoid culture medium.
-
On ice, mix the cell suspension with BME at a 1:1 or 1:2 (cell suspension:BME) ratio. Avoid introducing air bubbles.
-
Pipette 50 µL droplets of the cell-BME mixture into the center of each well of a pre-warmed multiwell plate.
-
Invert the plate and place it in a 37°C incubator for 10-15 minutes to allow the BME domes to solidify.
-
Carefully add 250 µL of pre-warmed organoid culture medium to each well, avoiding disruption of the domes.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
Change the medium every 2-3 days.
-
Monitor organoid development using an inverted microscope.
Protocol 3: Immunofluorescence Staining of Spheroids
This protocol allows for the visualization of protein expression and localization within 3D spheroids.
Materials:
-
Spheroids cultured in ULA plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS)
-
Primary antibody, diluted in blocking buffer
-
Fluorophore-conjugated secondary antibody, diluted in blocking buffer
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
Procedure:
-
Carefully aspirate the culture medium from the wells containing spheroids.
-
Gently wash the spheroids twice with PBS.
-
Fix the spheroids by adding 100 µL of 4% PFA to each well and incubating for 20-30 minutes at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize the spheroids by incubating with permeabilization buffer for 15-20 minutes at room temperature.
-
Wash the spheroids three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1-2 hours at room temperature.
-
Incubate the spheroids with the primary antibody overnight at 4°C.
-
Wash the spheroids three times with PBS containing 0.1% Tween-20.
-
Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash the spheroids three times with PBS containing 0.1% Tween-20.
-
Counterstain the nuclei by incubating with DAPI or Hoechst solution for 15 minutes.
-
Wash the spheroids twice with PBS.
-
Spheroids can be imaged directly in the plate using a confocal microscope or mounted on a slide with mounting medium for imaging.
Visualizations
Signaling Pathway: PI3K/Akt/mTOR Pathway in 3D Cancer Models
This pathway is crucial in regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. In 3D culture, the activation of this pathway can contribute to drug resistance.
Caption: PI3K/Akt/mTOR signaling pathway in 3D cancer models.
Experimental Workflow: Spheroid-Based Drug Screening
This workflow outlines the key steps involved in performing a drug screening assay using 3D spheroids.
Caption: Workflow for spheroid-based high-throughput drug screening.
Logical Relationship: Comparison of 2D vs. 3D Cell Culture
This diagram illustrates the key differences and advantages of 3D cell culture models over traditional 2D cultures.
Caption: Comparison of characteristics between 2D and 3D cell culture models.
References
- 1. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional Landscape of 3D vs. 2D Ovarian Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Deciphering the divergent transcriptomic landscapes of cervical cancer cells grown in 3D and 2D cell culture systems [frontiersin.org]
- 4. Comparative analysis between 2D and 3D colorectal cancer culture models for insights into cellular morphological and transcriptomic variations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development and cytotoxic response of two proliferative MDA-MB-231 and non-proliferative SUM1315 three-dimensional cell culture models of triple-negative basal-like breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3D Cell Culture of Human Colon Cancer Cells (HCT116) on VitroGel® System | TheWell Bioscience [thewellbio.com]
- 9. Short-term 3D culture systems of various complexity for treatment optimization of colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. T47D Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. 3D pancreatic carcinoma spheroids induce a matrix-rich, chemoresistant phenotype offering a better model for drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Huh-7D12. Culture Collections [culturecollections.org.uk]
- 16. citeab.com [citeab.com]
- 17. hubrecht.eu [hubrecht.eu]
ECACC Recommendations for Media and Reagents for Specific Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the culture of specific cell lines, based on recommendations from the European Collection of Authenticated Cell Cultures (ECACC). Adherence to these guidelines is crucial for ensuring cell line authenticity, reproducibility of experiments, and optimal cell growth and function.
Introduction
The European Collection of Authenticated Cell Cultures (ECACC) is a leading international repository for authenticated cell lines. A critical aspect of maintaining the integrity of these cell lines is the use of appropriate, high-quality media and reagents. This document outlines the ECACC-recommended materials and methods for the successful culture of several widely used cell lines: HeLa , MCF7 , A549 , HepG2 , and CHO .
The protocols provided herein cover essential procedures including thawing of cryopreserved cells, routine subculture, and cryopreservation of cell stocks. Additionally, quantitative data on typical culture parameters are presented to aid in experimental planning and troubleshooting.
General Cell Culture Workflow
A standardized workflow is essential for maintaining consistency and minimizing contamination in cell culture. The following diagram illustrates the key stages in the cell culture process, from retrieval of cryopreserved cells to expansion and banking.
Caption: General workflow for cell line handling.
Cell Line Specific Recommendations
This section provides detailed media formulations and culture protocols for five commonly used cell lines, based on ECACC guidelines.
HeLa (Human Cervical Adenocarcinoma)
The HeLa cell line, derived from a cervical carcinoma, was the first human cell line to be established in continuous culture.
Recommended Media and Reagents:
| Reagent | Specification |
| Base Medium | Eagle's Minimum Essential Medium (EMEM) with Earle's Balanced Salt Solution (EBSS) |
| Supplements | 2 mM L-Glutamine, 1% Non-Essential Amino Acids (NEAA), 10% Fetal Bovine Serum (FBS) |
| Trypsin Solution | 0.05% Trypsin/EDTA |
Quantitative Culture Parameters:
| Parameter | Value |
| Seeding Density | 1-3 x 10,000 cells/cm² |
| Subculture Ratio | 1:3 to 1:10 |
| Confluency for Passage | 70-80% |
| Typical Doubling Time | ~24 hours[1] |
MCF7 (Human Breast Adenocarcinoma)
MCF7 is a widely used cell line in breast cancer research, notable for its expression of estrogen receptors.
Recommended Media and Reagents:
| Reagent | Specification |
| Base Medium | Eagle's Minimum Essential Medium (EMEM) with Earle's Balanced Salt Solution (EBSS) |
| Supplements | 2 mM L-Glutamine, 1% Non-Essential Amino Acids (NEAA), 10% Fetal Bovine Serum (FBS) |
| Trypsin Solution | 0.25% Trypsin or Trypsin/EDTA |
Quantitative Culture Parameters:
| Parameter | Value |
| Seeding Density | 2-4 x 10,000 cells/cm² |
| Subculture Ratio | 1:2 to 1:6 |
| Confluency for Passage | 70-80%[2] |
| Typical Doubling Time | 30-40 hours[3] |
Note: For studies involving estrogen activity, it is recommended to use phenol red-free medium, as phenol red has been shown to have weak estrogenic effects.[3]
A549 (Human Lung Carcinoma)
The A549 cell line is a model for the human alveolar type II pneumocyte.
Recommended Media and Reagents:
| Reagent | Specification |
| Base Medium | F12K Medium (Kaighn's Modification of Ham's F12) |
| Supplements | 2 mM L-Glutamine, 10% Fetal Bovine Serum (FBS) |
| Trypsin Solution | 0.05% Trypsin or Trypsin/EDTA |
Quantitative Culture Parameters:
| Parameter | Value |
| Seeding Density | 2-4 x 10,000 cells/cm² |
| Subculture Ratio | 1:3 to 1:6 |
| Confluency for Passage | 70-80%[4] |
| Typical Doubling Time | ~22-40 hours[4][5] |
Note: For research focused on lung disease, long-term culture (around 20 days) in Ham's F12 medium with regular media changes can promote differentiation towards an ATII-like phenotype.[6]
HepG2 (Human Hepatocellular Carcinoma)
HepG2 cells are a well-differentiated human liver cancer cell line that retains many of the metabolic functions of primary hepatocytes.
Recommended Media and Reagents:
| Reagent | Specification |
| Base Medium | Eagle's Minimum Essential Medium (EMEM) with Earle's Balanced Salt Solution (EBSS) |
| Supplements | 2 mM L-Glutamine, 1% Non-Essential Amino Acids (NEAA), 10% Fetal Bovine Serum (FBS) |
| Trypsin Solution | 0.05% Trypsin or Trypsin/EDTA |
Quantitative Culture Parameters:
| Parameter | Value |
| Seeding Density | 2-3 x 10,000 cells/cm² |
| Subculture Ratio | 1:3 to 1:6 |
| Confluency for Passage | 70-80%[7] |
| Time to Confluence | Can take up to 6 days to form a confluent monolayer without a media change when seeded at a 1:4 ratio.[8] |
CHO (Chinese Hamster Ovary)
Chinese Hamster Ovary (CHO) cells are a widely used mammalian cell line in biomedical and biopharmaceutical research, particularly for the production of recombinant proteins.
Recommended Media and Reagents:
| Reagent | Specification |
| Base Medium | Ham's F12 |
| Supplements | 2 mM L-Glutamine, 10% Fetal Bovine Serum (FBS) |
| Trypsin Solution | 0.05% Trypsin or Trypsin/EDTA |
Quantitative Culture Parameters:
| Parameter | Value |
| Seeding Density | 1-3 x 10,000 cells/cm² |
| Subculture Ratio | 1:3 to 1:10 |
| Confluency for Passage | 70-80%[9] |
| Passage Limit | While continuous, it is recommended to use cells for a limited number of passages (e.g., up to 30) after thawing to minimize genetic drift.[10] |
Experimental Protocols
The following are detailed protocols for key cell culture procedures.
Protocol 1: Thawing of Cryopreserved Cells
This protocol describes the critical steps for successfully reviving cells from liquid nitrogen storage.
Caption: Workflow for thawing cryopreserved cells.
Methodology:
-
Prior to thawing, pre-warm the recommended complete culture medium in a 37°C water bath.
-
Retrieve the cryovial from liquid nitrogen storage. To minimize loss of viability, thaw the vial rapidly by partially immersing it in the 37°C water bath.
-
Once the contents are almost completely thawed, decontaminate the outside of the vial with 70% ethanol.
-
In a sterile biosafety cabinet, transfer the cell suspension to a sterile centrifuge tube containing at least 10 ml of pre-warmed complete medium.
-
Centrifuge the cell suspension at 150 x g for 5 minutes to pellet the cells and remove the cryoprotectant.
-
Carefully aspirate the supernatant and resuspend the cell pellet in a small volume of fresh, pre-warmed complete medium.
-
Transfer the resuspended cells to an appropriately sized culture flask containing the required volume of medium.
-
Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor the cells for attachment and growth, and change the medium after 24 hours to remove any remaining cryoprotectant and non-viable cells.
Protocol 2: Subculture of Adherent Cells
This protocol outlines the procedure for passaging adherent cell lines to maintain them in a logarithmic growth phase.
Caption: Workflow for subculturing adherent cells.
Methodology:
-
Once the cells have reached the recommended confluency (typically 70-80%), aspirate the culture medium.
-
Wash the cell monolayer with a sterile phosphate-buffered saline (PBS) without Ca²⁺/Mg²⁺ to remove any residual serum that may inhibit trypsin activity.
-
Aspirate the PBS and add a sufficient volume of pre-warmed trypsin/EDTA solution to cover the cell monolayer.
-
Incubate the flask at 37°C for a few minutes, or until the cells detach from the surface. This can be monitored using an inverted microscope.
-
Once the cells have detached, add a volume of complete medium containing serum that is at least equal to the volume of trypsin solution to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Centrifuge the cell suspension at 150 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in the required volume of fresh, pre-warmed complete medium to achieve the desired seeding density.
-
Dispense the cell suspension into new, labeled culture flasks.
-
Incubate the new cultures at 37°C in a humidified atmosphere with 5% CO2.
Conclusion
The successful culture of cell lines is fundamental to a vast array of research and development activities. By following the ECACC-recommended guidelines for media, reagents, and protocols, researchers can ensure the health and integrity of their cell cultures, leading to more reliable and reproducible experimental outcomes. It is imperative to always use authenticated cell lines from a reputable source such as ECACC and to practice good cell culture technique to prevent contamination and maintain the unique characteristics of each cell line.
References
- 1. hela-transfection.com [hela-transfection.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. mcf7.com [mcf7.com]
- 4. A549 Cell Subculture Protocol [a549.com]
- 5. synthego.com [synthego.com]
- 6. Transcriptome-wide analysis of the differences between MCF7 cells cultured in DMEM or αMEM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MCF-7 Cells [cytion.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cryopreservation of assay-ready hepatocyte monolayers by chemically-induced ice nucleation: preservation of hepatic function and hepatotoxicity screen ... - Biomaterials Science (RSC Publishing) DOI:10.1039/D3BM01046E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Counting and Viability Assessment of ECACC Cultures
For Researchers, Scientists, and Drug Development Professionals
Accurate determination of cell number and viability is a critical component of routine cell culture maintenance, experimentation, and the development of cell-based assays for drug discovery. This document provides detailed application notes and protocols for the most common methods of cell counting and viability assessment applicable to cell lines from the European Collection of Authenticated Cell Cultures (ECACC).
Introduction to Cell Counting and Viability
Maintaining healthy cell cultures is fundamental to reproducible and reliable experimental outcomes. Cell concentration and viability are key indicators of culture health. A decline in viability can signal issues such as nutrient depletion, microbial contamination, or cytotoxicity of a test compound. Regular monitoring allows for consistent experimental seeding densities and accurate interpretation of results.[1][2]
Comparative Overview of Common Methods
Several methods are available for cell counting and viability assessment, each with its own advantages and limitations. The choice of method often depends on the specific cell type, experimental throughput, and the required level of detail.
| Method | Principle | Advantages | Disadvantages | Throughput | Cost |
| Trypan Blue Exclusion Assay | Dye exclusion by intact cell membranes. Dead cells with compromised membranes take up the blue dye.[3][4] | Inexpensive, simple, and rapid.[5] | Subjective, lower accuracy, potential for human error.[6] Trypan blue can be toxic to cells over time.[7] | Low | Low |
| Automated Cell Counters | Image-based or electrical impedance-based counting. Often uses trypan blue or fluorescent dyes.[1] | High accuracy, reproducibility, and speed. Reduces user-to-user variability.[6][8][9] | Higher initial instrument cost. May require specific consumables. | High | Medium to High |
| Metabolic Assays (MTT, XTT) | Reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[10][11] | High-throughput, sensitive, and amenable to plate-based assays. | Indirect measure of viability (metabolic activity), can be influenced by culture conditions. | High | Low to Medium |
| Flow Cytometry (Annexin V/PI) | Annexin V binds to phosphatidylserine on apoptotic cells. Propidium Iodide (PI) stains necrotic cells.[12][13] | Provides detailed information on apoptosis and necrosis, highly quantitative. | Requires specialized equipment and expertise, more complex protocol. | Medium to High | High |
Experimental Protocols
Manual Cell Counting and Viability using Trypan Blue Exclusion
This method is a widely used, cost-effective technique for assessing cell viability.[14]
Materials:
-
Hemocytometer with coverslip
-
0.4% Trypan Blue solution
-
Microscope
-
Pipettes and tips
-
Cell suspension
Protocol for Adherent Cells:
-
Wash the cell monolayer with a balanced salt solution (e.g., PBS).
-
Add trypsin-EDTA solution and incubate until cells detach.
-
Neutralize the trypsin with serum-containing medium.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Proceed to the "Counting Procedure."
Protocol for Suspension Cells:
-
Gently swirl the flask to ensure a homogenous cell suspension.
-
Remove an aliquot of the cell suspension.
-
Proceed to the "Counting Procedure."
Counting Procedure:
-
In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).[14]
-
Incubate at room temperature for 1-3 minutes. Do not exceed 5 minutes as this can lead to an underestimation of viability.[3][15]
-
Carefully load 10 µL of the cell-trypan blue mixture into the counting chamber of the hemocytometer.
-
Using a microscope at low power (10x or 20x), count the viable (clear, refractive) and non-viable (blue) cells in the four large corner squares of the grid.[5]
-
Calculate the cell concentration and viability using the following formulas:
-
Total Cells/mL = (Total cells counted / Number of squares counted) x Dilution factor x 10^4
-
Viable Cells/mL = (Viable cells counted / Number of squares counted) x Dilution factor x 10^4
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Automated Cell Counting
Automated cell counters improve accuracy and reproducibility by minimizing human error.[8][16]
General Protocol (instrument-specific protocols may vary):
-
Prepare a single-cell suspension as described for the Trypan Blue Exclusion Assay.
-
Mix a small volume of cell suspension with the recommended viability dye (e.g., trypan blue or a fluorescent dye).
-
Load the sample into the appropriate slide or chamber for the instrument.
-
Insert the slide into the automated cell counter.
-
Follow the manufacturer's instructions to initiate the count.
-
The instrument will provide the total cell count, viable cell count, and percent viability.
Cell Viability Assessment using Metabolic Assays (MTT/XTT)
MTT and XTT assays are colorimetric assays that measure the metabolic activity of cells as an indicator of viability.[17]
MTT Assay Protocol:
-
Plate cells in a 96-well plate and incubate under desired experimental conditions.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubate the plate for 1-4 hours at 37°C.[11]
-
Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[11][17]
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
XTT Assay Protocol:
-
Plate cells in a 96-well plate and incubate under desired experimental conditions.
-
Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[17]
-
Add the XTT working solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.[10]
-
Read the absorbance at 450 nm using a microplate reader. The XTT assay is generally considered to have a simpler protocol than the MTT assay as it does not require a solubilization step.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Induce apoptosis in your target cells using the desired method. Include appropriate controls.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[18][19]
-
Incubate the cells in the dark at room temperature for 15 minutes.[18]
-
Analyze the samples by flow cytometry as soon as possible.
Interpretation of Results:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Visualized Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for manual cell counting and viability assessment using the Trypan Blue exclusion method.
Caption: Generalized workflow for automated cell counting.
Caption: Workflow for assessing cell viability using MTT or XTT metabolic assays.
Caption: Workflow for detecting apoptosis using Annexin V and PI staining with flow cytometry.
Signaling Pathways of Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. It is broadly divided into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[20][21][22]
Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways leading to programmed cell death.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. cellculturecompany.com [cellculturecompany.com]
- 3. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 5. youtube.com [youtube.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Cell Counting Using a Hemocytometer [sigmaaldrich.com]
- 8. A new automated cell counter for mammalian cell culture assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why Automated Cell Counting is Important for Modern Research - ATA Scientific [atascientific.com.au]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. brd.nci.nih.gov [brd.nci.nih.gov]
- 16. Automated counting of mammalian cell colonies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TR [thermofisher.com]
- 18. kumc.edu [kumc.edu]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Microbial Contamination in ECACC Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve microbial contamination in European Collection of Authenticated Cell Cultures (ECACC) cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of microbial contaminants in cell cultures?
The most common biological contaminants are bacteria, fungi (including yeasts and molds), mycoplasma, and viruses.[1][2][3][4] These microorganisms can outcompete cells for nutrients, alter cellular metabolism, and ultimately lead to experimental failure.[5][6]
Q2: How can I visually identify microbial contamination?
-
Bacteria: Often cause a sudden turbidity or cloudiness in the culture medium.[2][6][7] The pH of the medium may rapidly decrease, causing the phenol red indicator to turn yellow.[3][7][8] Under a microscope, bacteria may appear as small, motile, rod-shaped or spherical particles between the cells.[7]
-
Yeast: Can be observed as individual oval or budding spherical particles.[7] The culture medium may become turbid.[7]
-
Fungi (Mold): Typically appear as filamentous structures (hyphae) in the culture.[7][9] Fungal colonies may be visible to the naked eye as fuzzy growths, often white, grayish, or greenish, on the surface of the medium.[7][9]
Q3: Mycoplasma is not visible under a standard microscope. How can I detect it?
Mycoplasma are very small bacteria that lack a cell wall, making them difficult to detect with a standard light microscope.[1][3][10] Their presence often does not cause turbidity in the culture medium.[1][10] Therefore, specific detection methods are necessary. The most common and reliable methods include:
-
PCR (Polymerase Chain Reaction): A highly sensitive and rapid method that detects mycoplasma DNA.[10][11]
-
DNA Staining: Using fluorescent dyes like DAPI or Hoechst that bind to DNA. Mycoplasma will appear as small, bright dots outside the cell nuclei.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Detects mycoplasma antigens.
-
Microbiological Culture: Involves growing the mycoplasma on specific agar plates, which is a sensitive but slower method.[10]
It is recommended to test your cell cultures for mycoplasma every 1-2 months.[10]
Q4: What should I do if I suspect contamination in my cell culture?
If you suspect contamination, it is crucial to act quickly to prevent it from spreading to other cultures.
-
Isolate: Immediately move the suspected culture vessel to a designated quarantine area or a separate incubator.[12]
-
Inspect: Examine all other cultures in the same incubator for signs of contamination.
-
Identify: Try to identify the type of contaminant (bacterial, fungal, etc.) through microscopy. For suspected mycoplasma, use a specific detection kit.
-
Discard or Treat: For common bacterial or fungal infections, it is often best to discard the contaminated culture and any opened media or reagents used with it.[7] If the cell line is irreplaceable, treatment with specific antibiotics or antimycotics may be an option, but this is not always successful.[7][12][13]
-
Decontaminate: Thoroughly clean and disinfect the incubator, biosafety cabinet, and any equipment that may have come into contact with the contaminated culture.[7][14]
Q5: What are the primary sources of microbial contamination?
The main sources of contamination in a cell culture laboratory include:
-
Personnel: Poor aseptic technique is a major contributor.[2] Microorganisms can be introduced from the operator's hands, breath, or clothing.
-
Reagents and Media: Contaminated sera, media, or other reagents can introduce contaminants.[14][15]
-
Equipment: Improperly sterilized equipment, such as pipettes, flasks, and incubators, can be a source of contamination.[14][16]
-
Environment: Airborne particles, such as fungal spores, can enter sterile work areas.[14]
-
Incoming Cell Lines: New cell lines introduced to the lab should be quarantined and tested for contaminants before being incorporated into general use.[3]
Troubleshooting Guides
Guide 1: Bacterial Contamination
| Symptom | Possible Cause | Recommended Action |
| Sudden turbidity and yellowing of the medium | Bacterial growth leading to acidic byproducts.[3][7][8] | 1. Immediately discard the contaminated culture.[7]2. Dispose of any opened media and reagents used with the contaminated culture.[7]3. Thoroughly disinfect the incubator and biosafety cabinet.[7] |
| Microscopic observation of motile particles | Presence of bacteria.[7] | 1. Confirm bacterial contamination.2. Follow the steps for discarding and decontamination.3. Review and reinforce aseptic techniques with all lab personnel.[17][18] |
| Recurring bacterial contamination | Persistent source of contamination in the lab (e.g., contaminated water bath, incubator, or stock solutions).[14] | 1. Investigate potential sources of contamination systematically.2. Culture samples from the water bath, incubator surfaces, and frequently used reagents to identify the source.3. Implement a rigorous cleaning and maintenance schedule for all equipment.[16] |
Guide 2: Fungal (Yeast and Mold) Contamination
| Symptom | Possible Cause | Recommended Action |
| Visible filamentous growth (mold) or budding particles (yeast) | Fungal contamination.[7][9] | 1. Immediately discard the contaminated culture to prevent the spread of spores.[7]2. Check adjacent cultures for any signs of contamination.3. Thoroughly clean and disinfect the work area and incubator. Consider using a fungicide.[7] |
| Culture medium becomes turbid (yeast) | Yeast growth.[7] | 1. Follow the same procedure as for mold contamination.2. Review aseptic techniques, paying close attention to the handling of media bottles and flasks to prevent airborne contamination.[7] |
| Fuzzy patches on the surface of the medium | Mold growth.[9] | 1. Carefully remove and discard the contaminated flask without opening it inside the biosafety cabinet to avoid releasing spores.2. Decontaminate the entire work area and equipment. |
Guide 3: Mycoplasma Contamination
| Symptom | Possible Cause | Recommended Action |
| No visible signs of contamination, but changes in cell growth rate, morphology, or experimental results | Potential mycoplasma contamination.[1][10] | 1. Quarantine the suspected cell line.2. Test for mycoplasma using a reliable method such as PCR or a fluorescent staining kit.[10][11] |
| Positive mycoplasma test | Confirmed mycoplasma contamination. | 1. The best course of action is to discard the contaminated cell line and all its frozen stocks.2. If the cell line is irreplaceable, treatment with specific anti-mycoplasma agents (e.g., Plasmocin) can be attempted, but success is not guaranteed.[7][11]3. Test all other cell lines in the lab for mycoplasma contamination. |
| Frequent mycoplasma issues | Cross-contamination between cultures or contaminated reagents (e.g., serum).[15] | 1. Always quarantine and test new cell lines before introducing them to the main cell culture area.[3]2. Use dedicated media and reagents for each cell line.[17]3. Implement a routine mycoplasma testing schedule for all cell lines in the lab.[10] |
Experimental Protocols
Protocol 1: Aseptic Technique for Cell Culture
Strict aseptic technique is the most critical measure to prevent microbial contamination.[17][18][19]
Materials:
-
70% ethanol or isopropanol
-
Sterile personal protective equipment (lab coat, gloves, safety glasses)
-
Biosafety cabinet (Class II)
-
Sterile pipettes and tips
-
Sterile culture vessels
-
Cell culture media and reagents
Procedure:
-
Prepare the Biosafety Cabinet:
-
Turn on the biosafety cabinet fan at least 15 minutes before starting work.
-
Wipe down the entire inner surface of the cabinet with 70% alcohol and allow it to air dry.[20]
-
Place all necessary sterile materials inside the cabinet before starting.
-
-
Personal Hygiene:
-
Wear a clean lab coat and sterile gloves.
-
Wash hands thoroughly before putting on gloves.
-
Spray gloves with 70% alcohol before entering the cabinet.[20]
-
-
Handling Reagents and Media:
-
Wipe the outside of all bottles and containers with 70% alcohol before placing them in the cabinet.[21]
-
Avoid touching the neck of bottles or the inside of caps. If a cap must be set down, place it with the inner surface facing down on a sterile surface.[21]
-
Use a separate sterile pipette for each reagent and cell line. Never pour directly from one bottle to another.[17]
-
-
Working in the Cabinet:
-
Work at least 6 inches inside the cabinet.
-
Minimize movement to avoid disrupting the sterile airflow.
-
Do not talk, sing, or cough towards the open front of the cabinet.
-
-
After Work:
-
Remove all items from the cabinet.
-
Wipe down the cabinet surface with 70% alcohol.
-
Dispose of all waste properly.
-
Protocol 2: Mycoplasma Detection by PCR
Materials:
-
Commercial Mycoplasma PCR detection kit
-
Cell culture supernatant or cell lysate
-
PCR tubes
-
Micropipettes and sterile, filter-barrier tips
-
Thermal cycler
-
Gel electrophoresis equipment and reagents
Procedure:
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent and has been cultured for at least 3 days without antibiotics.
-
Alternatively, prepare a cell lysate according to the kit manufacturer's instructions.
-
-
PCR Amplification:
-
Follow the specific instructions of the commercial PCR kit for preparing the PCR master mix.
-
Add the prepared sample to the PCR tube containing the master mix.
-
Include a positive and negative control provided with the kit.
-
Place the tubes in a thermal cycler and run the recommended PCR program.
-
-
Analysis of Results:
-
Run the PCR products on an agarose gel.
-
Visualize the DNA bands under UV light.
-
The presence of a band of the correct size in the sample lane indicates a positive result for mycoplasma contamination. Compare the sample band to the positive control.
-
Visualizations
Caption: A workflow for troubleshooting suspected microbial contamination.
Caption: A workflow for proper aseptic technique in cell culture.
References
- 1. Cell contamination | Proteintech Group [ptglab.com]
- 2. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 3. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 4. greenelephantbiotech.com [greenelephantbiotech.com]
- 5. How Does Mycoplasma Contamination Affect Cell Culture? - Eppendorf US [eppendorf.com]
- 6. cephamls.com [cephamls.com]
- 7. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 8. goldbio.com [goldbio.com]
- 9. Fungus - UNC Lineberger [unclineberger.org]
- 10. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 11. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 12. biocompare.com [biocompare.com]
- 13. Cell Culture Contamination | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. cellculturecompany.com [cellculturecompany.com]
- 15. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell lines FAQs | Culture Collections [culturecollections.org.uk]
- 17. Aseptic Techniques and sterile handling in atc lab | PPTX [slideshare.net]
- 18. gmpplastic.com [gmpplastic.com]
- 19. Aseptic technique for cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells [sigmaaldrich.com]
- 21. youtube.com [youtube.com]
Technical Support Center: Optimizing Growth Conditions for Slow-Growing ECACC Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize growth conditions for slow-growing cell lines from the European Collection of Authenticated Cell Cultures (ECACC).
Frequently Asked Questions (FAQs)
Q1: My recently revived ECACC cell line is growing very slowly. What are the initial checks I should perform?
A1: Slow growth post-revival is a common issue. Here are the initial steps to troubleshoot:
-
Viability Check: Immediately after thawing, perform a viability count using a method like trypan blue exclusion. Low viability (<70%) will inherently lead to slow initial growth.
-
Seeding Density: Ensure you have seeded the cells at the recommended density. Slow-growing lines often require a higher initial density to establish.[1]
-
Media Formulation: Double-check that you are using the exact ECACC-recommended media, serum, and supplements.
-
Incubator Conditions: Verify the incubator is at the correct temperature (typically 37°C), CO2 level (usually 5%), and has adequate humidity.[2][3]
Q2: What are the most common causes of persistently slow cell proliferation?
A2: Persistent slow growth can be attributed to several factors:
-
High Passage Number: Cells that have been subcultured too many times can undergo senescence, leading to reduced growth rates. It's recommended to use cells with a low passage number.[4]
-
Sub-optimal Seeding Density: Both too low and too high seeding densities can inhibit proliferation.[5]
-
Nutrient Depletion: If the medium is not changed frequently enough, essential nutrients will be depleted, and waste products will accumulate, inhibiting growth.
-
Mycoplasma Contamination: This is a common and often undetected cause of slow cell growth and other cellular abnormalities.[5][6]
-
Incorrect Media or Serum: Using a different basal medium or a lot of serum with different growth-promoting properties can significantly impact proliferation.[7]
Q3: Can I adapt my slow-growing adherent cell line to a serum-free medium?
A3: Yes, adaptation to serum-free media (SFM) is possible but requires a gradual process, especially for sensitive or slow-growing lines. The two main methods are sequential adaptation and direct adaptation. Sequential adaptation, where the concentration of serum is gradually reduced over several passages, is generally less harsh on the cells.[8][9][10] It is crucial to start with a healthy, actively proliferating culture with high viability (>90%).[8][11]
Troubleshooting Guides
Problem 1: Poor or No Cell Attachment
Symptoms: Adherent cells are floating in the medium 24 hours post-seeding.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Over-trypsinization | Use a lower concentration of trypsin or reduce the incubation time. Ensure trypsin is neutralized with serum-containing medium. |
| Incorrect Culture Vessel | Ensure you are using tissue culture-treated flasks or plates. Some cell lines may require special coatings like collagen or poly-L-lysine.[12] |
| Low Viability of Initial Cell Stock | Thaw a new vial of cells, ensuring rapid thawing and gentle handling. |
| Mycoplasma Contamination | Test the cell line for mycoplasma. If positive, discard the culture and start with a fresh, certified mycoplasma-free stock.[5] |
| Absence of Attachment Factors in Serum-Free Media | If using serum-free media, ensure it is supplemented with the necessary attachment factors.[13] |
Problem 2: Rapid Drop in pH (Medium Turns Yellow)
Symptoms: The culture medium becomes acidic (yellow) shortly after a media change.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| High Metabolic Rate / High Cell Density | Increase the frequency of media changes or subculture the cells to a lower density. |
| Bacterial or Yeast Contamination | Check the culture under a microscope for signs of microbial contamination (turbidity, motile particles). If contaminated, discard the culture.[14][15] |
| Incorrect CO2 Tension | Ensure the CO2 level in the incubator is appropriate for the bicarbonate concentration in your medium.[4][13] |
| Chemical Contamination | Use fresh, sterile reagents and media. Ensure glassware is thoroughly rinsed with distilled water.[6] |
Quantitative Data Summary
Table 1: General Seeding Densities for Adherent Cell Lines in Various Culture Vessels
| Culture Vessel | Surface Area (cm²) | Recommended Seeding Density (cells/cm²) |
| 96-well plate | 0.32 | 1.5 x 10⁴ - 3.0 x 10⁴ |
| 24-well plate | 1.9 | 1.5 x 10⁴ - 3.0 x 10⁴ |
| 6-well plate | 9.6 | 1.0 x 10⁴ - 2.0 x 10⁴ |
| T-25 Flask | 25 | 1.0 x 10⁴ - 2.0 x 10⁴ |
| T-75 Flask | 75 | 1.0 x 10⁴ - 2.0 x 10⁴ |
| T-175 Flask | 175 | 1.0 x 10⁴ - 2.0 x 10⁴ |
Note: These are general recommendations. Optimal seeding density is cell line-specific and should be determined empirically for slow-growing lines. For some cell lines, a higher seeding density may be required to promote growth.
Table 2: Standard Incubator Conditions for Mammalian Cell Lines
| Parameter | Recommended Range |
| Temperature | 36-37°C[3] |
| CO2 | 5-10% (dependent on medium bicarbonate concentration)[3] |
| Humidity | >90% |
Experimental Protocols
Protocol 1: Revival of Cryopreserved ECACC Cell Lines
This protocol outlines the steps for the successful thawing and recovery of frozen cell lines.
Materials:
-
Cryovial of frozen cells from ECACC
-
Complete, pre-warmed growth medium (as specified on the ECACC data sheet)
-
Sterile centrifuge tubes (15 mL or 50 mL)
-
Water bath set to 37°C
-
70% ethanol
-
Appropriate culture flask
-
Personal protective equipment (PPE)
Procedure:
-
Prepare a labeled culture flask with the appropriate volume of pre-warmed growth medium.
-
Retrieve the cryovial from liquid nitrogen storage, handling it with appropriate safety precautions.
-
Quickly thaw the vial by gently agitating it in the 37°C water bath. Thawing should take approximately 1-2 minutes. Do not completely submerge the vial.[16][17]
-
Once a small amount of ice remains, remove the vial from the water bath and wipe it with 70% ethanol.
-
In a sterile biosafety cabinet, carefully open the vial and transfer the cell suspension into a sterile centrifuge tube containing 5-10 mL of pre-warmed medium.
-
Centrifuge the cell suspension at 100-150 x g for 5 minutes to pellet the cells and remove the cryoprotectant.[16]
-
Gently aspirate the supernatant and resuspend the cell pellet in a small volume of fresh, pre-warmed medium.
-
Transfer the cell suspension to the prepared culture flask and gently rock to ensure even distribution.
-
Incubate at the recommended conditions.
-
Examine the cells after 24 hours to check for attachment and morphology. Change the medium to remove any remaining dead cells and residual cryoprotectant.[17]
Protocol 2: Subculturing (Passaging) Slow-Growing Adherent Cell Lines
This protocol describes how to subculture adherent cells that may be sensitive or slow to proliferate.
Materials:
-
Confluent flask of cells
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA solution
-
Complete, pre-warmed growth medium
-
Sterile centrifuge tubes
-
New, labeled culture flasks
Procedure:
-
View the cells under an inverted microscope to assess confluency (typically 70-80% for slow-growing lines to maintain exponential growth).
-
Aspirate the spent medium from the flask.
-
Gently wash the cell monolayer with PBS to remove any residual serum. Aspirate the PBS.
-
Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell monolayer (e.g., 1 mL for a T-25 flask).
-
Incubate at 37°C for 2-5 minutes, or until cells begin to detach. You can monitor this under the microscope. Avoid over-trypsinization.
-
Once cells are detached, add 5-10 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a viable cell count.
-
Transfer the required volume of cell suspension to new, labeled flasks containing fresh, pre-warmed medium at the optimal seeding density.
-
Incubate at the recommended conditions.
Visualizations
Caption: A logical workflow for troubleshooting slow cell growth.
Caption: Experimental workflow for reviving cryopreserved cells.
References
- 1. Cell lines FAQs | Culture Collections [culturecollections.org.uk]
- 2. Cell Culture Academy [procellsystem.com]
- 3. What factors affect the cell culture conditions? | AAT Bioquest [aatbio.com]
- 4. 細胞の増殖不良のトラブルシューティング [sigmaaldrich.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 8. Adaptation of Cell Cultures to a Serum-Free Medium | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. How to Adapt Cells to Serum-Free Conditions [synapse.patsnap.com]
- 11. Serum-Free | Protein-Free Media for Hybridoma Culture | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. What's Killing My Cell Cultures?: Troubleshooting Common Cell Culture and Cell Growth Problems | Corning [corning.com]
- 13. adl.usm.my [adl.usm.my]
- 14. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. cellculturecompany.com [cellculturecompany.com]
- 16. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 17. youtube.com [youtube.com]
ECACC Technical Support Center: Managing High Passage Numbers in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing high passage numbers in ECACC cell lines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a passage number and why is it important?
A passage number is a record of the number of times a cell culture has been subcultured—that is, harvested and reseeded into a new culture vessel.[1] While seemingly a simple metric, the passage number is a crucial indicator of the potential for a cell line to have undergone changes from its original state. Continuous subculturing can lead to genotypic and phenotypic alterations, a phenomenon known as genetic drift.[1][2] These changes can include altered morphology, growth rates, protein expression, and responses to stimuli, ultimately impacting experimental reproducibility and the validity of your results.[3]
Q2: What are the typical signs that a cell line has been passaged too many times?
High passage numbers can manifest in several ways. Researchers should be vigilant for the following signs:
-
Altered Morphology: Cells may change in shape, size, or appearance compared to low-passage cultures. For example, they might become smaller and more rounded.
-
Changes in Growth Rate: A noticeable increase or decrease in the doubling time of the cells can indicate that the population has shifted.
-
Reduced Viability: A decline in cell health or increased cell death after subculturing.
-
Inconsistent Experimental Results: Difficulty in reproducing previous findings or unexpected responses to treatments can be a strong indicator of passage-related effects.
-
Signs of Senescence: For finite cell lines, cells may enter a state of irreversible growth arrest known as senescence, characterized by a flattened and enlarged morphology and positive staining for senescence-associated β-galactosidase (SA-β-gal).
Q3: Does ECACC provide recommended passage limits for its cell lines?
For the majority of continuous cell lines in the ECACC catalogue, a specific maximum passage number has not been determined, as they have an unlimited lifespan in theory.[1] However, ECACC strongly advises researchers to establish their own in-house passage number limits, typically recommending no more than 10-20 passages from the resuscitation of a frozen vial before returning to a new, low-passage stock.[1] For finite cell lines, the lifespan is limited, and they will senesce after a certain number of population doublings (e.g., normal human fibroblasts typically senesce after about 60 population doublings).[1]
It is crucial to obtain cell lines from reputable sources like ECACC, which provide well-documented and authenticated low-passage cultures to serve as a reliable starting point for your experiments.
Q4: What is the difference between passage number and population doubling level (PDL)?
The passage number is a simple count of subcultures.[4] In contrast, the population doubling level (PDL) refers to the total number of times the cells in the population have doubled since their initial isolation.[4] PDL is a more accurate measure of the "age" of a finite cell line. The passage number can be misleading as it doesn't account for the split ratio used during subculturing.[1] For example, a 1:10 split will result in more population doublings than a 1:2 split, even though both are recorded as a single passage.
Q5: How can I minimize the effects of high passage numbers in my experiments?
The best practice is to implement a robust cell banking system. This involves creating a two-tiered system of a Master Cell Bank (MCB) and a Working Cell Bank (WCB) .
-
Master Cell Bank (MCB): Created from a low-passage culture obtained from a reputable source like ECACC. This bank should be well-characterized and stored securely, with limited access.
-
Working Cell Bank (WCB): Prepared by expanding a vial from the MCB. The WCB is used for routine experiments. Once the WCB is depleted, a new WCB is generated from the MCB, ensuring a consistent supply of low-passage cells.
This system minimizes the number of passages any given culture undergoes and ensures that you can always return to a reliable, characterized cell stock.
Troubleshooting Guides
Issue 1: My cells have changed their morphology and growth rate.
Possible Cause: This is a classic sign of high passage number and potential genetic drift. The cell population may have been taken over by a sub-population with different characteristics.
Troubleshooting Steps:
-
Visual Inspection: Carefully document the changes in morphology with images and compare them to images of low-passage cells if available.
-
Growth Curve Analysis: Perform a growth curve analysis to quantify the change in doubling time.
-
Cell Line Authentication: If you suspect cross-contamination with another cell line, perform Short Tandem Repeat (STR) profiling to confirm the identity of your cells.
-
Discard and Restart: The most reliable solution is to discard the high-passage culture and thaw a new vial of low-passage cells from your Working Cell Bank.
Issue 2: My experimental results are no longer reproducible.
Possible Cause: Phenotypic and genotypic changes due to high passage number can lead to altered cellular responses.
Troubleshooting Steps:
-
Review Passage Records: Check the passage number of the cells used in the non-reproducible experiments and compare it to the passage number of cells used in the original, successful experiments.
-
Characterize Your Cells: If possible, analyze the expression of key markers or the activity of relevant signaling pathways in both low and high-passage cells to identify any changes.
-
Return to Low-Passage Stock: As with morphological changes, the best course of action is to restart your experiments with a fresh vial of low-passage cells.
-
Establish a Passage Limit: Based on your observations, establish a strict upper passage limit for your experiments to ensure future consistency.
Issue 3: I suspect my continuous cell line is undergoing genetic drift.
Possible Cause: Continuous cell lines are prone to genetic instability, and prolonged culturing can lead to the accumulation of genetic changes.
Troubleshooting Steps:
-
STR Profile Monitoring: Periodically perform STR profiling on your working cell stocks and compare the profiles to your baseline low-passage stock. While some minor variations can occur, significant changes may indicate substantial genetic drift.
-
Functional Assays: Regularly perform key functional assays that are critical for your research to ensure the cells are still behaving as expected.
-
Implement a Two-Tiered Cell Bank: This is the most effective way to manage and minimize genetic drift in your cell cultures.
Data on the Effects of High Passage Number
The following table summarizes some of the quantitative changes that have been observed in cell lines at high passage numbers. It is important to note that these effects are cell line-dependent.
| Cell Line | Characteristic | Low Passage | High Passage | Fold Change/Percentage Change |
| MIN-6 | mRNA Expression | Passage 18 | Passage 40 | Almost 1,000 genes differentially expressed |
| LNCaP | Androgen Receptor Activity (regulated by PI3K/Akt pathway) | Passage 25 | Passage 60 | Significant alteration in pathway regulation |
| Caco-2 | Transfection Efficiency (GFP reporter) | >P25 | Increase in transfection efficiency | |
| MCF-7 | Transfection Efficiency (GFP reporter) | >P25 | Decrease in transfection efficiency | |
| D1 cells | Doubling Time | Passages 4-25 | Passages 26-34 | Increased doubling time |
| Rheumatoid Arthritis Synovial Fibroblasts | Differentially Expressed Genes | Passages 2-4 | Passages 7-8 | >10% of genes differentially expressed |
Experimental Protocols
Cell Line Authentication: Short Tandem Repeat (STR) Profiling
Objective: To generate a unique genetic fingerprint of a human cell line to confirm its identity and detect cross-contamination.
Methodology:
-
DNA Extraction: Isolate genomic DNA from a confluent culture of the cell line to be tested. A variety of commercial kits are available for this purpose.
-
PCR Amplification: Amplify multiple STR loci using a commercially available STR profiling kit. These kits contain fluorescently labeled primers for specific STR markers.
-
Capillary Electrophoresis: Separate the amplified, fluorescently labeled DNA fragments by size using a capillary electrophoresis instrument.
-
Data Analysis: The instrument's software will generate an electropherogram showing peaks corresponding to the different STR alleles. The size of the fragments is used to determine the number of repeats at each locus.
-
Profile Comparison: Compare the generated STR profile to the reference STR profile of the cell line from a reliable database (e.g., ATCC, DSMZ, or ECACC's AuthentiCell database). A match of ≥80% is generally considered an identity confirmation.
Mycoplasma Detection by PCR
Objective: To detect the presence of mycoplasma contamination in a cell culture.
Methodology:
-
Sample Preparation: Collect 1 ml of cell culture supernatant from a culture that is 80-90% confluent and has been in culture for at least 72 hours without antibiotics.
-
DNA Extraction: Extract DNA from the supernatant. Several commercial kits are specifically designed for mycoplasma DNA extraction.
-
PCR Reaction: Set up a PCR reaction using a commercial mycoplasma PCR detection kit. These kits typically include primers that target the highly conserved 16S rRNA gene of various mycoplasma species, a positive control (mycoplasma DNA), and a negative control (nuclease-free water).
-
Thermocycling: Run the PCR reaction in a thermal cycler according to the kit's instructions.
-
Gel Electrophoresis: Analyze the PCR products on a 1.5-2% agarose gel.
-
Interpretation: The presence of a band of the expected size (as indicated in the kit's manual) in the sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should be clear.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Objective: To detect senescent cells in a culture.
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Fixation: Wash the cells with PBS and fix them with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and incubate with the SA-β-gal staining solution (containing X-gal) at 37°C overnight in a dry incubator (no CO2).
-
Visualization: Observe the cells under a microscope. Senescent cells will stain blue due to the activity of β-galactosidase at pH 6.0.
-
Quantification: Count the number of blue-stained cells and the total number of cells in several fields of view to determine the percentage of senescent cells.
Visualizations
Caption: Experimental workflow for managing cell lines to minimize passage number effects.
Caption: Altered regulation of the PI3K/Akt signaling pathway due to high passage number.
Caption: Logical workflow for interpreting STR profiling results for cell line authentication.
References
- 1. Cell line passage numbers explained | Culture Collections [culturecollections.org.uk]
- 2. Passage Numbers in Cell Lines: Do They Really Matter? - XL BIOTEC [xlbiotec.com]
- 3. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 4. In Vitro Technologies :: Cell Culture FAQs [lifescience.invitro.com.au]
common mistakes to avoid when resuscitating frozen ECACC cells
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the successful resuscitation of cryopreserved cells from the European Collection of Authenticated Cell Cultures (ECACC).
Frequently Asked Questions (FAQs)
Q1: What is the most critical step when thawing frozen ECACC cells?
A1: The most critical step is to thaw the cells rapidly. The vial should be transferred from liquid nitrogen storage to a 37°C water bath and thawed quickly, typically within 1-2 minutes, until only a small amount of ice remains.[1][2][3][4] This rapid thawing minimizes the formation of intracellular ice crystals, which can damage cell membranes and reduce viability.[4][5]
Q2: Why is it important to handle Dimethyl Sulfoxide (DMSO) carefully?
A2: DMSO is a cryoprotectant that is essential for preventing ice crystal formation during freezing. However, it is toxic to cells at temperatures above 4°C.[2][4] Therefore, it is crucial to dilute the thawed cell suspension with pre-warmed culture medium immediately after thawing to minimize the toxic effects of DMSO.[2][4]
Q3: Should I centrifuge the cells to remove the cryoprotectant after thawing?
A3: This depends on the cell line. For many adherent cell lines, a centrifugation step is not necessary, as the residual cryoprotectant is removed during the first media change.[4] However, for suspension cell lines, a pre-centrifugation step to remove the cryoprotectant is generally recommended.[2][4] Some sensitive cell types may be harmed by the centrifugation process, so it is always best to consult the specific ECACC data sheet for your cell line.[6]
Q4: What is the correct storage temperature for frozen ECACC cell lines?
A4: Frozen ECACC cells must be stored below -135°C.[7] The ideal storage is in the vapor phase of liquid nitrogen.[8] Storing cells at -80°C is not recommended for long-term storage as it will lead to a loss of viability.[6][7]
Q5: My cells are not attaching to the flask after thawing. What could be the reason?
A5: Poor attachment can be due to several factors. Ensure you are using the correct type of culture flask, as some cell lines require specific surface coatings.[1][8] Also, check the recommended seeding density for your specific cell line, as a density that is too low can inhibit attachment and growth.[6][9] In some cases, particularly post-resuscitation, some adherent cell lines like HEK 293 can take longer to attach, even up to seven days.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Cell Viability Post-Thaw | 1. Slow thawing process.[1] 2. Prolonged exposure to DMSO at temperatures above 4°C.[2] 3. Incorrect storage temperature (e.g., -80°C instead of liquid nitrogen).[7] 4. The health of the cells before cryopreservation was suboptimal. | 1. Ensure rapid thawing in a 37°C water bath (1-2 minutes).[1][3] 2. Immediately dilute the thawed cells in pre-warmed medium.[2][4] 3. Always store cells in the vapor phase of liquid nitrogen.[8] 4. Ensure cells are in the logarithmic growth phase and have high viability before freezing.[7] |
| Poor Cell Attachment (Adherent Cells) | 1. Incorrect flask surface coating.[1] 2. Seeding density is too low.[6][9] 3. Residual DMSO toxicity. | 1. Verify the specific requirements for the cell line from the ECACC data sheet. 2. Perform a viable cell count and adjust the seeding density to the recommended range.[7] 3. Perform a gentle centrifugation (150 x g for 5 minutes) to remove the cryoprotectant before seeding.[4] |
| Cell Clumping | 1. Centrifugation speed is too high. 2. Presence of free DNA from dead cells. | 1. Do not centrifuge at high speeds; 150 x g for 5 minutes is generally sufficient.[4] 2. Gently pipette the cell suspension to break up clumps. In some cases, adding a small amount of DNase I to the medium can help. |
| Contamination (Bacterial or Fungal) | 1. Improper aseptic technique during thawing.[1] 2. Contaminated water bath or reagents. | 1. Perform all steps in a certified microbiological safety cabinet.[2] Disinfect the vial with 70% alcohol before opening.[3][4] 2. Ensure the water bath is clean and all media and reagents are sterile. Do not immerse the vial cap in the water bath.[3] |
| No Cell Growth or Slow Recovery | 1. Incorrect seeding density.[7] 2. Sub-optimal culture medium or supplements.[6][9] 3. The cell line is sensitive and requires a longer recovery period. | 1. Ensure the seeding density is at the mid to upper end of the recommended range post-resuscitation.[7] 2. Double-check the media formulation and serum concentration required for the specific cell line. For some sensitive cells, increasing the serum concentration to 20% for the initial culture can be beneficial.[9][10] 3. Be patient, as some cell lines, like hybridomas, may take several days to fully recover and may show low viability and debris in the first 24 hours. |
Experimental Protocol: Resuscitation of Frozen ECACC Cells
This protocol outlines the standard procedure for reviving cryopreserved adherent and suspension cells.
Materials:
-
Frozen vial of ECACC cells
-
Personal Protective Equipment (PPE): safety glasses, lab coat, insulated gloves
-
37°C water bath
-
Microbiological safety cabinet
-
Sterile centrifuge tubes (15 mL or 50 mL)
-
Pre-warmed complete culture medium
-
Sterile pipettes
-
Culture flask
-
70% alcohol
-
Hemocytometer and Trypan Blue solution (for cell counting)
-
Centrifuge (for suspension cells or optional for adherent cells)
Procedure:
-
Preparation:
-
Consult the ECACC cell line data sheet for specific medium requirements and recommended seeding densities.
-
Pre-warm the appropriate complete culture medium to 37°C.
-
Label a sterile culture flask with the cell line name, passage number, and date.
-
-
Thawing the Vial:
-
Retrieve the frozen vial from liquid nitrogen storage using appropriate safety precautions.
-
Immediately immerse the lower half of the vial in a 37°C water bath.
-
Agitate the vial gently until only a small ice crystal remains (approximately 1-2 minutes). Do not allow the vial to thaw completely.
-
-
Decontamination and Transfer:
-
Wipe the exterior of the vial with 70% alcohol.
-
Inside a microbiological safety cabinet, carefully open the vial.
-
Using a sterile pipette, transfer the entire contents of the vial to a sterile centrifuge tube.
-
-
Dilution of Cryoprotectant:
-
Slowly add 5-10 mL of pre-warmed complete culture medium to the centrifuge tube containing the cells. Mix gently by pipetting.
-
-
Cell Counting (Optional but Recommended):
-
Take a small aliquot of the cell suspension and perform a viable cell count using a hemocytometer and Trypan Blue exclusion. This will help determine the correct seeding density.
-
-
Seeding the Cells:
-
For Adherent Cells (without centrifugation):
-
Transfer the diluted cell suspension directly into the prepared culture flask.
-
Add the appropriate volume of pre-warmed medium to achieve the recommended seeding density.
-
Gently rock the flask to ensure even distribution of the cells.
-
-
For Suspension Cells (or Adherent Cells with centrifugation):
-
Centrifuge the cell suspension at 150 x g for 5 minutes.
-
Aspirate the supernatant containing the cryoprotectant.
-
Gently resuspend the cell pellet in a small volume of fresh, pre-warmed medium.
-
Transfer the resuspended cells to the prepared culture flask and add medium to the final desired volume.
-
-
-
Incubation:
-
Place the flask in an incubator at the recommended temperature and CO2 level for the specific cell line.
-
-
Post-Thaw Care:
-
For adherent cells, check for attachment after 24 hours. Change the medium to remove any remaining dead cells and residual cryoprotectant.
-
For suspension cells, monitor the cell density and viability.
-
Visual Guides
Caption: Recommended workflow for resuscitating frozen ECACC cells.
Caption: Troubleshooting logic for common cell resuscitation issues.
References
- 1. Protocol 2: Resuscitation of Frozen Cell Lines for Optimal Viability and Growth [cytion.com]
- 2. Thawing of Frozen Cell Lines [sigmaaldrich.com]
- 3. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 4. Thawing of Frozen Cell Lines [merckmillipore.com]
- 5. Improving Cell Recovery: Freezing and Thawing Optimization of Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. culturecollections.org.uk [culturecollections.org.uk]
- 8. Cell lines FAQs | Culture Collections [culturecollections.org.uk]
- 9. Troubleshooting | JCRB Cell Bank [cellbank.nibn.go.jp]
- 10. cellculturecompany.com [cellculturecompany.com]
Technical Support Center: Troubleshooting Morphological Changes in Continuous ECACC Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing morphological changes observed in continuous ECACC cell cultures. Maintaining consistent cell morphology is critical for reliable and reproducible experimental outcomes.
Troubleshooting Guide: Morphological Changes
This guide addresses specific morphological issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Adherent cells are detaching from the culture vessel or appear rounded and smaller.
Potential Causes:
-
Sub-optimal Culture Conditions: Incorrect media formulation, pH, temperature, or CO2 levels can induce stress.[1][2]
-
Over-confluency: When cultures become too dense, cells compete for nutrients and space, leading to detachment.
-
Enzymatic Dissociation Issues: Overexposure to dissociation agents like trypsin can damage cell surface proteins responsible for attachment.[3][4]
-
Contamination: Bacterial, fungal, or mycoplasma contamination can alter cell health and morphology.[5][6] Mycoplasma, in particular, can cause a range of subtle to severe changes.[6][7][8][9]
-
Poor Quality Cultureware: The surface of the culture vessel may not be suitable for adherent cell growth.[10]
Solutions:
-
Verify Culture Conditions: Double-check that the medium, supplements, temperature, and CO2 levels are optimal for your specific cell line as recommended by ECACC.[1][2]
-
Optimize Seeding Density and Subculture Routine: Subculture cells before they reach 100% confluency, typically around 80-90%.[4] Refer to the ECACC cell line data sheet for the recommended seeding density.[11]
-
Refine Dissociation Protocol: Minimize the exposure time and concentration of trypsin or other dissociation agents. Ensure complete neutralization of the enzyme after cell detachment.
-
Test for Contamination: Regularly screen your cultures for microbial and mycoplasma contamination.[2][5] If contamination is detected, discard the culture and start a new one from a cryopreserved, authenticated stock.[12]
-
Use Appropriate Cultureware: Ensure you are using tissue culture-treated flasks or plates designed for adherent cells.[10] Some cell lines may require special coatings like collagen or poly-L-lysine to enhance attachment.[10]
Issue 2: Suspension cells are forming large clumps or aggregates.
Potential Causes:
-
Cell Lysis and DNA Release: Dead cells release DNA, which is sticky and can cause viable cells to aggregate.[3][4] This can be caused by harsh pipetting, overgrowth, or other environmental stressors.[3][13]
-
Calcium and Magnesium Ions: The presence of these ions in the culture medium can promote cell-to-cell adhesion.
-
Low Agitation Speed: For cultures grown in shaker or spinner flasks, insufficient agitation can lead to cell settling and clumping.
-
Contamination: Some contaminants can induce cellular aggregation.[3][6]
Solutions:
-
Gentle Handling: Avoid vigorous pipetting or centrifugation that can cause cell lysis.[4]
-
DNase I Treatment: Add DNase I to the culture medium to break down extracellular DNA and reduce clumping.
-
Use Calcium and Magnesium-Free Medium: If appropriate for your cell line, consider using a medium free of divalent cations.[14]
-
Optimize Agitation: For suspension cultures, ensure the agitation speed is sufficient to keep the cells in suspension without causing excessive shear stress.
-
Regularly Monitor for Contamination: As with adherent cells, routine testing for contaminants is crucial.
Issue 3: Cells appear enlarged, flattened, and have a granular cytoplasm (Signs of Senescence).
Potential Causes:
-
High Passage Number: Continuous passaging can lead to replicative senescence, a state of irreversible growth arrest.[15] Morphological changes are a key indicator of this process.[16][17][18]
-
Oxidative Stress: An imbalance of reactive oxygen species (ROS) in the culture environment can induce premature senescence.
-
Sub-optimal Culture Conditions: Chronic stress from improper culture conditions can accelerate the aging of cells.[1]
Solutions:
-
Adhere to Passage Number Limits: Obtain cells from a reputable source like ECACC and adhere to the recommended passage number limits.[15]
-
Proper Cryopreservation and Cell Banking: Work from a well-characterized master cell bank and create working cell banks to avoid excessive passaging of a single culture.[5][15]
-
Maintain Optimal Culture Conditions: Ensure consistent and appropriate culture conditions to minimize cellular stress.[1]
-
Monitor for Senescence Markers: If senescence is suspected, consider testing for markers such as senescence-associated β-galactosidase (SA-β-gal) activity.[19][20]
Quantitative Data Summary
For successful cell culture, it is crucial to maintain key parameters within optimal ranges. The following table summarizes general quantitative data for continuous ECACC cell cultures. For specific cell lines, always refer to the ECACC data sheet.
| Parameter | Adherent Cells | Suspension Cells |
| Seeding Density | 2-5 x 10^4 cells/cm² | 2-5 x 10^5 cells/mL |
| Subculture Confluency | 80-90% | Reach target density (cell line specific) |
| Cryopreservation Density | 3-5 x 10^6 cells/mL | 6-8 x 10^6 cells/mL[21] |
| Incubation Temperature | 37°C | 37°C |
| CO2 Concentration | 5% | 5% |
| Centrifugation Speed | 150 x g for 5 minutes[11] | 100-150 x g for 5 minutes[21] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion Assay
This method distinguishes viable from non-viable cells based on membrane integrity.
Materials:
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
Cell suspension
Methodology:
-
Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue).
-
Incubate the mixture at room temperature for 1-2 minutes.
-
Carefully load 10 µL of the mixture into the hemocytometer chamber.
-
Under a microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer grid.[11]
-
Calculate the cell viability using the following formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Protocol 2: Mycoplasma Detection by PCR
This is a highly sensitive method for detecting mycoplasma contamination.
Materials:
-
DNA extraction kit
-
Mycoplasma-specific PCR primers
-
PCR master mix
-
Thermal cycler
-
Gel electrophoresis equipment
Methodology:
-
Collect a sample of your cell culture supernatant.
-
Extract the DNA from the supernatant using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Set up a PCR reaction using the extracted DNA as a template, mycoplasma-specific primers, and a PCR master mix. Include positive and negative controls.
-
Run the PCR reaction in a thermal cycler using an appropriate amplification program.
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.
Visualizations
Caption: Troubleshooting workflow for morphological changes in cell culture.
Caption: Simplified signaling pathway leading to cellular senescence.
Frequently Asked Questions (FAQs)
Q1: How often should I test my cell cultures for mycoplasma?
It is recommended to test your cultures for mycoplasma every one to two months, especially for continuous cell lines.[2] You should also test upon receiving a new cell line and before cryopreservation.
Q2: Can I use antibiotics to prevent contamination?
While antibiotics can be used, their routine use is not recommended as they can mask low-level contamination and may lead to the development of antibiotic-resistant strains.[22] Good aseptic technique is the best way to prevent contamination.[1][23]
Q3: What is the importance of cell line authentication?
Q4: My cells are growing slowly, what could be the cause?
Slow cell growth can be due to several factors, including incorrect growth medium, low seeding density, mycoplasma contamination, or cellular senescence.[6][12] Review your culture conditions and protocols, and consider testing for contamination.
Q5: How can I minimize phenotypic drift in my continuous cell cultures?
Phenotypic drift can be minimized by limiting the number of passages, using cryopreserved cell stocks, and maintaining standardized cell culture conditions and handling procedures.[5][24] It is crucial to start experiments with low-passage cells to ensure consistency.[15]
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. 6 Technical Tips for Successful Cell Culture - JangoCell [jangocell.com]
- 3. akadeum.com [akadeum.com]
- 4. researchgate.net [researchgate.net]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 7. researchgate.net [researchgate.net]
- 8. Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 11. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 12. scribd.com [scribd.com]
- 13. Analysis of the causes of cell clumping in cell culture flasks- News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 14. cellculturedish.com [cellculturedish.com]
- 15. Mitigating Over-passaging in Cell Culture: Strategies for Maintaining Endpoint Integrity | CellPort [cellportsoftware.com]
- 16. Cell Senescence Culturing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epithelial cell senescence: an adaptive response to pre-carcinogenic stresses? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overview of Cellular Senescence and Aging | Cell Signaling Technology [cellsignal.com]
- 19. Senescent cells deposit intracellular contents through adhesion-dependent fragmentation | bioRxiv [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. culturecollections.org.uk [culturecollections.org.uk]
- 22. Cell lines FAQs | Culture Collections [culturecollections.org.uk]
- 23. Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells [sigmaaldrich.com]
- 24. promegaconnections.com [promegaconnections.com]
- 25. rc.med.sumdu.edu.ua [rc.med.sumdu.edu.ua]
- 26. Cell cultures | Culture Collections [culturecollections.org.uk]
Technical Support Center: ECACC Recommendations for Handling Difficult-to-Culture Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when culturing difficult cell types. The following recommendations are based on guidelines from the European Collection of Authenticated Cell Cultures (ECACC) and other reputable sources.
Troubleshooting Guides & FAQs
Category 1: Poor Cell Growth and Viability
Question: My primary cells are not proliferating after thawing. What could be the issue?
Answer: Primary cells are particularly sensitive to handling procedures. Several factors could contribute to poor proliferation post-thaw:
-
Suboptimal Thawing Technique: Rapid and precise thawing is crucial.[1] Vials should be thawed quickly in a 37°C water bath, and the cryoprotectant (like DMSO) should be diluted out promptly by slowly adding pre-warmed medium.[1] Prolonged exposure to DMSO at room temperature is toxic to cells.
-
Incorrect Seeding Density: Primary cells often require a higher seeding density to establish a viable culture.[2] Seeding at too low a density can inhibit cell-to-cell communication and growth factor signaling necessary for survival and proliferation. Always refer to the ECACC data sheet for the recommended seeding density for your specific cell line.[3][4]
-
Inappropriate Culture Medium: Primary cells may have more complex and specific nutritional requirements than immortalized cell lines.[5] Ensure you are using the recommended medium, supplements, and serum concentration.
-
Stress during Centrifugation: Some primary cells, like neurons, are extremely fragile and should not be centrifuged upon recovery from cryopreservation.[1]
Question: My adherent cells are detaching from the culture vessel. What should I do?
Answer: Detachment of adherent cells can be caused by several factors:
-
Over-trypsinization: Excessive exposure to trypsin can damage cell surface proteins responsible for attachment.[5] Use the lowest effective concentration of trypsin for the shortest possible time. Neutralize the trypsin with a trypsin inhibitor or serum-containing medium promptly.[6]
-
Mycoplasma Contamination: Mycoplasma can alter cellular morphology and adhesion properties.[5] Regularly test your cultures for mycoplasma contamination.
-
Lack of Attachment Factors: Some fastidious cell lines require culture vessels coated with extracellular matrix proteins like collagen, fibronectin, or laminin to facilitate attachment.[1]
-
Incorrect Culture Vessel: Ensure you are using tissue culture-treated plasticware designed for adherent cells.
Question: My cells are growing in clumps. How can I achieve a single-cell suspension?
Answer: Cell clumping can be a sign of stressed or unhealthy cells. To mitigate this:
-
Gentle Handling: Avoid vigorous pipetting, which can damage cells and release DNA, leading to clumping.
-
Enzymatic Digestion: For strongly adherent cells, a brief incubation with a dissociation enzyme like TrypLE™ or Accutase™ can be gentler than trypsin.
-
DNase Treatment: If clumping is severe, adding a small amount of DNase I to the cell suspension can help to break down extracellular DNA.
-
Calcium and Magnesium-Free PBS: When washing cells before detachment, use a PBS solution without calcium and magnesium, as these ions can promote cell-to-cell adhesion.
Category 2: Serum-Free and Specialty Media
Question: I am trying to adapt my cells to a serum-free medium, but they are not surviving. What is the best approach?
Answer: Adapting cells to serum-free medium (SFM) can be a challenging process that requires patience. A sequential adaptation, or weaning, is generally less harsh than a direct switch.[7]
-
Sequential Weaning: Gradually reduce the serum concentration in the culture medium over several passages. A typical weaning process might be:
-
Passage 1: 75% serum-supplemented medium : 25% SFM
-
Passage 2: 50% serum-supplemented medium : 50% SFM
-
Passage 3: 25% serum-supplemented medium : 75% SFM
-
Passage 4: 100% SFM[7]
-
-
Higher Seeding Density: During the adaptation phase, it is crucial to seed the cells at a higher density than in serum-containing medium to enhance cell survival through conditioning of the medium.[8]
-
Monitor Viability and Growth Rate: Expect a temporary decrease in growth rate and viability during adaptation.[9] Only proceed to the next step of serum reduction once the culture has recovered. If cells are not recovering, it may be necessary to go back to the previous serum concentration for a few passages.[7]
-
Patience is Key: The entire adaptation process can take several weeks to months.
Question: My cells adapted to serum-free medium have poor viability after cryopreservation. How can I improve this?
Answer: Cells cultured in serum-free conditions can be more sensitive to the stresses of freezing and thawing.
-
Optimized Cryopreservation Medium: For some cell types, DMSO may not be the most suitable cryoprotectant.[6] Consider using a commercially available serum-free cryopreservation medium.
-
Controlled-Rate Freezing: Use a controlled-rate freezer to ensure a consistent and optimal cooling rate (typically -1°C per minute).
-
High Cell Density: Freeze cells at a high density (e.g., 3-5 x 10^6 cells/mL for adherent cells and 6-8 x 10^6 cells/mL for suspension cells) to improve post-thaw recovery.[2]
Category 3: 3D and Organoid Cultures
Question: My organoids are not forming properly. What are the critical factors for successful organoid culture?
Answer: Organoid culture is a complex process that requires careful attention to detail. Key factors for success include:
-
Extracellular Matrix (ECM): The type and concentration of the ECM (e.g., Matrigel) are critical for organoid formation and self-organization.
-
Media Formulation: Organoid media are complex and often contain specific growth factors and small molecules that regulate stem cell maintenance and differentiation.[6][10] Ensure all components are fresh and at the correct concentrations.
-
Initial Seeding: The initial number of cells or tissue fragments seeded into the ECM dome is important. Too few may not initiate organoid growth, while too many can lead to fusion and abnormal structures.
-
Passaging Technique: The method of passaging, including the dissociation of the organoids into smaller fragments or single cells, needs to be optimized for the specific organoid type.
Question: How do I passage my organoids?
Answer: Passaging organoids involves breaking them down into smaller pieces to allow for further growth. A general procedure is as follows:
-
Mechanically disrupt the ECM dome and collect the organoids.
-
Wash the organoids with a basal medium to remove the ECM.
-
Enzymatically digest the organoids to break them into smaller fragments or single cells. The choice of enzyme and incubation time will depend on the organoid type.
-
Resuspend the fragments/cells in fresh, cold ECM and plate as new domes.
-
After the ECM has solidified, add the appropriate culture medium.
Quantitative Data Summary
Table 1: Recommended Seeding Densities for Difficult-to-Culture Cells
| Cell Type | Seeding Density (cells/cm²) | Notes |
| Primary Human Keratinocytes | 5,000 - 10,000 | Seeding density is critical for establishing a healthy culture.[1] |
| Primary Neurons | Varies by neuron type | Often plated at a specific density per well rather than per cm². Extremely sensitive to seeding density.[1] |
| Cells adapting to SFM | 2.5 x 10⁵ - 3.5 x 10⁵ cells/mL | Higher initial density is recommended to condition the medium.[7] |
| Hybridoma cells (post-thaw) | 4-5 x 10⁵ cells/mL | Higher density aids in recovery after cryopreservation.[2] |
Table 2: Common Media Formulations for Fastidious Cell Lines
| Medium | Key Components | Typical Applications |
| DMEM/F-12 | 1:1 mixture of DMEM and Ham's F-12 | Supports a broad range of cell types, often used in serum-free formulations. |
| IMDM | Additional amino acids, vitamins, HEPES, selenium | Growth of lymphocytes and hybridomas. |
| Hybri-Care Medium | DMEM, NCTC 135, insulin, oxalacetic acid, HEPES | Propagation of hybridomas and other fastidious cell lines. |
| Intestinal Organoid Medium | Basal medium (e.g., Advanced DMEM/F12) + EGF, Noggin, R-spondin, Wnt-3a, CHIR99021, Valproic acid | Maintenance and differentiation of intestinal organoids.[1][10] |
Experimental Protocols
Protocol 1: Sequential Adaptation of Adherent Cells to Serum-Free Medium
Methodology:
-
Initial Culture: Culture the adherent cells in their recommended serum-supplemented medium until they are in the mid-logarithmic phase of growth with >90% viability.
-
Passage 1 (25% SFM): At the time of subculture, seed the cells into a medium containing 75% of the original serum-supplemented medium and 25% of the target serum-free medium. Seed at a higher density than normal (e.g., 2-3 times the standard seeding density).
-
Monitor Culture: Monitor the cells for growth and viability. The growth rate may decrease. Do not passage the cells until they have reached a healthy confluency and viability has recovered. This may take longer than a standard passage.
-
Subsequent Passages: Once the culture is stable, repeat the subculturing process, increasing the proportion of SFM in increments (e.g., 50% SFM, 75% SFM, 90% SFM).[7]
-
Full Adaptation (100% SFM): After successfully culturing the cells in 90% SFM, transition them to 100% SFM. Maintain the culture in 100% SFM for at least three passages to ensure they are fully adapted before cryopreserving or using in experiments.[7]
Protocol 2: Initiation of Human Intestinal Organoids from Cryopreserved Material
Methodology:
-
Preparation: Pre-warm a multi-well plate at 37°C. Thaw a vial of cryopreserved intestinal organoids rapidly in a 37°C water bath.
-
Washing: Transfer the thawed organoids to a conical tube and add 9 mL of basal medium (e.g., Advanced DMEM/F12). Centrifuge at 500 x g for 5 minutes.
-
Resuspension in ECM: Carefully aspirate the supernatant and resuspend the organoid pellet in a cold liquid extracellular matrix (ECM), such as Matrigel.
-
Plating Domes: Dispense 50 µL droplets of the organoid-ECM suspension into the pre-warmed plate to form domes.
-
Solidification: Invert the plate and incubate at 37°C for 10-15 minutes to allow the ECM to solidify.
-
Adding Medium: Carefully add pre-warmed intestinal organoid culture medium to each well.
-
Culture and Maintenance: Culture the organoids at 37°C and 5% CO2. Change the medium every 2-3 days. Organoids should be ready for passaging in 7-10 days.
Visualizations
Caption: Anoikis signaling pathway in adherent versus detached cells.
Caption: Experimental workflow for sequential adaptation to serum-free medium.
Caption: Key signaling pathways in intestinal organoid differentiation.
References
- 1. embopress.org [embopress.org]
- 2. culturecollections.org.uk [culturecollections.org.uk]
- 3. rc.med.sumdu.edu.ua [rc.med.sumdu.edu.ua]
- 4. Cell lines FAQs | Culture Collections [culturecollections.org.uk]
- 5. Visualization of Differentiated Cells in 3D and 2D Intestinal Organoid Cultures | Springer Nature Experiments [experiments.springernature.com]
- 6. Visualization of Differentiated Cells in 3D and 2D Intestinal Organoid Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adaptation of Cell Cultures to a Serum-Free Medium | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Preventing Genetic Drift in Long-Term ECACC Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing genetic drift in long-term cell culture using cell lines from the European Collection of Authenticated Cell Cultures (ECACC).
Frequently Asked Questions (FAQs)
Q1: What is genetic drift in the context of cell culture?
A1: Genetic drift in cell culture refers to the random fluctuations in the frequencies of genetic variants within a cell population over time.[1] During long-term culture, cells undergo numerous population doublings, and with each division, there is a chance for spontaneous mutations to occur.[2] Due to selective pressures in the culture environment, some cells with particular genetic changes may proliferate more successfully, leading to a gradual shift in the genetic makeup of the entire population away from that of the original cell line.[3]
Q2: Why is it critical to prevent genetic drift?
Q3: What is the significance of passage number, and what limits does ECACC recommend?
A3: Passage number is a record of the number of times a cell culture has been subcultured.[3] It is a general indicator of the "age" of a cell culture. While ECACC does not set strict passage number limits for the majority of its cell lines, it is strongly recommended to use cells for a limited number of passages (e.g., 10-20 passages) after resuscitation from a frozen stock to minimize the effects of genetic drift.[3] For finite cell lines, the population doubling level (PDL) is a more accurate measure of their lifespan.[3]
Q4: What is the difference between a Master Cell Bank (MCB) and a Working Cell Bank (WCB)?
A4: A Master Cell Bank (MCB) is a collection of aliquots of a single cell population, prepared from a selected cell clone under defined conditions, and stored cryogenically.[4] A Working Cell Bank (WCB) is prepared from a thawed vial of the MCB and is used for routine experiments.[5] The two-tiered system of an MCB and WCB is a fundamental practice to ensure a consistent and reliable source of cells with a limited passage history for the duration of a research project.
Q5: How often should I authenticate my ECACC cell line?
A5: Cell line authentication should be performed at critical points in your research. It is recommended to authenticate a new cell line upon receipt, before cryopreservation, when creating a new WCB from the MCB, and before publication of any research findings.[5] Regular authentication, for instance, every two months for actively growing cultures, is also a good practice to ensure the integrity of your cell line.[6]
Troubleshooting Guide
Issue 1: I've noticed a gradual change in the morphology of my cells over several passages.
| Possible Cause | Recommended Action |
| Genetic Drift | The observed morphological changes may be a key indicator of genetic drift. It's crucial to act promptly to avoid compromising your research. |
| 1. Stop using the current culture: Immediately cease all experiments with the affected cell line. | |
| 2. Thaw a new vial: Discard the current culture and resuscitate a new, low-passage vial from your validated Working Cell Bank (WCB) or Master Cell Bank (MCB). | |
| 3. Perform cell line authentication: Authenticate the newly thawed cells using Short Tandem Repeat (STR) profiling to confirm their identity. | |
| 4. Review your cell banking practices: Ensure you are following proper procedures for creating and maintaining your MCB and WCB. | |
| Culture Conditions | Inconsistent culture conditions can also lead to morphological changes.[2] |
| 1. Standardize protocols: Ensure all researchers in the lab are following the same, detailed protocol for cell culture, including media preparation, passaging, and incubation. | |
| 2. Check reagents: Verify the quality and consistency of your media, serum, and other reagents. Batch-to-batch variability in serum can be a significant factor. |
Issue 2: My experimental results have become inconsistent and are no longer reproducible.
| Possible Cause | Recommended Action |
| Phenotypic Drift due to Genetic Instability | Inconsistent results are a strong indicator that the cell line has undergone phenotypic changes, likely due to underlying genetic drift. |
| 1. Halt experiments: Stop all ongoing experiments with the current cell culture. | |
| 2. Initiate a new culture: Thaw a fresh, low-passage vial from your authenticated cell bank. | |
| 3. Validate the new culture: Before restarting experiments, perform a functional assay to ensure the new culture responds as expected. | |
| 4. Implement routine monitoring: Regularly monitor key cellular characteristics (e.g., expression of specific markers, response to a known stimulus) to detect any deviation from the baseline. | |
| High Passage Number | Continuous passaging increases the likelihood of genetic and phenotypic changes. |
| 1. Establish a passage limit: Define a maximum number of passages for your experiments and strictly adhere to it. ECACC suggests a limit of 10-20 passages from a thawed vial.[3] | |
| 2. Maintain a cell bank: Always work from a well-characterized Working Cell Bank (WCB) to ensure a consistent supply of low-passage cells. |
Data Presentation: Comparison of Genetic Stability Monitoring Techniques
| Technique | Primary Application | Resolution | Typical Turnaround Time | Relative Cost | Advantages | Limitations |
| Short Tandem Repeat (STR) Profiling | Cell line authentication and detection of cross-contamination.[7] | Allelic variation at specific loci. | 5-10 business days.[6][8] |
| Gold standard for human cell line authentication, highly reproducible, extensive databases available for comparison. | Less effective for non-human cell lines and cannot detect balanced chromosomal rearrangements.[9] |
| Karyotyping (G-Banding) | Detection of large-scale chromosomal abnormalities (numerical and structural).[10] | 5-10 Megabases. | 1-4 weeks.[11] |
| Provides a whole-genome view of chromosomal structure, can detect balanced translocations. | Labor-intensive, requires skilled analysis, and has a lower resolution compared to molecular methods.[10] |
| Next-Generation Sequencing (NGS)-based SNP Analysis | High-resolution cell line authentication and detection of genetic variants.[12] | Single nucleotide. | Varies (days to weeks). |
| High accuracy and sensitivity, can be used for non-human cell lines, and can detect low-level contamination.[12] | Higher cost, requires complex bioinformatics analysis. |
Experimental Protocols
Protocol 1: Establishing a Master Cell Bank (MCB) and Working Cell Bank (WCB)
This protocol outlines the essential steps for creating a two-tiered cell banking system to ensure a long-term, stable supply of your ECACC cell line.[5][13]
-
Initial Culture Expansion:
-
Upon receiving a new cell line from ECACC, resuscitate the cells according to the provided datasheet and expand the culture using the recommended medium and conditions.
-
Perform initial quality control checks, including a sterility test and mycoplasma detection.
-
-
Master Cell Bank (MCB) Preparation:
-
Once the initial culture has expanded to a sufficient number of cells (typically in the log phase of growth), harvest the cells.
-
Perform a viable cell count to determine the total number of cells.
-
Centrifuge the cell suspension and resuspend the pellet in a pre-chilled cryopreservation medium (e.g., 90% serum and 10% DMSO) at a concentration of 1-5 x 10^6 viable cells/mL.
-
Aliquot the cell suspension into cryovials (typically 1 mL per vial).
-
Freeze the vials using a controlled-rate freezer or a freezing container at -80°C overnight.
-
Transfer the frozen vials to the vapor phase of a liquid nitrogen freezer for long-term storage.
-
Thaw one vial from the MCB to perform quality control tests, including viability, sterility, mycoplasma detection, and cell line authentication (STR profiling).
-
-
Working Cell Bank (WCB) Preparation:
-
Once the MCB has passed all quality control tests, thaw one vial from the MCB.
-
Expand the culture to the desired number of cells.
-
Follow the same procedure as for the MCB preparation (steps 2b-2f) to create a larger number of vials for the WCB.
-
Perform quality control tests on one vial from the WCB to ensure its integrity.
-
Protocol 2: Short Tandem Repeat (STR) Profiling
This protocol provides a general workflow for preparing cell line samples for STR profiling.[14]
-
Sample Preparation (from cultured cells):
-
Harvest approximately 1-2 million cells from an actively growing culture.
-
Wash the cells once with Phosphate-Buffered Saline (PBS).
-
Resuspend the cell pellet in PBS.
-
Spot the cell suspension onto a designated collection card (e.g., FTA card) or prepare a cell pellet for DNA extraction.
-
-
DNA Extraction:
-
Extract genomic DNA from the cell sample using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
-
PCR Amplification:
-
Amplify the STR loci using a commercial STR profiling kit (e.g., PowerPlex® systems). These kits contain fluorescently labeled primers for multiplex PCR.
-
Set up the PCR reaction according to the kit's protocol, including positive and negative controls.
-
-
Capillary Electrophoresis:
-
Separate the fluorescently labeled PCR products by size using a capillary electrophoresis instrument.
-
-
Data Analysis:
-
Analyze the raw data using specialized software to determine the alleles present at each STR locus.
-
Compare the resulting STR profile to a reference database (such as the ECACC or ATCC databases) to authenticate the cell line.[15]
-
Protocol 3: G-Banding Karyotype Analysis
This protocol describes the basic steps for preparing metaphase chromosomes for G-banding analysis.[16][17]
-
Cell Culture and Mitotic Arrest:
-
Culture the cells until they are in the logarithmic phase of growth (approximately 70-80% confluent).
-
Add a mitotic inhibitor (e.g., colcemid or colchicine) to the culture medium to arrest the cells in metaphase. Incubate for the appropriate time for your cell line.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
-
Hypotonic Treatment:
-
Resuspend the cell pellet in a pre-warmed hypotonic solution (e.g., 0.075 M KCl) and incubate at 37°C. This causes the cells to swell, which helps in spreading the chromosomes.
-
-
Fixation:
-
Fix the cells by adding freshly prepared, ice-cold fixative (e.g., a 3:1 mixture of methanol and acetic acid) dropwise while gently vortexing.
-
Repeat the fixation step several times to ensure the cells are properly fixed.
-
-
Slide Preparation:
-
Drop the fixed cell suspension onto clean, chilled microscope slides from a height to facilitate chromosome spreading.
-
Allow the slides to air dry.
-
-
G-Banding:
-
Treat the slides with trypsin to partially digest the chromosomal proteins.
-
Stain the slides with Giemsa stain. This will produce a characteristic banding pattern on the chromosomes.
-
-
Microscopic Analysis:
-
Examine the slides under a light microscope.
-
Capture images of well-spread metaphases and arrange the chromosomes in a standardized format (karyogram) to analyze for any abnormalities.
-
Mandatory Visualizations
Caption: Workflow for establishing Master and Working Cell Banks.
Caption: DNA Damage Response and its potential contribution to genetic drift.
References
- 1. Roles of ATM and ATR in DNA double strand breaks and replication stress | Crick [crick.ac.uk]
- 2. cellculturecompany.com [cellculturecompany.com]
- 3. Cell line passage numbers explained | Culture Collections [culturecollections.org.uk]
- 4. austria-qp.at [austria-qp.at]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. grcf.jhmi.edu [grcf.jhmi.edu]
- 7. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 8. clgenetics.com [clgenetics.com]
- 9. Cell Line Authentication Services: STR Profiling vs. SNP Analysis [synapse.patsnap.com]
- 10. Quality of Cell Products: Authenticity, Identity, Genomic Stability and Status of Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization Services | HSCI iPS Core Facility [ipscore.hsci.harvard.edu]
- 12. biocompare.com [biocompare.com]
- 13. rc.med.sumdu.edu.ua [rc.med.sumdu.edu.ua]
- 14. researchgate.net [researchgate.net]
- 15. User instructions | Culture Collections [culturecollections.org.uk]
- 16. Karyotype Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. wjpmr.com [wjpmr.com]
Validation & Comparative
A Researcher's Guide to Cell Line Authentication: ECACC vs. Alternatives in STR Profiling
Performance Comparison of Cell Line Authentication Services
To facilitate a direct comparison, the following table summarizes the key features of STR profiling services from ECACC and selected competitors.
| Feature | ECACC (AuthentiCell™) | Labcorp | Johns Hopkins GRCF | Psomagen |
| Number of STR Loci Analyzed | 16 loci, including Amelogenin for gender identification.[1] | 15 autosomal loci plus Amelogenin (PowerPlex® 16HS System). Also includes a mouse marker.[2] | GenePrint® 10 System: 9 STR loci + Amelogenin. PowerPlex® 18D System: 17 STR loci + Amelogenin. Includes a mouse DNA detection marker.[3] | 24 loci, including 3 sex-determining markers (ThermoFisher CLA GlobalFiler™ Kit).[4] |
| Turnaround Time | Report emailed within 5 working days.[5] | Typically 2-3 business days from receipt of samples.[2] | Not explicitly stated. | Typically 1-2 business days for most orders. |
| Sample Requirements | Cells spotted on an FTA card.[5] | Purified DNA (>10ng/µl, >10µl), dried or frozen cell pellets (1-5 million cells), or frozen cell aliquots.[3] | Purified DNA (minimum 10ng/µl in 20µl), fresh cells, frozen cell pellets, or cryopreservation tubes.[3] | Genomic DNA (≥20 ng/µl, ≥20 µl), fresh or frozen cells (~1x10^6), dried cell pellets, or fresh tissue (≥35 mg).[4] |
| Database Comparison | Compares profiles with the ECACC database and other publicly available online STR profile databases.[5] | Comparison to a reference cell line database is available as a service option.[2] | Standard service provides data for user comparison. "Standard Service Plus Profile Search" includes comparison to public databases maintained by ATCC and DSMZ.[3] | Enables seamless comparisons with public STR databases like Cellosaurus and ATCC.[4] |
| Pricing | Price available on request. | Data only (Excel): $80 USD; DNA Profile Report: $110 USD; Comparative Analysis vs. Database: $240 USD; Comparative Analysis between two submitted samples: $320 USD.[6] | JHU Customers: GenePrint 10: $110 (Standard), $155 (Plus Profile Search); PowerPlex 18D: $140 (Standard), $185 (Plus Profile Search). External Customers: GenePrint 10: $140 (Standard), $194 (Plus Profile Search); PowerPlex 18D: $170 (Standard), $224 (Plus Profile Search). DNA isolation is an additional fee.[7] | Price available on request. Offers tiered service options. |
Experimental Protocols
The methodologies for STR profiling employed by these service providers adhere to internationally recognized standards, primarily the ANSI/ATCC ASN-0002-2022: Authentication of Human Cell Lines: Standardization of Short Tandem Repeat (STR) Profiling.[8] This standard ensures a harmonized and reliable approach to cell line authentication.
The general experimental protocol involves the following key steps:
-
Sample Submission and DNA Extraction: Researchers submit their cell lines in various formats, such as live cells, frozen cell pellets, or purified genomic DNA. For cellular submissions, the initial step is the extraction and purification of high-quality genomic DNA.
-
PCR Amplification: A multiplex Polymerase Chain Reaction (PCR) is performed to simultaneously amplify multiple specific STR loci. Commercially available kits are used for this purpose, with common examples being the PowerPlex® systems from Promega and the GlobalFiler™ kits from Thermo Fisher Scientific. These kits contain fluorescently labeled primers for the targeted STR markers.
-
Capillary Electrophoresis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis. This technique allows for the precise determination of the length of the STR repeats at each locus.
-
Data Analysis and Profile Generation: The output from the capillary electrophoresis is analyzed using specialized software. The software identifies the alleles present at each STR locus based on their size and the fluorescent dye they are labeled with. This generates a unique genetic "fingerprint" or STR profile for the cell line.
-
Database Comparison and Authentication: The generated STR profile is then compared to reference profiles in public databases such as ATCC, DSMZ, and Cellosaurus. A match of ≥80% between the submitted sample's profile and a reference profile is generally required to confirm the cell line's identity.
Visualizing the STR Profiling Workflow
The following diagram illustrates the typical workflow for cell line authentication using STR profiling.
Caption: Standard workflow for cell line authentication via STR profiling.
References
- 1. AuthentiCell | Culture Collections [culturecollections.org.uk]
- 2. psomagen.com [psomagen.com]
- 3. landing.psomagen.com [landing.psomagen.com]
- 4. Psomagen Online Sequencing Order System [order.psomagen.com]
- 5. Cell Line Authentication | Arizona Genetics Core [uagc.arl.arizona.edu]
- 6. Cell Line Authentication – GRCF [grcf.jhmi.edu]
- 7. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 8. biotech.ufl.edu [biotech.ufl.edu]
A Researcher's Guide to Interpreting ECACC STR Profile Reports for Cell Line Authentication
Section 1: Decoding the ECACC STR Profile Report
An ECACC STR profile report contains a wealth of information condensed into tables and graphs. Understanding the key components is the first step to accurate interpretation. An STR profile is generated by examining specific loci, or locations, on the DNA that contain short, repeated sequences of base pairs.[4] The number of repeats at each locus is highly variable among individuals, creating a distinctive profile.
Key Components of the Report:
-
Allele Table: This is the core of the report. It lists the STR loci analyzed and the corresponding alleles detected in the cell line. An allele is a specific version of a gene or DNA sequence. For each locus, a cell line will have one or two alleles (one from each parental chromosome).
-
Homozygous: If a single allele is detected for a locus, it will be represented by a single number in the report.[7] This indicates that the same number of repeats is present on both chromosomes.
-
Heterozygous: If two different alleles are detected, they will be represented by two numbers.[7] This signifies that a different number of repeats is present on each chromosome.
-
-
Electropherogram: This is a graphical representation of the STR analysis.[8] Each locus is represented by a colored peak, and the position of the peak on the x-axis corresponds to the size of the DNA fragment, which in turn indicates the number of repeats. The height of the peak (measured in Relative Fluorescence Units or RFUs) indicates the amount of amplified DNA.[8]
-
Interpretation Summary: ECACC provides an expert interpretation of the results, including a comparison of the generated profile to their database of authenticated cell lines.[5]
Interpreting the Data:
The primary goal of the report is to match the generated STR profile of your cell line to a known reference profile. A high percentage match indicates that your cell line is authentic. It is important to be aware of potential artifacts that can appear in the electropherogram, such as:
-
Stutter Peaks: These are small peaks that appear before the true allele peak and are caused by slippage of the DNA polymerase during amplification.[9]
-
Dye Blobs: These are artifacts caused by the fluorescent dyes used in the analysis and are not true alleles.[9]
-
Pull-up Peaks: These can occur when a signal from one dye channel "bleeds" into another, creating a false peak.[10]
Below is a logical workflow for interpreting an STR profile report.
Caption: Logical workflow for interpreting an STR profile report.
Section 2: Comparison of Cell Line Authentication Services
While ECACC is a prominent provider, several other organizations offer cell line authentication services. The choice of service may depend on factors such as the number of markers analyzed, turnaround time, and cost.
| Feature | ECACC | ATCC (American Type Culture Collection) | DSMZ (German Collection of Microorganisms and Cell Cultures) | Promega |
| Number of STR Loci | 16 loci, including Amelogenin for sex determination.[5] | Typically 8 core loci plus Amelogenin, with the option for more. | Varies, often aligns with international standards. | Offers kits with varying numbers of loci (e.g., PowerPlex® 16 System).[2] |
| Turnaround Time | Typically within 5 working days.[5] | Varies, generally 1-2 weeks. | Varies depending on the service. | N/A (provides kits for in-house testing). |
| Data Provided | Electropherogram, allele table, and expert interpretation.[5] | Allele table and electropherogram. | Allele table and comparison to their database. | N/A (data generated by the user). |
| Database Comparison | Compares against ECACC and other public online STR profile databases.[5] | Compares against the extensive ATCC STR database. | Compares against the DSMZ database. | N/A (user must perform database comparison). |
| Additional Services | Mycoplasma testing, cell banking. | Mycoplasma testing, karyotyping, cell banking. | Mycoplasma testing, cytogenetic analysis. | Provides reagents and software for analysis. |
Section 3: Experimental Protocol for STR Profiling
The process of generating an STR profile involves several key laboratory steps.[11] Understanding this workflow can provide valuable context to the final report.
-
DNA Extraction: The first step is to isolate high-quality genomic DNA from the cell line sample.[11]
-
Multiplex PCR: The extracted DNA is then subjected to a multiplex polymerase chain reaction (PCR).[11] This technique uses multiple pairs of primers to simultaneously amplify several STR loci in a single reaction.[3] One primer of each pair is labeled with a fluorescent dye.[12]
-
Capillary Electrophoresis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis.[11] Smaller DNA fragments move through the capillary faster than larger ones.
-
Data Analysis: As the DNA fragments pass a detector, the fluorescent dyes are excited by a laser, and the emitted light is captured.[10] This data is then used to generate the electropherogram. Software analyzes the peaks to determine the size of each fragment and, consequently, the number of repeats for each STR allele.[13]
The following diagram illustrates the experimental workflow of STR profiling.
Caption: Experimental workflow for STR profiling.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. wicell.org [wicell.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. STR Profiling—The ID Card of Cell Line - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Interpretation of STR profiles for human cell line identification | Culture Collections [culturecollections.org.uk]
- 6. AuthentiCell | Culture Collections [culturecollections.org.uk]
- 7. nyc.gov [nyc.gov]
- 8. bertinoforensics.com [bertinoforensics.com]
- 9. Interpreting STR Profiles | Culture Collections [culturecollections.org.uk]
- 10. sjsu.edu [sjsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sorensonforensics.com [sorensonforensics.com]
The Critical Importance of Using Authenticated Cell Lines from ECACC: A Guide for Researchers
For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. The choice of cell lines, the very foundation of many in vitro studies, plays a pivotal role in ensuring the reliability and reproducibility of research outcomes. This guide provides a comprehensive comparison of authenticated cell lines from the European Collection of Authenticated Cell Cultures (ECACC) against the risks and variables associated with unauthenticated or misidentified cell lines.
The use of misidentified or cross-contaminated cell lines is a pervasive issue in biomedical research, with estimates suggesting that 15-20% of all cell lines are affected.[1][2] This widespread problem can lead to disastrous consequences, including the generation of misleading data, the retraction of publications, and the significant waste of time and resources.[1] Using authenticated cell lines from a reputable repository like ECACC is a critical step in mitigating these risks and ensuring the scientific validity of your work.
ECACC, a cornerstone of the scientific community, provides researchers with access to a vast and diverse collection of authenticated and quality-controlled cell lines.[3][4] Each cell line distributed by ECACC undergoes a comprehensive battery of tests to confirm its identity and ensure it is free from contaminants.[3][4]
The Dangers of Unauthenticated Cell Lines: A Comparative Overview
The Pervasive Problem of Misidentification
Cell line misidentification often occurs due to cross-contamination, where a faster-growing cell line, such as the notoriously pervasive HeLa cell line, overtakes the original culture.[5][6][7] This can happen without any obvious changes in cell morphology, leaving the researcher unaware of the true identity of the cells they are working with.
Table 1: Common Consequences of Using Misidentified Cell Lines
| Experimental Application | Expected Outcome with Authenticated Cell Line | Potential Erroneous Outcome with Misidentified Cell Line |
| Drug Discovery & Development | Accurate determination of drug efficacy and toxicity for a specific cell type (e.g., lung cancer). | Incorrect assessment of a drug's effect, potentially leading to the pursuit of non-viable candidates or the abandonment of promising ones. For example, testing a drug on what is believed to be a lung cancer cell line that is actually a cervical cancer cell line (HeLa) will yield irrelevant results for lung cancer treatment. |
| Gene Expression Analysis | Identification of gene expression patterns specific to the cell type of interest. | Misleading gene expression profiles that do not reflect the intended biological system, resulting in incorrect hypotheses about gene function and disease pathways. |
| Cancer Research | Understanding the specific molecular mechanisms of a particular cancer type. | Flawed conclusions about cancer biology. For instance, studying prostate cancer using a cell line that is actually a bladder cancer cell line will lead to incorrect assumptions about prostate cancer pathways. |
| Signal Transduction Studies | Elucidation of signaling pathways active in a specific cellular context. | Incorrect mapping of signaling cascades, as the contaminating cell line will have a different signaling network. |
The Hidden Threat of Contamination
Beyond misidentification, unauthenticated cell lines pose a significant risk of microbial contamination. Mycoplasma, bacteria, and fungi can alter cellular metabolism, growth rates, and gene expression, subtly but significantly impacting experimental outcomes.[7] ECACC employs rigorous sterility testing to ensure their cell lines are free from such contaminants.
The ECACC Authentication Process: A Commitment to Quality
ECACC's commitment to providing reliable biological resources is underpinned by a stringent quality control process. This multi-faceted approach ensures the identity, purity, and viability of every cell line they distribute.
Below is a workflow illustrating the key steps in the ECACC cell line authentication process.
Experimental Protocols for Cell Line Authentication
To provide a transparent understanding of the rigorous standards upheld by ECACC, this section details the methodologies for key authentication and quality control experiments.
Short Tandem Repeat (STR) Profiling for Human Cell Lines
STR profiling is the gold standard for authenticating human cell lines. It involves the analysis of short, repetitive DNA sequences that are highly variable between individuals, creating a unique genetic fingerprint for each cell line.
Protocol:
-
DNA Extraction: Genomic DNA is extracted from a cell pellet using a commercially available DNA extraction kit.
-
PCR Amplification: The extracted DNA is amplified using a multiplex PCR kit that targets multiple STR loci simultaneously. The primers in these kits are fluorescently labeled.
-
Capillary Electrophoresis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis.
-
Data Analysis: The size of the fragments is used to determine the number of repeats at each STR locus. This generates a unique STR profile for the cell line.
-
Database Comparison: The generated STR profile is compared against a comprehensive database of known cell line profiles to confirm its identity.
Mycoplasma Detection by Hoechst Staining
Mycoplasma are common contaminants of cell cultures that are not visible by standard microscopy. The Hoechst staining method allows for their detection by visualizing their DNA.
Protocol:
-
Cell Seeding: An indicator cell line (e.g., Vero) is seeded onto coverslips in a multi-well plate and allowed to adhere.
-
Inoculation: A sample of the cell culture supernatant to be tested is added to the wells containing the indicator cells. Positive and negative controls are also prepared.
-
Incubation: The plate is incubated for 3-5 days to allow for the enrichment of any mycoplasma present.
-
Fixation: The cells on the coverslips are fixed using a methanol/acetic acid solution.
-
Staining: The fixed cells are stained with a Hoechst 33258 solution, a fluorescent dye that binds to DNA.
-
Microscopy: The coverslips are mounted on microscope slides and examined under a UV fluorescence microscope. The presence of small, fluorescent particles outside of the cell nuclei is indicative of mycoplasma contamination.
Sterility Testing for Bacteria and Fungi
This protocol is designed to detect the presence of bacterial and fungal contaminants in cell cultures.
Protocol:
-
Inoculation: A sample of the cell culture is used to inoculate two types of broth media: Fluid Thioglycolate Medium (for anaerobic and aerobic bacteria) and Tryptone Soya Broth (for aerobic bacteria and fungi).
-
Incubation: The inoculated broths are incubated for 14 days at appropriate temperatures (32°C for Thioglycolate and 22°C for Tryptone Soya Broth).
-
Observation: The broths are regularly observed for any signs of turbidity, which would indicate microbial growth.
-
Controls: Positive and negative controls are run in parallel to ensure the validity of the test.
The Logical Framework for Ensuring Research Integrity
The decision to use an authenticated cell line is the first and most critical step in a logical framework aimed at ensuring the integrity and reproducibility of your research.
Conclusion: Your Research Deserves a Foundation of Trust
References
- 1. Why is authentication important? | Culture Collections [culturecollections.org.uk]
- 2. promega.jp [promega.jp]
- 3. European Collection of Authenticated Cell Cultures (ECACC) - The UKBRCN [ukbrcn.org]
- 4. ECACC | Culture Collections [culturecollections.org.uk]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Cell Line Cross-Contamination and Misidentification; Common Cell Culture Problems [sigmaaldrich.com]
- 7. HeLa - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Growth Characteristics: ECACC vs. ATCC Cell Lines
For researchers and professionals in drug development, the selection of a reliable and consistent cell line is a critical first step. The American Type Culture Collection (ATCC) and the European Collection of Authenticated Cell Cultures (ECACC) are two of the most reputable biorepositories worldwide, providing authenticated and quality-controlled cell lines. While both institutions uphold rigorous standards, inherent biological variability and differences in banking and quality control histories can lead to subtle variations in the growth characteristics of the same cell line obtained from these different sources.
Core Principles of Cell Line Quality Control at ECACC and ATCC
Both ECACC and ATCC are committed to providing high-quality, authenticated cell lines to the scientific community. Their quality control measures are designed to ensure the identity, purity, and viability of their cell cultures.
ECACC supplies authenticated and quality-controlled cell lines, nucleic acids, and induced Pluripotent Stem Cells (iPSCs).[1][2] All cell lines undergo comprehensive quality control and authentication, including testing for mycoplasma, bacteria, and fungi.[3][4] They verify the species of origin and authenticate human cell lines using Short Tandem Repeat (STR) profiling.[3]
ATCC also provides a vast collection of authenticated human and animal cell lines.[5] Their quality control includes ensuring cell viability and purity. They provide detailed information on the growth medium, subculturing protocols, and expected growth characteristics for each cell line.[6]
Case Study: Growth Characteristics of MDCK Cells
A study comparing the growth of MDCK parental cells from ATCC and ECACC during adaptation to serum-free suspension culture provides valuable insights into potential performance differences. The study evaluated the cumulative cell number following both direct and stepwise adaptation to different serum-free media.
Quantitative Data Summary
| Cell Line Source | Adaptation Strategy | Medium | Peak Cumulative Cell Number (approx.) |
| ATCC | Direct Transfer | AEM | ~1.5 x 10⁷ |
| ATCC | Direct Transfer | SFM4BHK21 | ~1.0 x 10⁷ |
| ATCC | Stepwise Transfer | AEM | ~2.5 x 10⁷ |
| ATCC | Stepwise Transfer | SFM4BHK21 | ~1.5 x 10⁷ |
| ECACC | Direct Transfer | SFM4BHK21 | ~3.5 x 10⁷ |
| ECACC | Stepwise Transfer | SFM4BHK21 | ~4.5 x 10⁷ |
Data extracted from growth curves presented in a study by Rodrigues et al. (2018).[7]
Experimental Protocol: Adaptation of MDCK Cells to Suspension Culture
The following is a generalized protocol based on the methodologies described for evaluating the growth of MDCK cells from ATCC and ECACC.[7]
Objective: To adapt adherent MDCK cells to a serum-free suspension culture.
Materials:
-
MDCK cells from ATCC or ECACC
-
Basal medium (e.g., Adenovirus Expression Medium - AEM or SFM4BHK21)
-
Serum-containing medium (for initial culture)
-
Trypsin-EDTA
-
Spinner flasks or shaker flasks
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Methodology:
-
Initial Culture: Culture the adherent MDCK cells in their recommended serum-containing medium until they reach approximately 80-90% confluency.
-
Cell Detachment: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with a serum-containing medium.
-
Cell Seeding for Adaptation:
-
Direct Transfer: Centrifuge the detached cells and resuspend the pellet directly in the serum-free medium (AEM or SFM4BHK21) at a seeding density of 3 x 10⁵ cells/mL in a shaker or spinner flask.
-
Stepwise Transfer:
-
Initiate the adaptation in a static monolayer culture by replacing a percentage of the serum-containing medium with the serum-free medium (e.g., 25% serum-free medium).
-
At each subculture, increase the percentage of the serum-free medium (e.g., to 50%, 75%, and finally 100%).
-
Once the cells are adapted to the serum-free medium in a monolayer, transfer them to a suspension culture in a shaker or spinner flask at a seeding density of 3 x 10⁵ cells/mL.
-
-
-
Monitoring Cell Growth:
-
Take daily samples from the suspension culture.
-
Determine the viable cell density and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Plot the cumulative cell number against time to generate a growth curve.
-
Experimental workflow for comparing cell growth.
Broader Implications of Cell Line Divergence
While the MDCK case study provides a direct comparison, it is crucial to understand that divergence between the same cell line from different repositories can extend beyond growth rates. A study on the THP-1 cell line from ATCC and another biorepository (DSMZ) revealed significant molecular differences, including discordant HLA types and cytogenetic aberrations, despite having closely matched STR profiles. These molecular divergences led to functional differences in gene expression related to leukemia and adhesion properties.
This highlights that even with stringent authentication, genetic drift can occur over time in culture, leading to distinct subpopulations of the same cell line. Therefore, researchers should be aware that cell lines with the same name from different sources may not be functionally identical.
Conclusion and Recommendations
The choice between ECACC and ATCC for sourcing cell lines depends on various factors, including the specific cell line required, geographical location, and institutional preferences. Both are highly reputable sources that provide authenticated, high-quality cell lines.
However, the available evidence underscores the importance of not assuming interchangeability. The growth characteristics and even molecular profiles of the same cell line from different repositories can vary. Therefore, it is imperative for researchers to:
-
Perform in-house validation: Upon receiving a new cell line, regardless of the source, it is crucial to perform in-house characterization of its growth characteristics, including doubling time and morphology.
-
Bank and passage consistently: Establish a master and working cell bank system to minimize genetic drift and ensure consistency throughout a project.
-
Document thoroughly: Maintain detailed records of the cell line source, passage number, and any observed changes in growth or morphology.
By adhering to these principles, researchers can ensure the reproducibility and reliability of their experimental results, contributing to the overall robustness of scientific findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Best CHO Cell Lines for Monoclonal Antibody Production (2024 Comparison) [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Major multilevel molecular divergence between THP-1 cells from different biorepositories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New cell lines | Culture Collections [culturecollections.org.uk]
- 6. 293. Culture Collections [culturecollections.org.uk]
- 7. A549 | Culture Collections [culturecollections.org.uk]
Safeguarding Your Science: A Comparative Guide to Cell Line Banking Quality Control
In the realms of academic research, drug development, and biotechnology, the integrity of your work is intrinsically linked to the quality of your starting materials. Cell lines, as fundamental biological models, are no exception. Ensuring the identity, purity, and viability of cell line banks is paramount for reproducible and reliable experimental outcomes. This guide provides a comparative overview of the quality control (QC) procedures for cell line banking offered by leading biological resource centers: the European Collection of Authenticated Cell Cultures (ECACC), the American Type Culture Collection (ATCC), and MilliporeSigma.
The foundation of robust cell culture practice lies in a tiered cell banking system, consisting of a Master Cell Bank (MCB) and a Working Cell Bank (WCB). This system minimizes the risks associated with genetic drift, cross-contamination, and microbial infections that can arise from continuous passaging. Both the MCB and WCB undergo a stringent battery of QC tests to ensure they meet the highest quality standards.
The Tiered Cell Banking Workflow
A tiered system ensures a consistent and reliable supply of cells for experimentation. An initial "token stock" is often created upon receiving a new cell line, which undergoes preliminary checks, such as mycoplasma testing. If it passes, a Master Cell Bank (MCB) of 10-20 vials is produced and extensively tested. Once the MCB is validated, a larger Working Cell Bank (WCB) of 20-200 vials is generated from an MCB vial for routine use. This hierarchical approach preserves the characteristics of the original cell line and ensures experimental consistency.
Comparative Analysis of Key Quality Control Tests
The following tables summarize the key QC tests performed by ECACC, ATCC, and MilliporeSigma. While all three adhere to high standards, the specifics of their testing methodologies can vary.
Table 1: Cell Line Identity and Authentication
Authentication is a critical step to prevent the costly and time-consuming consequences of using misidentified or cross-contaminated cell lines.
| Test/Parameter | ECACC | ATCC | MilliporeSigma |
| Human Cell Line Authentication | Short Tandem Repeat (STR) Profiling (examines 16 loci).[1] | STR Profiling (simultaneously amplifies the amelogenin gene and seventeen polymorphic markers). | STR Profiling. |
| Non-Human Cell Line Authentication | DNA Barcoding for species identification.[1] | Isoenzymology for species verification. | Species confirmation is a standard part of their QC.[2] |
| Morphology Check | Recommended as a routine check. | Recommended as a simple, direct method to identify the state of the cells. | Part of initial cell line characterization.[3] |
Table 2: Purity - Microbial Contamination Testing
Microbial contamination can significantly alter cell metabolism and behavior, leading to unreliable experimental results.
| Test/Parameter | ECACC | ATCC | MilliporeSigma |
| Mycoplasma Detection | Multiple methods: Indirect DNA (Hoechst) Stain, Culture Isolation, and qPCR.[4] Recommends using at least two methods for reliable results. | Multiple methods: Hoechst staining and other analytical techniques. | Cell-based microbiological methods for mycoplasma testing.[2] |
| Bacteria & Fungi Detection | Sterility testing based on FDA regulations (Title 21, 610.12) using Fluid Thioglycolate Medium (FTM) and Tryptone Soya Broth (TSB) over 14 days.[5] | Sterility testing is a standard part of their QC process. | Compendial sterility tests are performed on seed cells before creating the MCB.[2] |
| Viral Contamination | Screens for specific viruses, particularly from reagents like bovine serum (e.g., BVDV).[6] | Not explicitly detailed in the provided search results, but part of a comprehensive QC analysis. | Testing for adventitious viruses is a key part of cell bank characterization.[2] |
Table 3: Cell Viability and Growth
Confirming the viability and growth characteristics of a cell bank is essential to ensure the cells will perform as expected upon resuscitation.
| Test/Parameter | ECACC | ATCC | MilliporeSigma |
| Post-Thaw Viability | A cell count and viability test is performed each time a vial is thawed from the master bank. Viability is often assessed using trypan blue staining.[7] | A standard part of their comprehensive quality control analysis. | Cell viability and growth testing confirms that cell banks are potent for their intended use. |
| Growth Characteristics | Detailed datasheets are provided with information on doubling time and recommended seeding densities.[7] | Not explicitly detailed in the provided search results, but part of cell line characterization. | Part of the overall cell line characterization to ensure consistency.[8] |
Experimental Protocols for Key QC Tests
Below are detailed methodologies for some of the critical quality control experiments cited by these organizations.
Mycoplasma Detection via Indirect Hoechst Staining (ECACC Preferred Method)
This method improves sensitivity by co-culturing the test sample with an indicator cell line, which increases the surface area for mycoplasma to adhere.
Objective: To detect the presence of mycoplasma contamination through fluorescent staining of their DNA.
Methodology:
-
Preparation of Indicator Cells: Sterile coverslips are placed in tissue culture dishes, and an indicator cell line (e.g., Vero cells) is seeded and incubated to allow for adherence.
-
Inoculation: The test cell line sample (supernatant or cell suspension) is added to the indicator cell culture. Positive controls (e.g., M. hyorhinis, M. orale) and negative controls are also prepared.[4]
-
Incubation: The co-culture is incubated for 3-5 days.[4]
-
Fixation and Staining: The cells on the coverslips are fixed and then stained with Hoechst 33258, a fluorescent dye that binds to DNA.
-
Microscopy: The coverslips are examined under a UV epi-fluorescence microscope. The presence of mycoplasma is identified by characteristic particulate or filamentous fluorescence outside of the indicator cell nuclei.
Human Cell Line Authentication via STR Profiling
STR profiling is a powerful tool that establishes a unique DNA fingerprint for each human cell line.
Objective: To verify the identity of a human cell line and detect cross-contamination.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from the cell line being tested.
-
Multiplex PCR: A multiplex PCR reaction is performed to simultaneously amplify multiple specific short tandem repeat (STR) loci and the amelogenin gene for gender identification. ATCC uses a system that amplifies 17 polymorphic markers, while ECACC's system examines 16 loci.[1]
-
Fragment Analysis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis.
-
Data Analysis: The resulting data is analyzed to create a unique STR profile based on the number of repeats at each locus.
-
Profile Comparison: The generated STR profile is compared against a reference database of known cell line profiles to confirm the identity of the cell line.[1]
Sterility Testing for Bacteria and Fungi (ECACC Method)
This protocol is based on the FDA Code of Federal Regulations and is designed to detect both aerobic and anaerobic bacteria, as well as fungi.[5]
Objective: To ensure the cell culture is free from bacterial and fungal contamination.
Methodology:
-
Inoculation: The cell line sample is used to inoculate two types of sterile broth media:
-
Incubation: The inoculated media are incubated for a period of 14 days.[5]
-
Observation: The broths are visually inspected for any signs of microbial growth, such as turbidity (cloudiness).
-
Results: The absence of growth after the incubation period indicates that the cell line sample is sterile.
Conclusion
The implementation of rigorous quality control procedures is non-negotiable for ensuring the validity and reproducibility of research that relies on cell cultures. While ECACC, ATCC, and MilliporeSigma all provide high-quality, authenticated cell lines, understanding the specifics of their QC testing can help researchers make informed decisions when sourcing their materials. By utilizing cell lines from reputable bioresources that adhere to stringent banking and testing protocols, the scientific community can build upon a foundation of reliable and trustworthy data.
References
- 1. AuthentiCell | Culture Collections [culturecollections.org.uk]
- 2. biopharminternational.com [biopharminternational.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Types of Mycoplasma testing | Culture Collections [culturecollections.org.uk]
- 5. Quality control | Culture Collections [culturecollections.org.uk]
- 6. rc.med.sumdu.edu.ua [rc.med.sumdu.edu.ua]
- 7. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 8. Cell Line Characterization [merckmillipore.com]
Benchmarking Experimental Results: A Guide to Using ECACC Reference Data
For researchers, scientists, and drug development professionals, ensuring the identity and quality of cell lines is paramount for reproducible and reliable experimental outcomes. The European Collection of Authenticated Cell Cultures (ECACC) provides a valuable resource of authenticated and quality-controlled cell lines. This guide offers a framework for benchmarking your experimental results against ECACC reference data, focusing on the widely used human breast cancer cell line, MCF-7.
Data Presentation: Comparative Analysis of MCF-7
To ensure the authenticity of your MCF-7 cell line, a primary benchmark is its Short Tandem Repeat (STR) profile. This genetic fingerprint is unique to each human cell line and serves as a robust method for identification and detection of cross-contamination.[1][2] Below is a comparison of a hypothetical experimental STR profile against the reference data for the MCF-7 cell line available from major cell repositories.
Table 1: Comparative STR Profile of MCF-7 Cell Line
| Locus | ECACC/ATCC Reference Alleles | Experimental Sample Alleles | Match Status |
| AMEL | X | X | Match |
| CSF1PO | 10, 12 | 10, 12 | Match |
| D13S317 | 11, 12 | 11, 12 | Match |
| D16S539 | 11, 12 | 11, 12 | Match |
| D5S818 | 11, 12 | 11, 12 | Match |
| D7S820 | 8, 11 | 8, 11 | Match |
| TH01 | 6, 7 | 6, 7 | Match |
| TPOX | 8, 11 | 8, 11 | Match |
| vWA | 16, 18 | 16, 18 | Match |
Note: This table presents a hypothetical perfect match. In practice, some genetic drift can occur in cultured cell lines. A match of ≥80% between the experimental and reference profiles is generally considered evidence of a related cell line.[3]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for generating data that can be reliably compared to reference standards. Here are methodologies for key experiments.
Short Tandem Repeat (STR) Profiling
This protocol outlines the essential steps for authenticating human cell lines using STR analysis.
a. DNA Extraction:
-
Harvest approximately 1 x 10^6 cells.
-
Extract genomic DNA using a commercially available kit, following the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity using spectrophotometry (A260/A280 ratio).
b. PCR Amplification:
-
Amplify the STR loci using a commercial STR profiling kit. These kits typically contain primers for the core STR loci and are fluorescently labeled.
-
Perform PCR according to the kit's protocol, using a thermal cycler.
c. Capillary Electrophoresis:
-
Separate the fluorescently labeled PCR products by size using a capillary electrophoresis instrument.
-
Include a size standard in each sample to ensure accurate allele calling.
d. Data Analysis:
-
Analyze the raw data using specialized software to determine the alleles present at each STR locus.
-
Compare the resulting STR profile to the reference profile from ECACC or other reliable databases.[4]
Mycoplasma Detection
Routine testing for mycoplasma contamination is critical as it can significantly alter cell physiology and experimental results. A common method is PCR-based detection.
a. Sample Preparation:
-
Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent.
-
Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells.
-
Transfer the supernatant to a new tube for DNA extraction.
b. DNA Extraction:
-
Extract DNA from the supernatant using a kit specifically designed for mycoplasma detection or a general DNA extraction kit.
c. PCR Amplification:
-
Use a PCR kit with primers that target conserved regions of the mycoplasma genome.
-
Include positive and negative controls in the PCR run.
-
Perform PCR according to the manufacturer's instructions.
d. Gel Electrophoresis:
-
Run the PCR products on an agarose gel.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.
Quantitative Gene Expression Analysis (qRT-PCR)
This protocol allows for the quantification of the expression levels of specific genes of interest, which can be compared to published data for ECACC cell lines.
a. RNA Extraction:
-
Harvest cells and extract total RNA using a suitable kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quantity and quality using spectrophotometry and gel electrophoresis.
b. cDNA Synthesis:
c. Real-Time PCR:
-
Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.
-
Include a housekeeping gene as an internal control for normalization.
-
Run the reaction on a real-time PCR instrument.
d. Data Analysis:
-
Determine the cycle threshold (Ct) values for the gene of interest and the housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method.[8]
Protein Expression Analysis (Western Blotting)
Western blotting is a widely used technique to detect and quantify specific proteins.[9][10][11][12][13]
a. Protein Extraction:
-
Lyse the cells in a suitable buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
b. SDS-PAGE and Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
c. Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
d. Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17][18]
a. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
b. Treatment:
-
Treat the cells with the test compound at various concentrations for the desired duration.
c. MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
d. Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
e. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Mandatory Visualization
Diagrams are essential for visualizing complex biological processes and experimental workflows. Below are examples created using the Graphviz DOT language, adhering to the specified formatting guidelines.
References
- 1. Interpretation of STR profiles for human cell line identification | Culture Collections [culturecollections.org.uk]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Research Resource: STR DNA Profile and Gene Expression Comparisons of Human BG-1 Cells and a BG-1/MCF-7 Clonal Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. summitpharma.co.jp [summitpharma.co.jp]
- 5. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elearning.unite.it [elearning.unite.it]
- 7. Basic Principles of RT-qPCR | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. cusabio.com [cusabio.com]
- 13. origene.com [origene.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. broadpharm.com [broadpharm.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Tumorigenicity of ECACC Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the tumorigenicity of several widely used cancer cell lines available from the European Collection of Authenticated Cell Cultures (ECACC). The information herein is intended to assist researchers in selecting appropriate cell line models for in vitro and in vivo studies in cancer research and drug development.
Data Presentation: In Vivo Tumorigenicity
The following table summarizes in vivo tumorigenicity data for selected ECACC cancer cell lines. It is important to note that experimental conditions, such as the number of cells injected, mouse strain, and the use of adjuvants like Matrigel, can significantly influence tumor growth and take rates. Therefore, the data presented should be considered in the context of the specific studies cited.
| Cell Line | Cancer Type | In Vivo Model (Mouse Strain) | Number of Cells Injected | Tumor Take Rate (%) | Tumor Volume/Weight (at a specific time point) | Citation(s) |
| MCF-7 | Breast Adenocarcinoma | Athymic Nude | 1 x 10⁷ (with Matrigel) | Not explicitly stated, but tumor growth was achieved. | Control group tumor volume increased by 325% in 58 days. | [1] |
| NOD/SCID | 1 x 10⁵ (CD44+/CD24-/low subpopulation) | 100% (6/6 mice) | Palpable tumors formed at 9 ± 2.3 days. | [2] | ||
| MDA-MB-231 | Breast Adenocarcinoma | Nude | Not specified | Not specified | Control group tumor volume reached ~285 mm³ by day 18. | [3] |
| Nude | Not specified | Not specified | Control group xenografts were 3.5 times larger than the treated group at week 7. | [4] | ||
| A549 | Lung Carcinoma | BALB/c Nude | Not specified | 90% | Median survival time of 35 days. | [3] |
| Nude | 5 x 10⁶ | Not specified | Control group tumor volume reached ~1400 mm³ by day 40. | [5] | ||
| HT-29 | Colorectal Adenocarcinoma | Nude | 4 x 10⁶ | Not explicitly stated, but tumor growth was consistently higher in the exponential growth phase. | Average tumor volume of 332.7 mm³ at day 31 for cells in the log phase. | [6] |
| HeLa | Cervical Adenocarcinoma | Nude | Not specified | 94.4% | Mean tumor doubling time of 5.29 ± 3.57 days. | |
| NOG | 1 x 10² (with Matrigel) | 50% (3/6 mice) | Tumors generated within 16 weeks. |
Key Signaling Pathway in Tumorigenesis: Ras/MAPK Pathway
The Ras/MAPK (Mitogen-Activated Protein Kinase) pathway is a critical signaling cascade that is frequently dysregulated in various cancers. It plays a central role in regulating cell proliferation, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic alterations found in human tumors.
Experimental Protocols
In Vivo Tumorigenicity Assay
This protocol outlines a general procedure for assessing the tumorigenicity of cancer cell lines in an animal model, typically immunodeficient mice.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, but can enhance tumor formation)
-
Immunodeficient mice (e.g., Nude, SCID, or NOD/SCID)
-
Syringes and needles
-
Calipers for tumor measurement
-
Anesthetic and euthanasia agents
Procedure:
-
Cell Preparation: Culture the cancer cells under standard conditions until they reach the desired confluence (typically 70-80%).
-
Harvest the cells using trypsin-EDTA, wash with PBS, and perform a cell count to determine viability.
-
Resuspend the cells in sterile PBS or serum-free medium at the desired concentration (e.g., 1 x 10⁶ to 1 x 10⁷ cells per 100-200 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice just prior to injection.
-
Animal Inoculation: Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice regularly (e.g., 2-3 times per week) for tumor formation.
-
Once tumors become palpable, measure their dimensions using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Continue monitoring tumor growth and the overall health of the mice for the duration of the study.
In Vitro Soft Agar Colony Formation Assay
This assay measures the anchorage-independent growth of cells, a hallmark of transformation and in vitro tumorigenicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Agar (e.g., Noble agar)
-
6-well plates
-
Sterile water
Procedure:
-
Prepare Agar Layers:
-
Base Agar Layer: Prepare a 1% agar solution in sterile water and autoclave. Cool to 42°C in a water bath. Mix equal volumes of the 1% agar solution and 2x complete culture medium to create a 0.5% agar medium. Pipette 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Agar Layer: Prepare a 0.7% agar solution and cool to 42°C.
-
-
Cell Preparation: Harvest and count the cells as described for the in vivo assay. Resuspend the cells in complete culture medium to achieve the desired concentration (e.g., 5,000 to 10,000 cells per well).
-
Plating: Mix the cell suspension with the 0.7% agar solution at a 1:1 ratio. Immediately plate 1.5 mL of this cell-agar mixture on top of the solidified base agar layer.
-
Incubation: Allow the top layer to solidify at room temperature, then incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 2-4 weeks.
-
Colony Staining and Counting:
-
After the incubation period, stain the colonies by adding a solution of crystal violet (e.g., 0.005%) to each well for at least 1 hour.
-
Wash the wells with PBS and count the number of colonies using a microscope. Only colonies above a certain size (e.g., >50 µm in diameter) are typically scored.
-
-
Analysis: Calculate the colony formation efficiency (CFE) as: (Number of colonies / Number of cells seeded) x 100%.
References
- 1. Functional and genomic characterisation of a xenograft model system for the study of metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cordycepin Inhibits Growth and Metastasis Formation of MDA-MB-231 Xenografts in Nude Mice by Modulating the Hedgehog Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accegen.com [accegen.com]
Safety Operating Guide
Navigating Laboratory Waste: A Guide to Proper Disposal Procedures
For researchers and scientists, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical and hazardous waste is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe handling and disposal of laboratory waste, ensuring the protection of personnel and the environment.
Waste Identification and Classification
The first step in proper waste management is accurate identification and classification. Laboratory waste is broadly categorized, and each category has specific disposal requirements. All waste generators are responsible for ensuring their waste is correctly classified.[1]
Key Waste Categories:
-
Hazardous Waste: Chemicals that are flammable, corrosive, reactive, or toxic.[2] These are regulated by the Environmental Protection Agency (EPA).[3][4]
-
Non-Hazardous Waste: Chemicals that do not meet the criteria for hazardous waste but may still pose a risk and should not be disposed of in regular trash or down the drain without verification.[2][4]
-
Universal Waste: Includes items like batteries, pesticides, and mercury-containing equipment.[1][3]
-
Biological Waste: Waste containing biological agents or materials.[1]
-
Sharps: Needles, scalpels, and other sharp objects that can cause injury.
A chemical becomes waste when it is no longer intended for use or reuse.[5] It is crucial to consult the Safety Data Sheet (SDS) for a chemical to understand its hazards and disposal requirements.[4]
General Disposal Procedures
Under no circumstances should hazardous chemicals be disposed of down the drain or in the regular trash unless specifically permitted.[5][6]
Container Management:
-
Compatibility: Always use a container made of a material compatible with the chemical waste it will hold.[5]
-
Condition: Containers must be in good condition, with no leaks or cracks.[5]
-
Closure: Keep waste containers closed except when adding waste.[5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations or formulas), and the date accumulation began.[3][5][7]
Storage and Segregation:
-
Waste containers should be stored in a designated satellite accumulation area (SAA) at or near the point of generation.[4][8]
-
Incompatible wastes must be segregated to prevent dangerous reactions.[5]
-
Store containers in secondary containment, such as a plastic tray.[7]
Disposal Workflow for Laboratory Chemical Waste
The following diagram outlines the general workflow for the proper disposal of chemical waste in a laboratory setting.
References
- 1. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. offices.austincc.edu [offices.austincc.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. youtube.com [youtube.com]
- 7. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. Chemical Waste – EHS [ehs.mit.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
